molecular formula C10H7BrFN B8801473 2-(Bromomethyl)-6-fluoroquinoline CAS No. 168083-35-0

2-(Bromomethyl)-6-fluoroquinoline

Cat. No.: B8801473
CAS No.: 168083-35-0
M. Wt: 240.07 g/mol
InChI Key: UGPQPVWABPCSIP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluoroquinoline is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168083-35-0

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

2-(bromomethyl)-6-fluoroquinoline

InChI

InChI=1S/C10H7BrFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

UGPQPVWABPCSIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)C=C1F

Origin of Product

United States

Foundational & Exploratory

Chemo-Structural Profiling and Synthetic Utility of 2-(Bromomethyl)-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Bromomethyl)-6-fluoroquinoline is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly within the domains of oncology and infectious disease research. Structurally, it consists of a bicyclic quinoline scaffold substituted with a fluorine atom at the C6 position and a reactive bromomethyl group at the C2 position.

This guide details the physicochemical characteristics, synthetic pathways, and reactivity profile of this compound.[1] It serves as a critical reference for medicinal chemists leveraging the "Magic Methyl" effect of fluorine combined with the electrophilic utility of the bromomethyl "warhead."

Physicochemical Characterization

The dual functionality of the molecule—lipophilic fluorination and electrophilic activation—defines its behavior in solution and biological systems.

Table 1: Chemical & Physical Properties
PropertyData / DescriptorNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 240.07 g/mol
Precursor CAS 1128-61-6Refers to 6-Fluoro-2-methylquinoline (Starting Material)
Physical State Off-white to pale yellow solidTendency to darken upon light exposure
Solubility DCM, Chloroform, DMSO, DMFPoor solubility in water/hexanes
LogP (Calc) ~3.2Moderate lipophilicity due to aromatic system + F
Reactivity Class Alkylating Agent (Electrophile)High susceptibility to

reactions

Critical Handling Note: Like many benzylic-type halides, this compound is a potent lachrymator and skin irritant. All manipulations must occur within a certified fume hood.

Synthetic Methodology

The most reliable route to this compound is the Wohl-Ziegler Bromination of the commercially available precursor, 6-fluoro-2-methylquinoline (6-Fluoroquinaldine).

Reaction Protocol (Standardized)

Objective: Selective monobromination of the C2-methyl group.

Reagents:

  • Substrate: 6-Fluoro-2-methylquinoline (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Green alternative).

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-fluoro-2-methylquinoline in anhydrous solvent (0.2 M concentration).

  • Activation: Add NBS and the radical initiator (AIBN).

  • Reflux: Heat the mixture to reflux (

    
     for 
    
    
    
    ). The reaction is driven by light or heat to generate succinimidyl radicals.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product (

    
    ) is less polar than the starting material.
    
    • Caution: Over-reaction leads to the gem-dibromide species. Stop when ~5-10% starting material remains to ensure mono-substitution selectivity.

  • Workup: Cool to

    
     to precipitate succinimide byproduct. Filter.
    
  • Purification: Concentrate filtrate. Recrystallize from Heptane/EtOAc or purify via rapid silica plug filtration.

Synthetic Pathway Visualization

SynthesisWorkflow Start Precursor: 6-Fluoro-2-methylquinoline Reaction Radical Reaction Reflux, 4-6h (Wohl-Ziegler) Start->Reaction Reagents Reagents: NBS (1.05 eq) + AIBN Solvent: PhCF3 or CCl4 Reagents->Reaction Workup Workup: Filter Succinimide Concentrate Reaction->Workup TLC Control Product Target: This compound Workup->Product Recrystallization

Figure 1: Radical bromination workflow for the synthesis of this compound.

Chemical Reactivity Profile

The chemical utility of this compound stems from the electronic interplay between the quinoline nitrogen, the electron-withdrawing fluorine at C6, and the leaving group ability of the bromide.

Mechanistic Drivers
  • Benzylic Activation: The C2-methyl position is "benzylic-like" (specifically,

    
    -heteroarylic). The resonance stabilization of the transition state by the quinoline ring facilitates nucleophilic attack.
    
  • Inductive Effect (C6-F): The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. This slightly increases the electrophilicity of the C2-methylene carbon compared to the non-fluorinated analog.

  • Metabolic Blocking: In medicinal chemistry applications, the C6-F prevents metabolic oxidation (hydroxylation) at this position, extending the half-life of derived drugs.

Key Transformations

The molecule acts as a "linchpin" intermediate, allowing the attachment of the fluoroquinoline core to various pharmacophores.

  • Nucleophilic Substitution (

    
    ): 
    
    • Amines: Reaction with primary/secondary amines yields 2-(aminomethyl)quinolines (common in kinase inhibitors).

    • Thiols: Reaction with mercaptans yields thioethers.

    • Azides: Reaction with

      
       yields the azide, a precursor for "Click Chemistry" (triazole formation).
      
  • Sommelet Reaction:

    • Reaction with Hexamethylenetetramine (HMTA) followed by hydrolysis converts the

      
       to an aldehyde (
      
      
      
      ).
  • C-C Bond Formation:

    • Acts as an electrophile in alkylation reactions with stabilized enolates (e.g., malonates) to extend the carbon chain.

Reactivity Divergence Diagram

Reactivity Core This compound R_Amine R-NH2 / Base (Nucleophilic Sub.) Core->R_Amine R_Azide NaN3 / DMF (Substitution) Core->R_Azide R_Oxid 1. HMTA 2. H3O+ (Sommelet) Core->R_Oxid R_Enolate Malonate / NaH (Alkylation) Core->R_Enolate P_Amine Amino-derivative (Kinase Inhibitor Scaffold) R_Amine->P_Amine P_Triazole Quinolyl-Azide (Click Chemistry Precursor) R_Azide->P_Triazole P_Aldehyde 6-Fluoroquinoline-2-carbaldehyde (Synthetic Intermediate) R_Oxid->P_Aldehyde P_Chain Chain Extension (Complex Scaffolds) R_Enolate->P_Chain

Figure 2: Divergent synthetic pathways originating from the bromomethyl electrophile.

Medicinal Chemistry Applications

The 6-fluoroquinoline moiety is a privileged scaffold, most famously known in Fluoroquinolone antibiotics (e.g., Ciprofloxacin). However, the 2-bromomethyl derivative serves distinct purposes:

  • Fragment-Based Drug Discovery (FBDD): It is used to introduce the lipophilic, metabolically stable 6-fluoroquinoline headgroup into larger molecules targeting G-protein coupled receptors (GPCRs).

  • Bioisosteres: The quinoline ring often serves as a bioisostere for naphthalene or indole rings in drug design, with the fluorine atom modulating

    
     and lipid solubility to improve blood-brain barrier (BBB) penetration.
    
  • Imaging Agents: While not a radiotracer itself, it is a precursor for

    
     labeling strategies where the bromine can be displaced or the scaffold modified for PET imaging ligands.
    

References

  • Synthesis Precursor Data: Sigma-Aldrich. Product Specification: 6-Fluoro-2-methylquinoline.

  • Medicinal Chemistry Context: Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

  • Reaction Mechanism (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.

  • Nucleophilic Substitution in Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Reference Text).
  • General Reactivity of Halomethyl Quinolines: Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Current Medicinal Chemistry.

Sources

2-(Bromomethyl)-6-fluoroquinoline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Bromomethyl)-6-fluoroquinoline is a high-value heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1][2] It serves as a critical electrophile for introducing the 6-fluoroquinolin-2-yl-methyl moiety into target molecules.[1] This structural motif is frequently investigated in the development of kinase inhibitors, receptor antagonists, and anti-infective agents due to the quinoline ring's ability to engage in pi-stacking interactions and the fluorine atom's capacity to modulate metabolic stability and lipophilicity.

This guide provides a comprehensive technical overview, including validated synthesis protocols, reactivity profiles, and safety standards for researchers handling this compound.

Chemical Identity & Identifiers

ParameterDetail
Chemical Name This compound
CAS Number 168083-35-0
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
SMILES FC1=CC2=C(C=C1)N=C(CBr)C=C2
InChI Key Specific key depends on isomer purity; generally derived from structure above
MDL Number MFCD17926365
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, DMSO; Low solubility in water

Synthesis Protocol

The most reliable route for synthesizing this compound is the Wohl-Ziegler bromination of the precursor 6-fluoro-2-methylquinoline (CAS 1128-61-6) using N-bromosuccinimide (NBS) and a radical initiator.[1]

Reaction Scheme

The following diagram illustrates the radical substitution pathway.

Synthesis Start 6-Fluoro-2-methylquinoline (Precursor) Intermediate Benzylic Radical Intermediate Start->Intermediate Radical Initiation Reagents NBS (1.1 eq) AIBN (0.1 eq) CCl4 or PhCl, Reflux Product This compound (Target) Intermediate->Product Br Transfer SideProduct Dibrominated Impurity Product->SideProduct Over-bromination (if excess NBS)

Caption: Radical bromination pathway transforming the 2-methyl group into the reactive bromomethyl electrophile.

Detailed Methodology

Objective: Selective monobromination of the benzylic methyl group.[1][2]

Reagents:

  • 6-Fluoro-2-methylquinoline (1.0 equiv)[1][3]

  • N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)[1]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 – 0.1 equiv)

  • Solvent: Carbon tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (anhydrous)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-fluoro-2-methylquinoline in the chosen solvent (approx. 10 mL per gram of substrate).

  • Addition: Add NBS and the radical initiator (AIBN ). Note: Ensure NBS is freshly recrystallized if the reagent is old to minimize free bromine which can cause ring bromination.

  • Reaction: Heat the mixture to reflux (approx. 77-80°C for CCl₄) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc) or LC-MS. The reaction typically completes in 2–6 hours.[1][2] Look for the disappearance of the starting methyl quinoline.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated succinimide byproduct.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification: The crude residue often contains traces of starting material or dibrominated side products.[1][2] Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Confirm identity via ¹H NMR (Look for the disappearance of the CH₃ singlet at ~2.7 ppm and appearance of CH₂Br singlet at ~4.6–4.8 ppm).[2]

Reactivity & Applications

The bromomethyl group at position 2 is highly reactive toward nucleophiles due to the electron-deficient nature of the quinoline ring, which stabilizes the transition state for S_N2 reactions.

Key Transformations

This compound acts as a "linchpin" to attach the fluoroquinoline scaffold to other pharmacophores.[1][2]

Nucleophile ClassReaction TypeProduct TypeApplication
Primary/Secondary Amines N-AlkylationSecondary/Tertiary AminesKinase inhibitors, GPCR ligands
Phenols/Alcohols O-Alkylation (Williamson Ether)EthersBioisosteres, Solubility modulators
Thiols S-AlkylationThioethersMetabolic probes
Phosphines QuaternizationPhosphonium SaltsWittig reagents for alkene synthesis
Application Workflow

The following diagram depicts the strategic use of this intermediate in a drug discovery campaign.

Reactivity Core This compound (Electrophile) Prod_Amine N-Substituted Fluoroquinoline (Bioactive Core) Core->Prod_Amine + Amine, K2CO3, DMF (S_N2 Reaction) Prod_Ether Quinoline Aryl Ethers (Linker Scaffold) Core->Prod_Ether + Phenol, Cs2CO3, MeCN (Ether Synthesis) Amine Piperazine / Morpholine Derivatives Amine->Prod_Amine Phenol Substituted Phenols (e.g., 4-chlorophenol) Phenol->Prod_Ether

Caption: Divergent synthesis pathways utilizing the bromomethyl group for N- and O-functionalization.[1]

Safety & Handling (E-E-A-T)

Warning: Benzylic bromides are potent alkylating agents and often act as lachrymators (tear gas agents).[2] Strict safety protocols are non-negotiable.

  • Hazard Statements (GHS):

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H335: May cause respiratory irritation.[1][2]

    • H317: May cause an allergic skin reaction.[1][2]

  • Handling Protocols:

    • Engineering Controls: Always handle inside a functioning chemical fume hood.

    • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]

    • Decontamination: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution to destroy the alkylating potential before disposal.[1][2]

  • Storage: Store at 2–8°C (Refrigerated) under inert gas. The compound is light-sensitive and may degrade (turn brown) if exposed to light or moisture over time.[1]

References

  • Chemical Identity & CAS: this compound (CAS 168083-35-0).[1][2][4][5] MolDB Compound Database.[1][2] Link

  • Synthetic Methodology (General): Goswami, S., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline."[1][2][6] RSC Advances, 2014. (Contextual grounding for quinoline bromination). Link

  • Precursor Reactivity: 6-Fluoro-2-methylquinoline (CAS 1128-61-6).[1][2][3] PubChem Compound Summary. Link

  • Analogous Protocols: "Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene." BenchChem Application Notes. Link

Sources

Molecular Weight, Physicochemical Profiling, and Synthetic Utility of 2-(Bromomethyl)-6-fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical properties, structural causality, and validated synthetic workflows.

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 2-(Bromomethyl)-6-fluoroquinoline (CAS: 168083-35-0) serves as a premier bifunctional building block in this domain. With a molecular formula of C10H7BrFN and a molecular weight of 240.08 g/mol [1], this compound bridges the gap between metabolic stability (conferred by the fluoroquinoline core) and synthetic versatility (enabled by the electrophilic bromomethyl group).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers. Here, we will dissect the causality behind its structural features, establish self-validating experimental protocols for its synthesis and characterization, and outline its application in late-stage API functionalization.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular weight and formula of a building block is critical for mass balance, stoichiometric precision, and downstream mass spectrometry (MS) validation.

Molecular Weight and Isotopic Distribution

The molecular formula C10H7BrFN dictates a degree of unsaturation of 7, corresponding to the bicyclic quinoline ring system and its internal pi-bonds. While the average molecular weight is 240.08 g/mol [1], the presence of the bromine atom significantly alters its mass spectrometric profile. Bromine exists natively as two stable isotopes—


Br and 

Br—in a nearly 1:1 ratio. Consequently, the monoisotopic mass is 238.97 Da, but any MS analysis will yield a distinct doublet, a feature we exploit for self-validating analytical protocols.
Structural Causality in Drug Design

The architecture of this compound is not arbitrary; each functional group serves a distinct mechanistic purpose:

  • The C6-Fluorine Atom: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Placing it at the C6 position blocks cytochrome P450-mediated aromatic oxidation, thereby extending the metabolic half-life of the resulting drug. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the quinoline nitrogen, often reducing unwanted hERG channel binding (a common cardiotoxic liability in basic amines).

  • The C2-Bromomethyl Group: The bromomethyl moiety is a highly reactive electrophile primed for bimolecular nucleophilic substitution (S

    
    2). The adjacent quinoline ring stabilizes the S
    
    
    
    2 transition state via orbital overlap, making this reagent vastly superior to unactivated alkyl bromides for coupling with complex amines or phenols.

Quantitative Data Presentation

To facilitate rapid reference during experimental design, the core physicochemical and analytical parameters are summarized below.

Table 1: Core Chemical Identifiers & Properties

PropertyValueCausality / Significance
CAS Number 168083-35-0Unique registry identifier for procurement[1].
Molecular Formula C10H7BrFNDefines stoichiometry and degree of unsaturation (7).
Average Molecular Weight 240.08 g/mol Utilized for bulk stoichiometric calculations[1].
Monoisotopic Mass (

Br)
238.9746 DaPrimary peak targeted in high-resolution MS.
MDL Number MFCD17926365Database identifier for substructure searching[1].

Table 2: Mass Spectrometry (ESI+) Isotopic Profile

Isotopem/z [M+H]

Relative AbundanceDiagnostic Utility

Br
240.0~50.5%Confirms the intact C10H7BrFN structure.

Br
242.0~49.5%The 1:1 ratio strictly validates the presence of exactly one Br atom.

Synthetic Workflow & Experimental Protocols

The synthesis of 2-(bromomethyl)quinolines typically relies on the Wohl-Ziegler radical bromination of a 2-methylquinoline precursor[2]. The protocol below is designed as a self-validating system , ensuring that the user can verify success at each critical juncture.

Workflow Visualization

SynthWorkflow SM 6-Fluoro-2-methylquinoline Starting Material Reagents NBS (1.05 eq) AIBN (0.05 eq) SM->Reagents Addition Solvent Acetonitrile 80°C, 4h Reagents->Solvent Reflux Product This compound MW: 240.08 g/mol Solvent->Product Radical Bromination

Synthetic workflow for this compound via radical bromination.

Protocol A: Radical Bromination via Wohl-Ziegler Reaction

Reference standard adapted from established quinoline bromination methodologies[2][3].

Objective: Convert 6-fluoro-2-methylquinoline to this compound while suppressing over-bromination.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 6-fluoro-2-methylquinoline (1.0 eq, 10 mmol) and anhydrous acetonitrile (50 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) and Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol).

    • Causality: NBS provides a low, steady concentration of Br

      
      , preventing electrophilic aromatic substitution on the quinoline core[2]. A strict 1.05 eq limit prevents the formation of the unwanted dibromomethyl byproduct[3]. AIBN acts as the thermal radical initiator.
      
  • Reaction: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (lower R

    
     due to increased polarity) appears.
    
  • Workup: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure product.

Protocol B: LC-MS Validation of Molecular Weight

Objective: Confirm the molecular weight (240.08 g/mol ) and the C10H7BrFN formula[1].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1.0 mg of the purified product in 1.0 mL of HPLC-grade Methanol.

  • Injection: Inject 2 µL into an LC-MS system equipped with a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Gradient: Run a mobile phase gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation (Data Interpretation): Extract the mass spectrum at the primary UV peak. You must observe a 1:1 intensity doublet at m/z 240.0 and 242.0 [M+H]

    
    . The presence of this exact doublet mathematically validates the molecular weight and confirms the successful incorporation of exactly one bromine atom.
    

Application: S 2 Alkylation in Drug Discovery

The primary utility of this compound is its role as an electrophile in S


2 reactions to build complex APIs, such as kinase inhibitors or leukotriene receptor antagonists.

SN2Pathway Electrophile This compound (Electrophile) Conditions K2CO3, DMF, 60°C (Acid Scavenging) Electrophile->Conditions Nucleophile Target Amine/Phenol (Nucleophile) Nucleophile->Conditions TS SN2 Transition State (Walden Inversion) Conditions->TS Nucleophilic Attack API Alkylated Fluoroquinoline API (Target Compound) TS->API Bromide Leaving Group Loss

SN2 alkylation pathway utilizing this compound as an electrophile.

Protocol C: General S 2 Amine Alkylation

Objective: Couple the 240.08 g/mol fragment to a secondary amine.

Step-by-Step Methodology:

  • Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq). Causality: K
    
    
    CO
    
    
    acts as a heterogeneous acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.
  • Add this compound (1.1 eq).

  • Stir at 60°C for 12 hours.

  • Self-Validation: Perform LC-MS on the crude mixture. The target API's expected mass will be: (Mass of Amine) + 240.08 - 80.91 (Mass of HBr). The disappearance of the 240/242 doublet confirms the full consumption of the brominated starting material.

References

  • Moldb Chemical Database. "168083-35-0 | this compound - Moldb: Chemical information." Moldb.
  • National University of Pharmacy. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Ophcj.
  • National Institutes of Health (PMC). "Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate." PubMed Central.

Sources

2-(Bromomethyl)-6-fluoroquinoline: Technical Safety & Handling Guide

[1]

CAS Number: 168083-35-0 | Formula: C₁₀H₇BrFN | M.W.: 240.08 g/mol [1]

Executive Summary

This technical guide provides a rigorous safety framework for handling This compound , a potent alkylating agent used primarily as a heterocyclic building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS) which list hazards in isolation, this document integrates chemical reactivity principles with operational safety protocols.

Critical Hazard Profile: The presence of a bromomethyl group at the 2-position of the quinoline ring confers high electrophilicity. This compound is a benzylic halide analog , making it a potent lachrymator and a corrosive alkylating agent capable of modifying DNA and proteins. It must be handled with the assumption of Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) .[2]

Chemical Identity & Physical Properties[1][4][5][6][7]

PropertyDataNote
IUPAC Name This compound
CAS Number 168083-35-0Verified Identifier
Physical State Solid (Powder/Crystalline)Dust inhalation risk
Color Off-white to pale yellowOxidation may darken color
Solubility DCM, Chloroform, DMSOHydrolyzes slowly in water
Reactivity High (Electrophilic)Reacts violently with strong nucleophiles

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on the reactivity of the bromomethyl-quinoline scaffold.

GHS Label Elements[1][8]
ClassificationCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 1B H314 Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage 1 H318 Causes serious eye damage.[2][5][6][7]
Acute Toxicity (Oral) 4 H302 Harmful if swallowed.[5][8]
STOT - Single Exposure 3 H335 May cause respiratory irritation.

Signal Word: DANGER

Pictograms:

  • GHS05 (Corrosion): Due to irreversible tissue damage potential.

  • GHS07 (Exclamation Mark): Due to acute toxicity and respiratory irritation.

Toxicological Mechanism (The "Why")

The hazard stems from the SN2 reactivity of the methylene carbon attached to the bromine.

  • Alkylation: Upon contact with biological tissue, the bromine atom acts as a good leaving group. Nucleophilic residues on proteins (cysteine thiols, lysine amines) and DNA (guanine bases) attack the methylene carbon.

  • Corrosion: This alkylation reaction releases hydrobromic acid (HBr) as a byproduct locally on the tissue, causing chemical burns simultaneous with cellular alkylation.

  • Lachrymatory Effect: Benzylic halides interact with TRPA1 ion channels in sensory nerves, triggering intense tearing and pain even at low vapor concentrations.

Safe Handling Protocol (SOP)

Engineering Controls
  • Primary Containment: All weighing and manipulation must occur inside a certified chemical fume hood.

  • Airflow Check: Verify face velocity is >100 fpm (0.5 m/s) before opening the container.

  • Static Control: Use anti-static weighing boats; dry powders can carry static charges leading to dispersion.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Hands Double Nitrile Gloves (min 0.11mm outer)Bromomethyl compounds can permeate thin nitrile. Change immediately upon splash.
Eyes Chemical Goggles (Not Safety Glasses)Vapors/dust are lachrymatory; glasses do not seal against fumes.
Body Lab Coat + Chemical Apron Prevents absorption through clothing in case of spill.
Respiratory N95/P100 (if outside hood)Only for emergency egress; do not rely on respirators for routine handling.
Self-Validating Deactivation Protocol

Trustworthiness Principle: Never assume waste is safe. Verify deactivation.

Reagent: 10% Sodium Thiosulfate (

Mechanism:

Step-by-Step Deactivation:

  • Preparation: Prepare a "Quench Bath" of 10% aqueous sodium thiosulfate in the hood.

  • Cleaning: Dip all spatulas, weigh boats, and contaminated glassware into the bath immediately after use.

  • Validation: Allow to soak for 24 hours. Check pH; if acidic (due to HBr release), neutralize with sodium bicarbonate before disposal.

  • Spill: Cover spills with solid sodium thiosulfate/sand mix before sweeping.

Emergency Response & First Aid

Diagram 1: Emergency Response Decision Tree This workflow dictates immediate actions upon exposure.

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkin1. Brush off dry powder2. Rinse water >15 min3. Apply Calcium Gluconate (Optional)*Skin->ActionSkinActionEye1. Do NOT rub2. Flush eyewash >15 min3. Lift eyelids frequentlyEye->ActionEyeActionInhal1. Move to fresh air2. Oxygen if breathing diff.3. Monitor for delayed edemaInhal->ActionInhalMedicalSEEK IMMEDIATE MEDICAL ATTENTIONBring SDS/CAS InfoActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Caption: Decision tree for immediate triage of exposure to this compound.

Note on Calcium Gluconate: While primarily for HF burns, some safety officers recommend it for fluorinated corrosives if HF release is theoretically possible during metabolism, though standard water irrigation is the priority for bromomethyl burns.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerate) .

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture sensitive.

  • Incompatibilities:

    • Strong Bases: Cause polymerization or elimination.

    • Amines/Oxidizers: Violent reaction potential.

  • Shelf Life: Re-test purity every 12 months. HBr formation (indicated by darkening/acidity) signals decomposition.

Experimental Workflow Visualization

Diagram 2: Safe Synthesis & Quenching Workflow Visualizing the lifecycle of the reagent in a reaction context.

Workflowcluster_0Preparation (Fume Hood)cluster_1Reactioncluster_2Disposal/QuenchWeighWeighing(Anti-static boat)DissolveDissolve(DCM/THF)Weigh->DissolveReactAdd to Nucleophile(Dropwise, 0°C)Dissolve->ReactMonitorTLC/LCMS(Check consumption)React->MonitorQuenchQuench Excess(Add 10% Na2S2O3)Monitor->QuenchCompleteWasteAqueous Waste(Halogenated)Quench->Waste

Caption: Operational workflow emphasizing containment and chemical neutralization steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. (Used for read-across hazard data of bromomethyl quinoline analogs). Retrieved from .

  • MolDB (2025). Compound entry: this compound (CAS 168083-35-0).[1] Retrieved from .

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone. (Analogous corrosive/lachrymator classification). Retrieved from .

  • Sigma-Aldrich (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. (Analogous benzylic bromide hazards). Retrieved from .

Structural Analysis of 6-Fluoroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoroquinoline scaffold represents a cornerstone in medicinal chemistry, most notably serving as the pharmacophoric core of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin).[1] Beyond antibacterials, this moiety is increasingly exploited in oncology and antiviral research. The introduction of a fluorine atom at the C-6 position is not merely a structural decoration; it fundamentally alters the scaffold's electronic distribution, metabolic stability, and lipophilicity.

This guide provides a rigorous technical framework for the structural elucidation of 6-fluoroquinoline derivatives. It moves beyond basic characterization, integrating advanced spectroscopic workflows (19F-NMR), solid-state analysis (X-ray crystallography), and computational validation (DFT) to ensure robust structural assignment and structure-activity relationship (SAR) derivation.

Part 1: The "Fluorine Effect" – Electronic & Steric Rationale

Before initiating structural analysis, one must understand why the 6-fluoro substitution is critical. The fluorine atom acts as a metabolic shield and an electronic tuner.

Mechanistic Impact
  • Metabolic Blockade: The C-6 position on the quinoline ring is a "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Substituting hydrogen (Van der Waals radius

    
     Å) with fluorine (
    
    
    
    Å) blocks this oxidation without imposing significant steric penalty, significantly extending in vivo half-life.
  • Electronic Modulation: Fluorine is the most electronegative element. Its inductive effect (

    
    ) pulls electron density from the aromatic ring, increasing the acidity of the carboxylic acid often found at C-3 (in fluoroquinolones), thereby enhancing binding affinity to the gyrase-DNA complex via a water-metal ion bridge.
    
SAR Logic Visualization

The following diagram illustrates the causal relationship between the 6-fluoro modification and observed pharmacological properties.

SAR_Logic Scaffold Quinoline Scaffold Mod_C6 C-6 Fluorine Substitution Scaffold->Mod_C6  Derivatization Elec_Prop Electronic Modulation (-I Effect) Mod_C6->Elec_Prop Met_Stab Metabolic Stability Mod_C6->Met_Stab Gyrase Enhanced Gyrase/DNA Binding Affinity Elec_Prop->Gyrase Cell_Pen Increased Lipophilicity (Cell Penetration) Elec_Prop->Cell_Pen Block_Ox Blockade of P450 Oxidative Hydroxylation Met_Stab->Block_Ox Half_Life Extended Half-life (t1/2) Block_Ox->Half_Life

Figure 1: Causal pathway linking 6-fluoro substitution to enhanced pharmacokinetics and pharmacodynamics.

Part 2: Spectroscopic Characterization Workflow

Reliable identification of 6-fluoroquinoline derivatives requires a multi-nuclear NMR approach. Standard


H-NMR is insufficient due to the complex splitting patterns induced by 

F-

H coupling.
The F-NMR Protocol

Fluorine-19 is 100% naturally abundant with a spin of 1/2, making it a highly sensitive probe.[3][4]

  • Reference Standard: Trichlorofluoromethane (CFCl

    
    , 
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm).[5]
  • Typical Chemical Shift: The C-6 fluorine signal typically appears between -105 ppm and -130 ppm , depending on the electron density of neighboring substituents (e.g., C-7 piperazine vs. C-7 Cl).

Spin-Spin Coupling Analysis

The presence of fluorine introduces characteristic coupling constants (


) that serve as a "fingerprint" for the substitution pattern.

Table 1: Characteristic Coupling Constants in 6-Fluoroquinolines

Interaction TypeCoupling Constant (

)
Structural Insight

245 – 255 Hz Direct C6-F bond confirmation.[6] Observed in

C spectra as a large doublet.

15 – 25 Hz Coupling to C-5 and C-7 carbons. Verifies regiochemistry.

8 – 11 Hz Coupling to protons at C-5 (if unsubstituted). Diagnostic for ortho-positioning.

5 – 7 Hz Long-range coupling to C-8 protons.
Experimental Workflow Diagram

This self-validating workflow ensures no structural ambiguity remains.

Elucidation_Workflow Sample Crude 6-Fluoroquinoline Derivative Step1 1. 1H-NMR (DMSO-d6) Check for F-H Coupling splitting Sample->Step1 Step2 2. 19F-NMR (Proton Coupled) Confirm single F signal (-110 to -130 ppm) Step1->Step2 Step3 3. 13C-NMR Measure 1J_CF (~250 Hz) to assign C-6 Step2->Step3 Decision Ambiguity in Regiochemistry? Step3->Decision Advanced 4. 2D HOESY (1H-19F) Direct spatial correlation Decision->Advanced Yes Final Validated Structure Decision->Final No Advanced->Final

Figure 2: Step-by-step spectroscopic elucidation workflow focusing on NMR validation.

Part 3: Solid-State Analysis (X-Ray Crystallography)

While NMR provides solution-state data, X-ray crystallography is essential for understanding the active conformation and intermolecular packing, particularly for drug formulation.

Crystallization Protocol
  • Solvent System: Slow evaporation using Ethanol/Water (9:1) or Acetonitrile.[5][7]

  • Target: Single crystals suitable for diffraction (

    
     mm).
    
Critical Structural Metrics

When analyzing the solved structure, focus on these parameters:

  • C-F Bond Length: Should range between 1.35 – 1.38 Å . A deviation suggests disorder or incorrect atom assignment (e.g., confusing F with OH).

  • Planarity: The quinoline bicyclic system should be essentially planar (RMS deviation < 0.02 Å).

  • Intermolecular Interactions: Look for C–H···F hydrogen bonds. Fluorine is a weak hydrogen bond acceptor, but in the solid state, these weak interactions often direct the crystal packing and influence solubility profiles.

Part 4: Computational Validation (DFT)

To corroborate experimental data, Density Functional Theory (DFT) is employed.[8][9] This is particularly useful for assigning complex vibrational modes (IR) or predicting chemical shifts when standards are unavailable.

Computational Protocol
  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) . This level of theory is the industry standard for organic fluoro-compounds, balancing cost with accuracy for geometry optimization and NMR GIAO calculations.

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Water to mimic experimental conditions.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a descriptor for chemical reactivity (kinetic stability).

  • HOMO Location: Typically distributed over the nitrogen lone pair and the aromatic

    
    -system.
    
  • LUMO Location: Often localized on the carboxylic acid/ketone moiety (if present), indicating susceptibility to nucleophilic attack.

References

  • Synthesis and Biological Activity

    • Suaifan, G. A. R. Y., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.[10] Oriental Journal of Chemistry.

  • NMR Characterization Standards

    • Alfa Chemistry.
  • Crystallographic & Structural Data

    • ResearchGate.[11] Crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one.

  • Metabolic Stability & Fluorine Chemistry

    • Journal of Medicinal Chemistry.[2][12] The Effect of Fluorine Substitution on the Metabolism and Antimalarial Activity of Amodiaquine.

  • DFT & Computational Protocols

    • DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.

Sources

The 6-Fluoroquinoline Scaffold: A Multidimensional Paradigm in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoroquinoline core represents one of the most privileged and extensively validated scaffolds in modern medicinal chemistry. Originally derived from the 4-quinolone pharmacophore (e.g., nalidixic acid), the strategic introduction of a fluorine atom at the C-6 position catalyzed a revolution in antimicrobial therapy, giving rise to the fluoroquinolone class of antibiotics[1]. Today, the utility of this scaffold transcends its classical role as a bacterial topoisomerase inhibitor. Through rational functionalization, 6-fluoroquinoline derivatives are being actively repurposed and optimized to target multidrug-resistant (MDR) pathogens, viral polymerases, and eukaryotic oncogenic pathways[2]. This technical guide explores the mechanistic causality behind the scaffold's biological activity, details its structure-activity relationships (SAR), and provides a self-validating experimental framework for screening novel derivatives.

Mechanistic Causality: The C-6 Fluorine Advantage

The biological supremacy of the 6-fluoroquinoline scaffold over its non-fluorinated predecessors is not merely an empirical observation; it is rooted in profound physicochemical and stereoelectronic alterations.

The addition of the highly electronegative fluorine atom at the C-6 position serves three critical, causal functions:

  • Enhanced Lipophilicity and Permeation: The fluorine atom significantly increases the molecule's overall lipophilicity, facilitating rapid diffusion through the lipid bilayers of Gram-positive bacteria and the specialized porin channels of Gram-negative bacteria[3].

  • Target Enzyme Affinity: The C-6 fluorine atom optimizes the steric and electronic complementarity between the drug molecule and the binding pocket of the DNA-gyrase/DNA complex. It acts as a hydrogen bond acceptor or participates in multipolar interactions that stabilize the lethal ternary complex (Drug-Enzyme-DNA)[4].

  • Metabolic Stability: The strong carbon-fluorine bond resists oxidative degradation by host cytochrome P450 enzymes, dramatically improving the pharmacokinetic half-life of the scaffold[1].

Spectrum of Biological Activity

Antimicrobial Efficacy (DNA Gyrase & Topoisomerase IV)

The classical mechanism of action for 6-fluoroquinolones involves the direct inhibition of bacterial DNA replication. In Gram-negative bacteria (e.g., E. coli), the primary target is DNA gyrase (Topoisomerase II), an enzyme responsible for introducing negative supercoils into DNA to relieve topological stress ahead of the replication fork[5]. In Gram-positive bacteria (e.g., S. aureus), the primary target is Topoisomerase IV, which is essential for the decatenation (unlinking) of daughter chromosomes following replication[4].

By binding to the enzyme-DNA cleavage complex, 6-fluoroquinolones prevent the religation of double-strand breaks. This stalls the replication fork, triggers the SOS response, and ultimately leads to rapid, bactericidal cell death[3].

MOA A 6-Fluoroquinoline Scaffold B Cellular Uptake (Porin Channels / Lipid Bilayer) A->B C DNA Gyrase (Gram -) Targeting B->C D Topoisomerase IV (Gram +) Targeting B->D E Ternary Complex Formation (Drug-Enzyme-DNA) C->E D->E F Replication Fork Arrest Double-Strand Breaks E->F G Bacterial Cell Death (Bactericidal Effect) F->G

Mechanism of action of 6-fluoroquinolones targeting bacterial DNA replication.

Emerging Anticancer Properties

Recent drug repositioning efforts have highlighted the potent antiproliferative effects of 6-fluoroquinoline derivatives against lethal human cancers, including lung, colon, and breast carcinomas[6]. The anticancer causality stems from structural homologies between bacterial DNA gyrase and eukaryotic Topoisomerase II. Highly functionalized 6-fluoroquinolones can intercalate into eukaryotic DNA and stabilize the Topoisomerase II cleavage complex, inducing apoptosis in rapidly dividing malignant cells[6]. Furthermore, specific derivatives have demonstrated the ability to act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, blocking downstream oncogenic signaling cascades[7].

Antiviral Repurposing

The scaffold's versatility extends into virology. Modifications, particularly the replacement of the C-6 fluorine with an amino group (6-aminoquinolones) or utilizing the 6-fluoro core with bulky C-7 arylpiperazine substitutions, have yielded submicromolar inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[8].

Quantitative Structure-Activity Relationship (QSAR) Profiling

The modular nature of the 6-fluoroquinoline core allows for precise tuning of its pharmacodynamic and pharmacokinetic properties. The table below synthesizes the causal impact of specific regional substitutions.

Substitution PositionStructural ModificationBiological Consequence & Causality
N-1 Cyclopropyl, Ethyl, 2,4-difluorophenylDictates overall potency. The cyclopropyl group provides optimal steric bulk to fit the enzyme pocket, yielding broad-spectrum activity[9].
C-3 & C-4 Carboxylic Acid (C-3) & Ketone (C-4)Critical Pharmacophore: Essential for chelating Mg²⁺ ions, forming a bridge that anchors the drug to the DNA backbone and enzyme[10].
C-6 FluorineDramatically increases lipophilicity, cell penetration, and target enzyme affinity[1].
C-7 Piperazine, Pyrrolidine derivativesControls interaction with bacterial efflux pumps and dictates the spectrum of activity. Bulky groups enhance anti-Gram-positive efficacy[2].
C-8 Methoxy (-OCH₃), HalogenEnhances activity against anaerobes and restricts the selection of resistant mutants by targeting both DNA gyrase and Topo IV equally[6].

Standardized Experimental Protocol: High-Throughput Screening & Validation

To rigorously evaluate the biological activity of novel 6-fluoroquinoline derivatives, researchers must employ a self-validating workflow that bridges cell-free mechanistic assays with whole-cell phenotypic screening.

Protocol: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the synthesized scaffold directly inhibits its primary target. We utilize relaxed pBR322 plasmid DNA, which DNA gyrase converts into a supercoiled form in the presence of ATP.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the novel 6-fluoroquinoline derivative in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of lipophilic scaffolds without denaturing the enzyme at low final assay concentrations (<1%).

  • Reaction Mixture Assembly: In a sterile microcentrifuge tube, combine 35 µL of Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, pH 7.5), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound (0.1 µM to 100 µM).

  • Enzyme Addition: Add 1 Unit of E. coli DNA gyrase to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 10 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS). Causality: SDS denatures the enzyme, trapping the cleavage complex and preventing further topological changes.

  • Visualization: Subject the samples to electrophoresis on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (known inhibitor; should show only relaxed DNA bands).

    • Negative Control: 1% DMSO vehicle + Enzyme (should show complete conversion to supercoiled DNA).

    • Validation Gate: The assay is only valid if the negative control demonstrates >90% supercoiling and the positive control demonstrates <5% supercoiling.

Protocol: Whole-Cell Broth Microdilution (MIC Determination)

To ensure the compound can penetrate the bacterial cell envelope and evade efflux pumps, cell-free data must be corroborated with Minimum Inhibitory Concentration (MIC) assays.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in MHB to achieve a concentration range of 51.2 µg/mL to 0.025 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Cytotoxicity Counter-Screen: Parallelly expose mammalian cell lines (e.g., HEK293) to the compounds using an MTT assay to calculate the Therapeutic Index (CC₅₀ / MIC). Causality: A high therapeutic index validates that the antibacterial activity is target-specific and not a result of generalized membrane toxicity.

Workflow S1 1. Scaffold Synthesis & Functionalization S2 2. In Vitro Enzyme Assay (DNA Gyrase/Topo IV) S1->S2 S3 3. MIC Determination (Broth Microdilution) S2->S3 S4 4. Cytotoxicity Profiling (Mammalian Cell Lines) S3->S4 S5 5. Lead Optimization (QSAR Analysis) S4->S5 S5->S1 Iterative Refinement

Iterative experimental workflow for screening 6-fluoroquinoline derivatives.

Conclusion

The 6-fluoroquinoline scaffold remains a cornerstone of modern pharmacotherapeutics. By understanding the mechanistic causality of its structural components—specifically the lipophilicity and target-affinity driven by the C-6 fluorine—researchers can systematically engineer derivatives that bypass established resistance mechanisms. Whether optimizing dual-targeting antimicrobial agents or exploring the scaffold's emerging potential in oncology and virology, rigorous, self-validating experimental workflows are paramount to translating these synthetic molecules into clinical successes.

References

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases | Oxford Academic.
  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.
  • Fluoroquinolones: a Pharmaceutical Review. IJPSI.
  • Quinolone antibiotic. Wikipedia.
  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. PubMed.
  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PMC.
  • Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to comb
  • The Versatile Nature of the 6-Aminoquinolone Scaffold: Identification of Submicromolar Hep
  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. PMC.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • Recent Development of Fluoroquinolone Deriv

Sources

Literature Review of 2-Substituted 6-Fluoroquinoline Analogs: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoroquinoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While traditional fluoroquinolones (e.g., ciprofloxacin) are heavily optimized as 4-quinolone-3-carboxylic acids targeting bacterial DNA gyrase, 2-substituted 6-fluoroquinolines have emerged as potent, targeted agents in oncology, immunology, and parasitology. The introduction of a fluorine atom at the C6 position increases lipophilicity, modulates the pKa of the quinoline nitrogen, and blocks cytochrome P450-mediated oxidation. Concurrently, substitutions at the C2 position dictate the molecule's primary biological target, ranging from human dihydroorotate dehydrogenase (DHODH) to Plasmodium falciparum translation elongation factor 2 (PfeEF2).

This technical guide synthesizes current literature, structural activity relationships (SAR), and validated synthetic protocols for 2-substituted 6-fluoroquinoline analogs, providing a comprehensive resource for drug development professionals.

Chemical Synthesis: The Pfitzinger Approach

The synthesis of 2-substituted 6-fluoroquinoline-4-carboxylic acids is most robustly achieved via the Pfitzinger reaction . Unlike the Skraup or Gould-Jacobs syntheses—which often yield complex mixtures of regioisomers when starting from asymmetric anilines—the Pfitzinger approach utilizes a pre-formed 5-fluoroisatin core. This ensures absolute regiocontrol at the 6-position of the final quinoline ring .

Causality in Experimental Design

The reaction involves the base-catalyzed ring opening of 5-fluoroisatin to an intermediate 2-amino-5-fluorophenylglyoxylate, followed by a cross-aldol condensation with a methyl ketone, and subsequent cyclization. The choice of base concentration and the precise pH during the final precipitation are critical. If the acidification drops the pH below 3.0, the quinoline nitrogen (pKa ~4.5) becomes protonated, forming a highly soluble hydrochloride salt and drastically reducing the isolated yield.

Validated Step-by-Step Protocol: Synthesis of Brequinar Analogs

This protocol is a self-validating system; the visual color shift and precipitation at a specific pH confirm successful cyclization and product isolation.

Materials:

  • 5-Fluoroisatin (1.0 equivalent)

  • Substituted acetophenone (e.g., 4'-ethoxy-4-acetylbiphenyl) (1.1 equivalents)

  • Potassium hydroxide (KOH, 33% aqueous solution)

  • Absolute ethanol

  • Hydrochloric acid (HCl, 2M aqueous)

Methodology:

  • Ring Opening: Suspend 5-fluoroisatin in a mixture of absolute ethanol and 33% aqueous KOH. Causality: The strong base rapidly hydrolyzes the amide bond of the isatin ring, generating the reactive potassium 2-amino-5-fluorophenylglyoxylate intermediate. The solution will transition from a cloudy suspension to a clear, dark amber solution.

  • Condensation: Add the substituted acetophenone (1.1 eq) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (80°C) for 12–18 hours. Causality: Refluxing provides the necessary activation energy to drive the cross-aldol condensation and the subsequent dehydration/cyclization steps to form the quinoline core. Monitor completion via TLC (DCM:MeOH 9:1).

  • Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

  • Aqueous Extraction: Dilute the residue with distilled water and extract with diethyl ether (3x) to remove unreacted ketone and non-polar byproducts. Retain the aqueous layer, which contains the highly soluble potassium salt of the target product.

  • Controlled Acidification (Self-Validation Step): Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter. Cease addition exactly at pH 3.5 - 4.0 . A dense precipitate of the 2-substituted 6-fluoroquinoline-4-carboxylic acid will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol/water to yield the pure product.

Pharmacological Target I: DHODH Inhibition in Oncology & Immunology

Mechanism of Action

In humans, dihydroorotate dehydrogenase (DHODH) is an inner mitochondrial membrane enzyme responsible for the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, such as acute myeloid leukemia (AML) blasts and activated T-cells, are entirely dependent on this de novo pathway, whereas healthy resting cells rely on pyrimidine salvage pathways .

Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) is the archetypal 2-substituted 6-fluoroquinoline DHODH inhibitor. The bulky biphenyl group at the C2 position is explicitly designed to project into the hydrophobic ubiquinone-binding tunnel of DHODH, acting as a potent competitive inhibitor .

DHODH_Pathway Glutamine Glutamine + Bicarbonate DHO Dihydroorotate (DHO) Glutamine->DHO CAD enzyme DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Proliferation Tumor / T-Cell Proliferation UMP->Proliferation DNA/RNA Synthesis Inhibitor 2-Substituted 6-Fluoroquinoline (e.g., Brequinar) Inhibitor->DHODH Competitive Inhibition (Ubiquinone Site)

Caption: Mechanism of de novo pyrimidine biosynthesis blockade by 2-substituted 6-fluoroquinolines.

Quantitative Structure-Activity Relationship (QSAR)

Modifications to the C2 biphenyl system and the C4 carboxylic acid significantly impact DHODH binding affinity. Recent patent literature highlights novel analogs with optimized pharmacokinetic profiles to overcome the historical bioavailability limitations of Brequinar .

Table 1: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Analogs

Compound IDC2 SubstituentC6DHODH IC₅₀ (nM)Mechanistic Notes
Brequinar 2'-fluoro-1,1'-biphenyl-4-ylFluoro5.2Potent inhibitor; bulky hydrophobic group mimics ubiquinone tail.
Cpd1 4'-ethoxy-2-fluoro-[1,1'-biphenyl]-4-ylFluoro< 10.0Improved oral bioavailability and pharmacokinetic stability .
Analog 41 Proprietary biphenyl derivativeFluoro9.71 ± 1.4Designed to form novel hydrogen bond interactions in the binding cleft .
Analog 43 Proprietary biphenyl derivativeFluoro26.2 ± 1.8Forms a water-mediated hydrogen bond with T63 in DHODH .

Pharmacological Target II: Antiplasmodial Activity via PfeEF2

Mechanism of Action

Beyond oncology, 2,4-disubstituted 6-fluoroquinolines have demonstrated exceptional activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Unlike traditional fluoroquinolones that target DNA gyrase, these specific analogs target the translation elongation factor 2 (PfeEF2) .

PfeEF2 is a GTPase responsible for the translocation of the ribosome along mRNA. The 6-fluoroquinoline scaffold acts as a structural anchor, while specific substitutions at C2 (e.g., morpholinomethyl-phenyl) and C4 (e.g., complex amides) optimize binding within the PfeEF2 cleft, effectively freezing the ribosome in a pre-translocation state and causing parasitic death.

PfeEF2_Pathway Ribosome 80S Ribosome (P. falciparum) PreTrans Pre-translocation Complex Ribosome->PreTrans PfeEF2 PfeEF2 (Elongation Factor 2) PreTrans->PfeEF2 PostTrans Post-translocation Complex PfeEF2->PostTrans GTP Hydrolysis Arrest Protein Synthesis Arrest & Parasite Death PostTrans->Arrest Inhibitor 2,4-Disubstituted 6-Fluoroquinoline Inhibitor->PfeEF2 Allosteric/Steric Blockade

Caption: Inhibition of Plasmodium falciparum translation elongation factor 2 (PfeEF2) by fluoroquinolines.

QSAR and Antiplasmodial Data

In silico modeling and in vitro assays of 2,4-disubstituted 6-fluoroquinolines reveal that antiplasmodial activity is heavily influenced by the presence of terminal nitrogen-containing heterocycles (like pyrrolidines or morpholines) which likely engage in salt-bridge interactions within the PfeEF2 binding pocket .

Table 2: Antiplasmodial Activity of 2,4-Disubstituted 6-Fluoroquinoline Analogs against P. falciparum (NF54)

Compound IDR2 SubstituentR4 SubstituentIC₅₀ (nM)pIC₅₀
Compound 1 4-((4-methylpiperazin-1-yl)methyl)phenylCONH(CH₂)₂-pyrrolidin-1-yl7.388.132
Compound 5 4-(morpholinomethyl)phenylCONH(CH₂)₂-pyrrolidin-1-yl0.899.051
Compound 11 4-(piperidin-1-ylmethyl)phenylCONH(CH₂)₂-pyrrolidin-1-yl1.458.838

Data adapted from QSAR studies highlighting the superiority of the morpholine derivative (Compound 5) in achieving sub-nanomolar efficacy .

Future Perspectives in Drug Development

The versatility of the 2-substituted 6-fluoroquinoline core continues to drive innovation. Current clinical trajectories are focusing on combination therapies . For instance, DHODH inhibitors like Brequinar and its modern analogs are being evaluated in combination with anti-CD38 and anti-CD47 therapeutic agents to synergistically upregulate macrophage-mediated phagocytosis of AML cells . The ability to meticulously tune the C2 and C4 positions of the 6-fluoroquinoline scaffold ensures its continued relevance in overcoming resistance mechanisms in both oncology and infectious diseases.

References

  • Sykes, D. B., et al.Methods and compositions for inhibition of dihydroorotate dehydrogenase. World Intellectual Property Organization, Patent WO2021134042A1.
  • Ibrahim, M. T., et al. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Journal of Taibah University Medical Sciences (via ResearchGate). Available at:[Link]

  • Sykes, D. B., et al.Methods and compositions for inhibition of dihydroorotate dehydrogenase in combination with an anti-CD38 therapeutic agent. Australian Patent Office, Patent AU2020412805A1.

Methodological & Application

Technical Application Note: Precision Functionalization of 6-Fluoroquinaldine via Wohl-Ziegler Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

The selective functionalization of 6-fluoroquinaldine (2-methyl-6-fluoroquinoline) to its bromomethyl derivative is a critical entry point for synthesizing fluorinated quinoline-based pharmacophores. The resulting 6-fluoro-2-(bromomethyl)quinoline serves as a potent electrophile for nucleophilic substitutions, enabling the attachment of amines, thiols, and carbon nucleophiles in the synthesis of antimalarials, kinase inhibitors, and imaging agents.

This guide details a robust Wohl-Ziegler protocol optimized for regioselectivity. Unlike simple toluenes, the nitrogen heterocycle of quinaldine introduces basicity and polarity that can interfere with radical propagation or promote ionic side reactions. This protocol utilizes Trifluorotoluene (PhCF₃) as a green, high-performance alternative to Carbon Tetrachloride (CCl₄), ensuring superior solubility and environmental compliance without compromising yield.

Mechanistic Insight & Causality

The success of this reaction hinges on the Goldfinger Mechanism , where N-Bromosuccinimide (NBS) serves as a reservoir for a low, steady-state concentration of molecular bromine (


).
The Fluorine Effect

The C6-fluorine substituent is electron-withdrawing (


).
  • Impact on Ring: Deactivates the aromatic ring, significantly reducing the risk of electrophilic aromatic substitution (ring bromination) which is a common side reaction in electron-rich heterocycles.

  • Impact on Methyl Group: Slightly increases the acidity of the benzylic protons but does not significantly destabilize the intermediate benzylic radical due to the distance from the reaction center.

Reaction Pathway Visualization

The following diagram illustrates the radical chain propagation and the critical role of the succinimide "pool" in maintaining selectivity.

WohlZieglerMechanism Initiator Initiator (AIBN) Homolysis Radical_In In• (Radical) Initiator->Radical_In Heat/Light NBS N-Bromosuccinimide (NBS) Radical_In->NBS Abstracts Br Br_Rad Br• (Chain Carrier) NBS->Br_Rad Initiation Br2 Br2 (Low Conc. in situ) NBS->Br2 +HBr -> Succinimide + Br2 Succinimide Succinimide NBS->Succinimide Substrate 6-Fluoroquinaldine (Substrate) Br_Rad->Substrate H-Abstraction Benzylic_Rad Benzylic Radical (Resonance Stabilized) Substrate->Benzylic_Rad -HBr HBr HBr Substrate->HBr Product 6-Fluoro-2-(bromomethyl)quinoline (Product) Benzylic_Rad->Product Br2->Br_Rad Regenerates Chain Br2->Benzylic_Rad Br Transfer HBr->NBS Ionic Reaction

Figure 1: The Goldfinger mechanism cycle showing the interplay between NBS, HBr, and the radical propagation loop.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.RoleCritical Quality Attribute (CQA)
6-Fluoroquinaldine 1.0SubstratePurity >98%; Dry (Water quenches radicals).
N-Bromosuccinimide 1.05Bromine SourceMust be recrystallized. Yellow/orange NBS contains free

and HBr, promoting side reactions.
AIBN 0.05InitiatorAzobisisobutyronitrile.[1] Store at 4°C.
PhCF₃ 10 volSolvent

-Trifluorotoluene. Degassed.
Step-by-Step Procedure

Step 1: Pre-Reaction Preparation

  • Purify NBS: Recrystallize NBS from boiling water (10 g NBS / 100 mL

    
    ). Filter and dry under high vacuum over 
    
    
    
    for 24 hours. Note: Impure NBS is the #1 cause of reaction failure.
  • Degas Solvent: Sparge PhCF₃ with Argon for 15 minutes to remove dissolved oxygen, which acts as a radical trap.

Step 2: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 6-Fluoroquinaldine (1.0 eq) and PhCF₃ (10 mL per gram of substrate).

  • Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Connect the top of the condenser to an inert gas line (Argon/Nitrogen) with a bubbler.

Step 3: Initiation & Propagation [2]

  • Heat the mixture to varying reflux (

    
    C for PhCF₃).
    
  • Visual Check: The reaction often exhibits an "induction period." The mixture will transition from the white suspension of NBS to a lighter suspension of Succinimide (which floats to the top in CCl4, but behavior varies in PhCF₃).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) every 30 minutes.

    • Target: Stop reaction when ~5-10% starting material remains.

    • Warning:Do not push to 100% conversion. Over-reaction leads to the formation of the gem-dibromide (6-fluoro-2-(dibromomethyl)quinoline), which is inseparable by standard chromatography.

Step 4: Workup

  • Cool the mixture to

    
    C to precipitate maximum Succinimide.
    
  • Filter the slurry through a sintered glass funnel. Wash the cake with cold PhCF₃ or Hexane.

  • Concentrate the filtrate under reduced pressure (

    
    C, benzylic bromides are thermally sensitive).
    

Step 5: Purification

  • Method A (Preferred): Recrystallization from Hexane/Diisopropyl ether.

  • Method B (Chromatography): If column is necessary, use Neutralized Silica Gel . Pre-wash the silica slurry with 1% Triethylamine in Hexane to neutralize acidic sites that degrade the product. Elute with Hexane/EtOAc gradient.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Recrystallized NBS + Substrate Solvent Solvent: PhCF3 (Degassed) Start->Solvent Reflux Reflux (102°C) + AIBN (cat) Solvent->Reflux Check TLC Check (Every 30 min) Reflux->Check Decision SM < 10%? Check->Decision Decision->Reflux No (Continue) Stop Cool to 0°C Filter Succinimide Decision->Stop Yes (Stop) Purify Purification: Recryst. or Neutral Silica Stop->Purify

Figure 2: Operational workflow emphasizing the critical decision point to prevent over-bromination.

Troubleshooting & Optimization

Solvent Selection Guide

While CCl₄ is the historical standard, modern safety regulations often require alternatives.

SolventBoiling PointToxicityRadical EfficiencyNotes
CCl₄ 77°CHigh (Carcinogen)ExcellentGold standard but restricted.
PhCF₃ 102°CLowExcellentRecommended. Higher BP speeds up reaction.
Benzene 80°CHigh (Carcinogen)GoodGood alternative to CCl₄ if PhCF₃ unavailable.
Acetonitrile 82°CMediumPoorAvoid. Promotes ionic bromination (ring sub).
Common Failure Modes
  • Ring Bromination (Ionic Pathway):

    • Symptom:[3][4][5] Product mass M+79/81 corresponds to bromo-6-fluoroquinaldine (ring sub) rather than bromomethyl.

    • Cause: Presence of water, Lewis acids, or polar solvents (MeCN).

    • Fix: Strictly anhydrous conditions; ensure NBS is acid-free.

  • Dibromination:

    • Symptom:[3][4][5] Product contains significant M+158/160 species.

    • Cause: Reaction ran too long or excess NBS used.

    • Fix: Stop at 90% conversion. Use exactly 1.0-1.05 eq NBS.

Safety & Handling

  • Lachrymator: Benzylic bromides are potent tear gas agents. Always handle the crude and purified product in a well-ventilated fume hood.

  • Skin Irritant: Fluoroquinolines can be sensitizers. Double-glove (Nitrile) is recommended.

  • Waste: Segregate halogenated waste. PhCF₃ must be treated as halogenated solvent waste.

References

  • Wohl-Ziegler Reaction Overview. Organic Chemistry Portal. [Link][6]

  • N-Bromosuccinimide (NBS) Reagent Profile. Master Organic Chemistry. [Link]

  • Green Solvents for Radical Bromination (PhCF3).Barbasiewicz, M., et al. "Trifluorotoluene as an Alternative Solvent for the Wohl-Ziegler Bromination.
  • Radical Bromination Mechanism. Wikipedia. [Link][7]

Sources

Protocol: Using 2-(Bromomethyl)-6-fluoroquinoline for Targeted Alkylation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Bromomethyl)-6-fluoroquinoline (CAS 168083-35-0) is a specialized alkylating agent used extensively in the synthesis of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and receptor antagonists. The introduction of the (6-fluoroquinolin-2-yl)methyl moiety serves two critical functions in drug design: the quinoline ring provides a flat, aromatic surface for π-π stacking interactions within enzyme active sites, while the C-6 fluorine atom enhances metabolic stability by blocking oxidative metabolism at a reactive position. This application note details the handling, storage, and optimized protocols for N-alkylation and O-alkylation using this intermediate, with a specific focus on avoiding common pitfalls such as hydrolysis and dimerization.

Compound Profile & Strategic Value

Chemical Identity[1]
  • IUPAC Name: this compound[1]

  • CAS Number: 168083-35-0[1][2][3]

  • Molecular Formula: C₁₀H₇BrFN

  • Molecular Weight: 240.07 g/mol

  • Physical State: Off-white to light yellow solid (often darkens upon storage due to trace HBr release).

  • Solubility: Soluble in DCM, DMF, DMSO, THF; sparingly soluble in hexanes/water.

The "Privileged Scaffold" Effect

In medicinal chemistry, the 6-fluoroquinoline motif is considered a "privileged scaffold."

  • Metabolic Blocking: The fluorine at position 6 prevents P450-mediated hydroxylation, a common clearance pathway for quinolines.

  • Binding Affinity: The electron-withdrawing nature of the fluorine lowers the pKa of the quinoline nitrogen slightly, modulating hydrogen bond acceptor capability while increasing the lipophilicity of the ring system.

  • Proven Utility: This moiety is a key structural element in CHR-3996 , a second-generation Class I selective HDAC inhibitor designed to minimize cardiac toxicity compared to hydroxamic acids.

Safety & Handling (Critical)

WARNING: Lachrymator and Vesicant. Benzylic bromides are potent alkylating agents. They can permanently alkylate DNA and proteins.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during scale-up.

  • Spill Management: Neutralize spills with 10% aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis to the alcohol (2-(hydroxymethyl)-6-fluoroquinoline) and releases HBr, which autocatalyzes further degradation.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary Amines)

Target Application: Synthesis of HDAC inhibitor precursors (e.g., CHR-3996 analogs).

Mechanism: S_N2 Nucleophilic Substitution. Key Challenge: Preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts).

Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Primary amine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (for soluble bases)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration). Add K₂CO₃ (2.0 equiv).

  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture at 0°C.

    • Note: Slow addition at low temperature favors mono-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The bromide spot (high R_f) should disappear.

  • Workup:

    • Dilute with EtOAc.[4]

    • Wash with saturated NaHCO₃ (2x) to remove salts and any generated HBr.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography. Elute with a gradient of DCM -> DCM:MeOH (95:5).

Protocol B: O-Alkylation (Ether Synthesis)

Target Application: Synthesis of receptor antagonists or ether-linked pharmacophores.

Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Phenol or Alcohol derivative (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv, for aliphatic alcohols)

  • Solvent: DMF or Acetone

Step-by-Step Procedure
  • Deprotonation:

    • For Phenols: Combine phenol and Cs₂CO₃ in Acetone. Stir at RT for 30 mins.

    • For Alcohols: Suspend NaH (60% in oil) in dry DMF at 0°C. Add alcohol dropwise. Stir 30 mins.

  • Alkylation: Add this compound (1.0 equiv) in one portion.

  • Heating:

    • Acetone:[4] Reflux (56°C) for 6 hours.

    • DMF: Stir at RT or heat to 60°C for 2–4 hours.

  • Quench: Carefully add water (if NaH was used) or filter off solids (if Acetone used).

  • Isolation: Extract into Et₂O or EtOAc. Wash extensively with water to remove DMF.

Reaction Visualization

Mechanistic Pathway (S_N2)

The following diagram illustrates the bimolecular nucleophilic substitution mechanism, highlighting the transition state where the 6-fluoro substituent electronically influences the ring stability.

SN2_Mechanism cluster_conditions Reaction Conditions SM 2-(Bromomethyl)- 6-fluoroquinoline (Electrophile) TS Transition State [Nuc...C...Br]‡ SM->TS Activation Nuc Nucleophile (Amine/Phenol) Nuc->TS Activation Prod Alkylated Product (6-Fluoro-quinoline core) TS->Prod Inversion/Bond Formation LG Bromide Ion (Leaving Group) TS->LG Cond Solvent: DMF/MeCN Base: K2CO3/Cs2CO3 Temp: 0°C to 60°C

Caption: S_N2 reaction pathway for this compound. The electron-deficient quinoline ring accelerates nucleophilic attack.

Experimental Workflow

This flowchart guides the researcher through the decision-making process for purification based on the nucleophile used.

Workflow Start Start: 2-(Bromomethyl)- 6-fluoroquinoline Choice Select Nucleophile Start->Choice PathA Primary Amine (N-Alkylation) Choice->PathA Amine PathB Phenol/Alcohol (O-Alkylation) Choice->PathB Alcohol CondA MeCN, K2CO3 0°C -> RT PathA->CondA CondB DMF, Cs2CO3 60°C PathB->CondB Monitor Monitor TLC (Disappearance of SM) CondA->Monitor CondB->Monitor WorkupA Acid/Base Extraction (Remove unreacted amine) Monitor->WorkupA Path A WorkupB Aqueous Wash (Remove DMF/Salts) Monitor->WorkupB Path B Purify Flash Chromatography (DCM/MeOH Gradient) WorkupA->Purify WorkupB->Purify

Caption: Decision tree for N-alkylation vs. O-alkylation workflows, ensuring optimal workup strategies.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvent or old reagents.Use anhydrous DMF/MeCN (stored over molecular sieves). Ensure K₂CO₃ is dry.
Dimerization High concentration of electrophile.Dilute reaction to 0.05 M. Add the bromide slowly to the nucleophile.
Elimination (Vinyl species) Strong, bulky base used (e.g., t-BuOK).Switch to weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃.
Darkening of Reaction Decomposition of quinoline ring (oxidation).Degas solvents with Nitrogen/Argon before use. Keep reaction in the dark.

References

  • Discovery of CHR-3996 (HDAC Inhibitor): Moffat, D., et al. "Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor."[5] Journal of Medicinal Chemistry, 2010, 53(24), 8663–8678.

  • General Quinoline Functionalization: Musiol, R. "Structure-activity relationship studies of quinoline derivatives." RSC Advances, 2020. (General reference for quinoline reactivity).

  • Synthesis of 2-Methyl-6-fluoroquinoline Precursor: Leir, C. M. "An improvement in the Döbner-Miller synthesis of quinaldines." Journal of Organic Chemistry, 1977, 42(5), 911–913. (Classic method for synthesizing the methyl-quinoline precursor).

  • Safety of Benzylic Bromides: National Center for Biotechnology Information. "PubChem Compound Summary for 2-(Bromomethyl)quinoline" (Analogous safety data).

Sources

Application Note: Synthesis and Validation of Fluorescent Probes Using 2-(Bromomethyl)-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Photophysics, and Chemical Biology

Introduction and Mechanistic Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern biological imaging and analytical chemistry[1]. Within the fluorophore-spacer-receptor architectural paradigm, quinoline derivatives are highly valued for their robust photostability and large Stokes shifts. Specifically, 2-(Bromomethyl)-6-fluoroquinoline (CAS: 168083-35-0) has emerged as a premier building block for synthesizing next-generation chemosensors[2].

The Causality of the 6-Fluoro Substitution

Why choose a 6-fluoroquinoline over a standard unsubstituted quinoline? The integration of a highly electronegative fluorine atom at the 6-position exerts two critical effects:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen. This ensures that the fluorophore remains unprotonated at physiological pH, preventing background fluorescence and maximizing the signal-to-noise ratio during biological assays[3].

  • Enhanced Photophysical Properties: Fluorine substitution alters the molecular orbital energy levels, often leading to a bathochromic shift in emission and an increased quantum yield upon target binding via Chelation-Enhanced Fluorescence (CHEF)[3][4].

When this compound is reacted with a nucleophilic recognition moiety (e.g., a polyamine, amino acid, or Schiff base), the resulting probe typically operates via a Photoinduced Electron Transfer (PET) mechanism[5]. In the unbound state, the lone pair of electrons on the receptor's nitrogen quenches the quinoline's fluorescence. Upon analyte binding, the lone pair is coordinated, PET is inhibited, and fluorescence is restored ("Turn-On" response).

Experimental Workflow and Logic

The synthesis of these probes relies on a highly efficient bimolecular nucleophilic substitution (


) reaction, where the bromomethyl group acts as the electrophilic alkylating agent.

Workflow N1 2-(Bromomethyl)- 6-fluoroquinoline N3 S_N2 Alkylation (K2CO3, MeCN, 80°C) N1->N3 N2 Recognition Moiety (e.g., DPA / Cyclen) N2->N3 N4 In-Process QC (TLC & LC-MS) N3->N4 Reaction Complete N5 Purification (Prep-HPLC) N4->N5 Pass QC N6 Purified 6-FQ Fluorescent Probe N5->N6 >98% Purity

Fig 1: Synthetic workflow for 6-fluoroquinoline-based fluorescent probes.

PET_Mechanism N1 Apo-Probe (Fluorescence OFF) N3 Holo-Complex (Fluorescence ON) N1->N3 Analyte Binding (CHEF Activation) N2 Target Analyte (e.g., Zn2+) N2->N3 Coordination N3->N1 Chelator Addition (Reversibility)

Fig 2: Logical relationship of the PET/CHEF photophysical signaling pathway.

Quantitative Photophysical Comparison

To justify the selection of the 6-fluoro derivative over the native quinoline scaffold, the following table summarizes the causal shifts in photophysical and chemical properties[3][4].

PropertyUnsubstituted Quinoline Probe6-Fluoroquinoline ProbeCausality / Analytical Advantage
Native Quantum Yield (

)
< 0.010.05 - 0.10Fluorine reduces non-radiative decay pathways, raising baseline

.
Protonated Quantum Yield ~0.15> 0.50Stronger CHEF effect; provides a >50-fold enhancement upon binding.
Quinoline Nitrogen

~4.9~3.5Lower

prevents false-positive protonation at physiological pH (7.4).
Lipophilicity (LogP) BaselineIncreased (+0.5)Enhanced cell membrane permeability for live-cell imaging applications.
Photostability ModerateHighC-F bond strength prevents photo-oxidation and photobleaching.

Self-Validating Protocol: Synthesis of a 6-FQ-DPA Zinc Sensor

The following protocol details the synthesis of a zinc-selective fluorescent probe using this compound and di-(2-picolyl)amine (DPA). This methodology is designed as a self-validating system , embedding Quality Control (QC) checkpoints directly into the workflow to ensure scientific integrity.

Materials Required:
  • Electrophile: this compound (MW: 240.08 g/mol )[2]

  • Nucleophile: Di-(2-picolyl)amine (DPA) (MW: 199.25 g/mol )

  • Reagents: Anhydrous Potassium Carbonate (

    
    ), Potassium Iodide (
    
    
    
    , catalytic)
  • Solvents: Anhydrous Acetonitrile (

    
    ), Dichloromethane (
    
    
    
    ), Methanol (
    
    
    )
Step-by-Step Methodology:

Step 1: Reaction Setup and Alkylation

  • In an oven-dried 50 mL round-bottom flask purged with argon, dissolve 1.0 mmol (199 mg) of DPA in 15 mL of anhydrous

    
    .
    
  • Add 2.5 mmol (345 mg) of finely powdered anhydrous

    
     and 0.1 mmol (16 mg) of 
    
    
    
    . Causality:
    
    
    acts as an acid scavenger to neutralize the generated
    
    
    , driving the reaction forward.
    
    
    facilitates a Finkelstein-type in-situ halogen exchange, converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the
    
    
    substitution.
  • Dropwise, add a solution of 1.05 mmol (252 mg) of this compound dissolved in 5 mL of

    
     over 15 minutes at room temperature.
    
  • Elevate the temperature to 80 °C and reflux under argon for 12 hours.

Step 2: In-Process Quality Control (Self-Validation Check)

  • TLC Analysis: Withdraw a 10

    
     aliquot. Spot on an Alumina TLC plate and elute with 5% 
    
    
    
    in
    
    
    .
  • Validation Criteria: The starting material (this compound) should appear at

    
     (UV active). The product will appear at 
    
    
    
    .
  • Corrective Action: If the spot at

    
     is intensely visible after 12 hours, the reaction has stalled. Add an additional 0.2 mmol of 
    
    
    
    and reflux for 3 more hours. Do not proceed until the starting material is consumed.

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature and filter through a Celite pad to remove inorganic salts (

    
    , 
    
    
    
    ). Wash the pad with 10 mL of cold
    
    
    .
  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in 30 mL of

    
     and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the crude product.
    

Step 4: Purification and Final Validation

  • Purify the crude mixture via flash column chromatography (Neutral Alumina, gradient elution from 100%

    
     to 2% 
    
    
    
    ).
  • Final QC: Analyze the purified fractions via ESI-LC-MS. The expected mass-to-charge ratio (

    
    ) for the 6-FQ-DPA probe (
    
    
    
    ) is m/z 359.16 . Only pool fractions demonstrating >98% purity by HPLC trace.

Step 5: Photophysical Characterization

  • Prepare a 10

    
     stock solution of the purified probe in HEPES buffer (pH 7.4).
    
  • Excite the sample at 320 nm. The apo-probe should exhibit minimal fluorescence (PET active).

  • Titrate with

    
     (0 to 50 
    
    
    
    ). A successful synthesis is validated by a >20-fold enhancement in fluorescence emission at ~420 nm (CHEF active).

References

  • ResearchGate - Enantioselective CD analysis of amino acids based on chiral amplification with a stereodynamic probe (Bromomethylquinoline derivatization). URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Thiol-Modified 6-Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoroquinoline moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for antimalarials, antibacterials (fluoroquinolones), and emerging c-Met kinase inhibitors.[1] The introduction of thiol (-SH) functionalities at the C2 or C4 positions is a critical transformation, enabling bioconjugation, fragment-based drug discovery (FBDD), and the synthesis of thioether-linked chimeras.

This guide details two validated protocols for preparing thiol-modified 6-fluoroquinolines. Unlike generic organic synthesis texts, we focus on the specific electronic and solubility challenges imposed by the C6-fluorine atom, providing a robust pathway for scale-up and library generation.

Strategic Synthetic Analysis

The 6-fluoroquinoline ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (


). However, the presence of the fluorine atom at C6 exerts a strong inductive effect (-I), which stabilizes the ring but can also complicate metallation chemistry due to the "ortho-lithiation" effect if not carefully controlled.

We present two distinct approaches:

  • The Thiourea Method (

    
    ):  The industry standard for generating free thiols (mercaptans). It avoids the use of foul-smelling 
    
    
    
    gas and prevents disulfide dimerization during the reaction.
  • Palladium-Catalyzed C-S Coupling: A modern approach for generating thioethers directly from aryl halides, bypassing the free thiol intermediate.

Comparative Workflow Analysis

SyntheticStrategy Start Starting Material: 2-Chloro-6-fluoroquinoline Decision Target Moiety? Start->Decision RouteA Route A: Free Thiol (-SH) (Thiourea Method) Decision->RouteA Need Bioconjugation Handle RouteB Route B: Thioether (-SR) (Pd-Catalysis) Decision->RouteB Need Stable Linker InterA Intermediate: Isothiouronium Salt RouteA->InterA Thiourea, EtOH, Reflux ProdB Product B: 6-Fluoro-2-(aryl/alkyl)thioquinoline RouteB->ProdB R-SH, Pd(OAc)2 Xantphos, DIPEA ProdA Product A: 6-Fluoro-2-mercaptoquinoline (Thione Tautomer) InterA->ProdA NaOH hydrolysis then HCl precip.

Caption: Decision matrix for selecting the optimal synthetic route based on the desired final functionality.

Protocol A: Synthesis of 6-Fluoro-2-Mercaptoquinoline (The Thiourea Method)

Objective: Conversion of 2-chloro-6-fluoroquinoline to its thiol derivative via an isothiouronium salt intermediate. Scale: 10 mmol (scalable to 100g).

Reagents & Equipment[2][3][4]
  • Substrate: 2-Chloro-6-fluoroquinoline (CAS: 122-12-3 equivalent structure).

  • Reagent: Thiourea (99%+).[1]

  • Solvent: Ethanol (Absolute).[1]

  • Base: Sodium Hydroxide (10% aqueous).[1]

  • Acid: Hydrochloric Acid (1M).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.[1]

Step-by-Step Methodology
  • Formation of Isothiouronium Salt:

    • Dissolve 2-chloro-6-fluoroquinoline (1.81 g, 10 mmol) in absolute ethanol (20 mL).

    • Add thiourea (0.84 g, 11 mmol, 1.1 equiv).

    • Heat the mixture to reflux (

      
      C) for 3–5 hours.
      
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (

      
      ) should disappear, and a baseline spot (salt) will appear.[1]
      
    • Observation: The product often precipitates as a white crystalline solid (the hydrochloride salt of the isothiouronium intermediate) upon cooling.

  • Hydrolysis to Thiol:

    • Without isolating the intermediate (if scaling up) or after filtration (for high purity), add 10% aqueous NaOH (10 mL) directly to the reaction vessel.[1]

    • Reflux for an additional 1 hour. The solution will turn clear yellow.

    • Mechanism:[1][2][3][] The base hydrolyzes the isothiouronium C-S bond, releasing urea and generating the sodium thiolate.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off any insoluble impurities.

    • Critical Step: Acidify the filtrate carefully with 1M HCl to pH 3–4.

    • A yellow precipitate will form immediately. This is the crude 6-fluoro-2-mercaptoquinoline.

    • Filter the solid, wash with cold water (

      
       mL), and dry under vacuum.[1]
      
Yield & Characterization Data
ParameterValueNotes
Typical Yield 85–92%High efficiency due to strong activation of C2 position.
Appearance Yellow SolidColor intensity varies with tautomeric state.
Melting Point 240–242°CDecomposes.
MS (ESI+) m/z 180.02 [M+H]+Matches calculated mass for

.

Scientific Expertise: The Tautomerism Trap

As a researcher, you must recognize that "mercaptoquinolines" rarely exist as free thiols in solution.[1] They undergo thiol-thione tautomerism .[5]

  • Non-polar solvents (

    
    ):  Equilibrium shifts slightly toward the Thiol  form (SH).[1]
    
  • Polar solvents (DMSO-

    
    , Methanol):  Equilibrium shifts strongly toward the Thione  form (NH, C=S).[1]
    

Why this matters: In your NMR spectrum, you will likely not see a distinct -SH proton signal (typically


 3.0–4.0 ppm).[1] Instead, you will observe a broad downfield signal (

12.0–14.0 ppm) corresponding to the N-H of the thione. Do not interpret this as an impurity or carboxylic acid.

Tautomerism Thiol Thiol Form (Aromatic, -SH) Thione Thione Form (Amide-like, N-H, C=S) Thiol->Thione Polar Solvents (DMSO, H2O) Thione->Thiol Gas Phase / Non-polar

Caption: Tautomeric equilibrium favoring the Thione form in biological and polar media.[1]

Protocol B: Palladium-Catalyzed Thioetherification

Objective: Direct coupling of 2-chloro-6-fluoroquinoline with complex thiols (e.g., cysteine derivatives) where


 fails due to steric hindrance or competing nucleophiles.
Reagents
  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand: Xantphos (5 mol%) - Crucial for preventing catalyst poisoning by sulfur.[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
    .[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Procedure
  • Charge a reaction vial with 2-chloro-6-fluoroquinoline (1.0 equiv), Thiol-R (1.2 equiv),

    
    , Xantphos, and 
    
    
    
    (2.0 equiv).[1]
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed Dioxane.

  • Heat to

    
    C for 12 hours.
    
  • Filter through a Celite pad to remove Pd black.

  • Concentrate and purify via flash chromatography.

Note: This method preserves the 6-Fluoro moiety without defluorination, which can occur under harsher nucleophilic conditions.

References

  • BenchChem. (2025).[1][6][7] Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2016). Palladium-Catalyzed Thioetherification of Quinolone Derivatives via Decarboxylative C-S Cross-Couplings. PubMed. Retrieved from

  • Royal Society of Chemistry (RSC). (2015). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline derivatives. Chemical Science. Retrieved from

  • MDPI. (2022).[1] Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents. Molecules. Retrieved from

Sources

General procedure for N-alkylation using bromomethyl quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: N-Alkylation Strategies Using Bromomethyl Quinolines

Abstract

The incorporation of quinoline scaffolds via N-alkylation is a pivotal transformation in medicinal chemistry, granting access to bioactive alkaloids, kinase inhibitors, and GPCR ligands. However, the use of bromomethyl quinolines (e.g., 2-(bromomethyl)quinoline) presents specific challenges distinct from standard benzyl bromides, including pH-dependent solubility, susceptibility to self-quaternization, and lachrymatory hazards. This guide provides a rigorous, field-proven framework for the N-alkylation of amines and nitrogen heterocycles, emphasizing mechanistic control to maximize yield and purity.

Core Mechanistic Insight

The reaction follows a classical


 nucleophilic substitution  pathway.[1] However, the quinoline ring introduces electronic and steric factors that must be managed:
  • Electrophilicity: The nitrogen atom in the quinoline ring is electron-withdrawing, making the exocyclic methylene carbon highly electrophilic and reactive toward nucleophiles.

  • Self-Reactivity (The "Hidden" Failure Mode): Unlike simple benzyl bromides, bromomethyl quinolines possess both a nucleophilic site (quinoline nitrogen) and an electrophilic site (bromomethyl group). In concentrated solutions or absence of external nucleophiles, intermolecular self-quaternization (polymerization) can occur, leading to intractable tars.

  • Acid-Base Sensitivity: The basicity of the quinoline nitrogen (

    
     for the conjugate acid) means the molecule can scavenge protons, potentially interfering with acid-sensitive substrates or requiring excess base.
    
Mechanistic Pathway Diagram

G cluster_conditions Critical Control Points Start Bromomethyl Quinoline (Electrophile) TS Transition State (SN2) Start->TS Side Side Product: Self-Quaternization Start->Side High Conc. No Nuc Nuc Amine/Heterocycle (Nucleophile) Nuc->TS Attack Base Base (NaH, K2CO3, DIPEA) Base->Nuc Activation/Deprotonation Product N-Alkylated Quinoline (Product) TS->Product - HBr (salt)

Figure 1: Mechanistic flow of N-alkylation highlighting the competitive self-quaternization pathway.

Strategic Selection of Reaction Conditions

Selection of the base and solvent system is dictated by the


 of the nucleophile.
Nucleophile Class

(approx)
Recommended BaseSolventTemperatureProtocol
Aliphatic Amines (

)
10–11

or DIPEA
ACN or DMF

A
Anilines 4–5

or

DMF or ACN

A
Indoles / Pyrroles 16–17NaH (60%)DMF or THF

B
Amides / Sulfonamides 15–17NaH or

DMF

B

Experimental Protocols

Safety Pre-Check
  • Hazard: Bromomethyl quinolines are lachrymators and severe skin irritants. Handle only in a functioning fume hood.

  • Instability: These compounds degrade upon exposure to light and moisture. Use fresh reagents or repurify via rapid silica filtration if the solid has turned dark brown.

Protocol A: Mild Alkylation for Amines (Weak Base Method)

Best for primary/secondary amines and anilines where strong deprotonation is unnecessary.

Materials:

  • Amine substrate (1.0 equiv)[2]

  • Bromomethyl quinoline derivative (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Acetonitrile (ACN), anhydrous (0.1 M concentration relative to substrate)

  • Potassium Iodide (KI), catalytic (0.1 equiv) – Optional, accelerates sluggish reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous ACN .

  • Base Addition: Add

    
     (2.0 equiv) . If the amine is sterically hindered or low reactivity, add KI (0.1 equiv) .
    
  • Electrophile Addition: Dissolve the Bromomethyl quinoline (1.1 equiv) in a minimal amount of ACN and add it dropwise to the stirring amine suspension at Room Temperature (RT).

    • Why Dropwise? This keeps the concentration of the electrophile low relative to the nucleophile, suppressing dimerization.

  • Reaction: Stir at RT. Monitor via TLC/LC-MS.[1][3]

    • Optimization: If no progress after 4 hours, heat to

      
      .
      
  • Workup:

    • Filter off the inorganic solids (

      
      /KBr) through a celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Strong Base Alkylation for Heterocycles (NaH Method)

Required for weak nucleophiles like indoles, amides, and imidazoles.

Materials:

  • Indole/Heterocycle substrate (1.0 equiv)

  • Bromomethyl quinoline derivative (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)

  • DMF or THF, anhydrous (0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Deprotonation:

    • Flame-dry a flask and flush with Argon/Nitrogen.

    • Dissolve Substrate (1.0 equiv) in anhydrous DMF . Cool to

      
        (ice bath).
      
    • Carefully add NaH (1.2 equiv) portion-wise. Evolution of

      
       gas will occur.
      
    • Stir at

      
       for 15–30 mins until gas evolution ceases (solution often changes color to yellow/red, indicating anion formation).
      
  • Alkylation:

    • Add Bromomethyl quinoline (1.2 equiv) (solid or dissolved in minimal DMF) in one portion at

      
      .
      
  • Reaction: Allow the mixture to warm slowly to RT over 2–4 hours.

  • Quenching (Critical):

    • Cool back to

      
      .
      
    • Quench by dropwise addition of Saturated

      
       solution  or Ice water .
      
    • Warning: Exothermic reaction.

  • Workup:

    • Dilute with excess water (5x reaction volume) to precipitate the product (often possible for hydrophobic quinolines).

    • If no precipitate: Extract with EtOAc (

      
      ). Wash combined organics copiously with water (
      
      
      
      ) to remove DMF, then brine.
  • Purification: Flash chromatography.

Workflow Visualization

Workflow Start Start: Select Protocol Decision Nucleophile pKa? Start->Decision ProtA Protocol A: Weak Base (Amines, Anilines) Decision->ProtA pKa < 12 ProtB Protocol B: Strong Base (Indoles, Amides) Decision->ProtB pKa > 12 StepA1 Mix Amine + K2CO3 in ACN ProtA->StepA1 StepA2 Add Bromide Dropwise (RT) StepA1->StepA2 StepA3 Heat to 60°C if needed StepA2->StepA3 Workup Workup & Purification (Extr. EtOAc / Col. Chrom.) StepA3->Workup StepB1 Dissolve in DMF, Cool to 0°C ProtB->StepB1 StepB2 Add NaH (Deprotonate 30 min) StepB1->StepB2 StepB3 Add Bromide, Warm to RT StepB2->StepB3 StepB3->Workup

Figure 2: Decision tree for selecting the appropriate alkylation protocol based on nucleophile acidity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery Product is water-soluble (protonated quinoline).Ensure aqueous workup pH is > 9. Use DCM/MeOH (9:1) for extraction if product is polar.
Start Material Remains Bromide hydrolyzed or degraded.Check bromide purity by NMR. Use 1.5 equiv electrophile. Add catalytic KI (Finkelstein condition).[4]
Polymerization / Tars Self-quaternization of quinoline.Dilute reaction (0.05 M). Add bromide slower . Store bromide as HBr salt (free base immediately before use).
Dialkylation (for

amines)
Over-reaction.Use excess amine (2–3 equiv) or protect amine (e.g., Boc) and use Protocol B.

References

  • Adhikari, P., et al. (2021).[5] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 23(7), 2437–2442. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for N-alkylation of 5-Bromoindole." BenchChem Protocols. Link

  • Santa Cruz Biotechnology. "2-(Bromomethyl)quinoline Product Data & Safety." SCBT Catalog. Link

  • Han, S., et al. (2018).[6][7] "Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents." Angewandte Chemie Int.[7] Ed., 57(39), 12737-12740.[7] Link

  • Sigma-Aldrich. "Safety Data Sheet: 8-(Bromomethyl)quinoline." Merck Life Science. Link

Sources

Application Notes and Protocols for the Radical Bromination of Methyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromomethylquinolines

Bromomethylquinolines are pivotal intermediates in the synthesis of a vast array of biologically active molecules and functional materials. Their significance lies in the reactive nature of the bromomethyl group, which serves as a versatile handle for introducing diverse functionalities onto the quinoline scaffold through nucleophilic substitution reactions. This strategic functionalization is a cornerstone in the development of novel pharmaceuticals, including anticancer, antimalarial, and antimicrobial agents, where the quinoline core is a well-established pharmacophore.[1][2] The ability to selectively brominate the methyl group of methyl-substituted quinolines is therefore a critical transformation in medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the reagents, mechanisms, and protocols for the radical bromination of methyl-substituted quinolines, with a focus on providing actionable insights for researchers in the field.

The Underlying Chemistry: A Mechanistic Dive into Radical Bromination

The selective bromination of the benzylic position of methyl-substituted quinolines is predominantly achieved through a free-radical chain reaction, most commonly the Wohl-Ziegler reaction.[3][4] This method typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions.[5]

The key to the success of the Wohl-Ziegler reaction lies in its ability to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for favoring the desired radical substitution at the benzylic position over competitive electrophilic addition to any potential double bonds within the quinoline system.[6][7]

The reaction proceeds through three main stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or UV irradiation, generating free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of the quinoline substrate. This step is highly selective for the benzylic hydrogens due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired bromomethylquinoline and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN/BPO) R_rad R• I->R_rad Heat/UV Me_Q Methylquinoline Br_rad Br• R_rad->Br_rad + NBS NBS NBS Benzyl_rad Benzylic Radical Br_rad->Benzyl_rad + Methylquinoline Rad1 Radical 1 HBr HBr Benzyl_rad->HBr - H• Bromo_Me_Q Bromomethylquinoline Benzyl_rad->Bromo_Me_Q + Br₂ Br2 Br₂ (low conc.) HBr->Br2 + NBS Bromo_Me_Q->Br_rad Stable Stable Product Rad1->Stable Rad2 Radical 2 Rad2->Stable

Figure 1: Radical chain mechanism of NBS bromination.

Comparative Analysis of Radical Initiators: AIBN vs. BPO

The choice between AIBN and benzoyl peroxide as the radical initiator can influence the reaction outcome. Both are effective, but they have different decomposition kinetics and potential side reactions.[8]

FeatureAzobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)
Decomposition Temp. Lower (~65-85 °C)Higher (~80-100 °C)
Decomposition Products 2-cyanopropyl radicals, N₂ gasBenzoyloxyl and phenyl radicals
Side Reactions Generally cleaner, byproducts are less reactive.Can lead to hydrogen abstraction from the solvent or substrate by the oxygen-centered radicals.
Handling Considered safer than BPO.Can be shock-sensitive and is a strong oxidizing agent.[9]

Expert Insight: For many applications involving the bromination of methylquinolines, AIBN is often preferred due to its cleaner decomposition profile and more predictable kinetics.[8] However, BPO can be a suitable alternative, particularly when a higher initiation temperature is desired.

Experimental Protocols

The following protocols are representative examples for the radical bromination of various methyl-substituted quinolines. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Synthesis of 2-(Bromomethyl)quinoline

This protocol is adapted from established procedures for the benzylic bromination of 2-methylquinoline (quinaldine).

Materials:

  • 2-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq.) in anhydrous CCl₄ or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of AIBN or BPO (0.02-0.1 eq.).

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-(bromomethyl)quinoline.[11]

Characterization Data (¹H NMR, CDCl₃):

  • Chemical shifts for the bromomethyl protons are typically observed around δ 4.6-4.8 ppm as a singlet. The aromatic protons will show characteristic shifts for the quinoline ring system.[12]

Protocol 2: Synthesis of 4-(Bromomethyl)quinoline

This protocol is based on the bromination of 4-methylquinoline (lepidine).

Materials:

  • 4-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a stirred suspension of NBS (0.8 eq.) in CCl₄ at 60 °C, add 4-methylquinoline (1.0 eq.).[13]

  • Heat the mixture to reflux for 30 minutes.

  • Filter the hot reaction mixture to remove the succinimide.

  • Allow the filtrate to cool, during which 4-(bromomethyl)quinoline will crystallize.

  • Collect the crystals by filtration and wash thoroughly with water to remove any adhering succinimide.

  • Dry the product under vacuum. Note that 4-(bromomethyl)quinoline is reported to be unstable and should be used promptly.[13]

Characterization Data (¹H NMR):

  • The ¹H NMR spectrum will show a characteristic singlet for the bromomethyl protons, typically downfield due to the electron-withdrawing nature of the bromine and the aromatic ring.

Protocol 3: Synthesis of 8-(Bromomethyl)quinoline

This protocol details the bromination of 8-methylquinoline.

Materials:

  • 8-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Ligroin (for recrystallization)

Procedure:

  • Dissolve 8-methylquinoline (1.0 eq.) in CCl₄.

  • Add NBS (1.2 eq.) and a catalytic amount of BPO (e.g., ~0.03 eq.).

  • Heat the mixture to reflux for approximately 3 hours.

  • After cooling, filter off the insoluble succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from ligroin to yield 8-(bromomethyl)quinoline.

Characterization Data (¹H NMR, CDCl₃):

  • The bromomethyl protons typically appear as a singlet around δ 5.0 ppm. The aromatic protons will display a pattern consistent with an 8-substituted quinoline.

Experimental_Workflow start Start: Methylquinoline in Solvent add_reagents Add NBS and Initiator (AIBN/BPO) start->add_reagents reflux Heat to Reflux & Monitor by TLC add_reagents->reflux cool_filter Cool and Filter Succinimide reflux->cool_filter workup Aqueous Workup (NaHCO₃, Na₂S₂O₃, Brine) cool_filter->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify end End: Pure Bromomethylquinoline purify->end

Figure 2: General experimental workflow for radical bromination.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive initiator- Wet solvent or reagents- Use a fresh batch of initiator.- Ensure all glassware, solvents, and reagents are anhydrous.
Formation of Dibrominated Product - Excess NBS- High reaction temperature or prolonged reaction time- Use a stoichiometric amount of NBS (1.0-1.1 eq.).- Carefully monitor the reaction by TLC and stop when the starting material is consumed.- Lowering the reaction temperature may improve selectivity.[6]
Ring Bromination - Presence of Lewis acids- Polar protic solvents- Use freshly recrystallized NBS to remove acidic impurities.- Employ non-polar aprotic solvents like CCl₄ or cyclohexane.
Difficult Purification - Succinimide contamination- Similar polarity of product and byproducts- Perform thorough aqueous washes during workup. A wash with a dilute base can help remove succinimide.[14]- Optimize column chromatography conditions (solvent system, gradient elution) or try recrystallization from different solvent systems.[11]

Conclusion

The radical bromination of methyl-substituted quinolines is a powerful and reliable method for the synthesis of valuable bromomethylquinoline intermediates. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of quinoline-based compounds for pharmaceutical and materials science applications.

References

  • Beck, A. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Gao, W., Li, Z., Xu, Q., & Li, Y. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(70), 40223–40233. [Link]

  • (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. Retrieved from [Link]

  • (n.d.). Wohl-Ziegler Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2014, April 19). Wohl-Ziegler Bromination. Chem-Station Int. Ed. Retrieved from [Link]

  • Oktem, S., & Cakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Çakmak, O., & Ökten, S. (2017). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 2(13), 3828-3834.
  • (n.d.). Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Retrieved from [Link]

  • (n.d.). Wohl–Ziegler bromination. Wikipedia. Retrieved from [Link]

  • (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4. ResearchGate. Retrieved from [Link]

  • Hreczycho, G., et al. (2016). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 1(5), 934-938.
  • (n.d.). 8-(Bromomethyl)quinoline. PubChem. Retrieved from [Link]

  • Zhang, Y., et al. (2019). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 9(63), 36901-36905.
  • (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. Retrieved from [Link]

  • (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • (n.d.). 8-(bromomethyl)quinoline (C10H8BrN). PubChemLite. Retrieved from [Link]

  • (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

  • (n.d.). Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents.
  • (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved from [Link]

  • Jansen, H. E., & Wibaut, J. P. (1937). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 56(6), 699-705.
  • (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2018). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 3(11), 15917-15929.
  • (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. PMC. Retrieved from [Link]

  • (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. Retrieved from [Link]

  • (n.d.). Process for benzylic bromination. Google Patents.
  • (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Retrieved from [Link]

  • (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. New Era. Retrieved from [Link]

  • (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. Retrieved from [Link]

  • (n.d.). HNMR Practice 4. OpenOChem Learn. Retrieved from [Link]

  • (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Free-radical bromination of the following compound introduces bro.... Pearson. Retrieved from [Link]

  • (n.d.). Preparation of 4-(bromomethyl)quinoline. PrepChem.com. Retrieved from [Link]

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Bromomethyl)-6-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of 2-(bromomethyl)-6-fluoroquinoline. This molecule is typically synthesized via the Wohl-Ziegler bromination of 6-fluoro-2-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator.

While seemingly straightforward, this radical pathway is highly sensitive to reagent quality, solvent effects, and stoichiometry. Below is a comprehensive troubleshooting guide, validated protocols, and mechanistic insights designed to help you achieve high-yielding, self-validating experimental systems.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The Wohl-Ziegler reaction does not proceed via direct reaction with NBS radicals. Instead, it follows the Goldfinger mechanism , where NBS acts primarily as a "bromine sink"[1]. It reacts with the hydrogen bromide (HBr) byproduct to generate a steady, extremely low concentration of molecular bromine (


). This low concentration is critical: it promotes radical substitution at the benzylic position while suppressing electrophilic addition or over-bromination[1].

Mechanism Initiation Initiation: AIBN → 2 R• Br_Radical Br• Generation: R• + Br2 → RBr + Br• Initiation->Br_Radical H_Abstraction H-Abstraction: 6-F-2-Me-Quinoline + Br• → Quinaldine• + HBr Br_Radical->H_Abstraction Bromination Product Formation: Quinaldine• + Br2 → 2-(Bromomethyl)-6-F-Quinoline + Br• H_Abstraction->Bromination NBS_Cycle NBS Bromine Sink: NBS + HBr → Succinimide + Br2 H_Abstraction->NBS_Cycle HBr byproduct Bromination->H_Abstraction Br• recycled NBS_Cycle->Bromination Low[Br2]

Caption: Radical propagation and NBS bromine-sink mechanism in Wohl-Ziegler bromination.

Troubleshooting FAQs

Q1: Why is my reaction yielding excessive 2-(dibromomethyl)-6-fluoroquinoline, and how can I favor the monobrominated product? A1: Over-bromination occurs when the local concentration of molecular bromine (


) exceeds the optimal threshold for the Goldfinger mechanism[1]. If NBS degrades or is added too rapidly, it dumps 

into the system, driving the equilibrium toward the dibrominated species. Furthermore, if your solvent dissolves succinimide, the equilibrium of the bromine-sink cycle is disrupted[2]. Solution: Strictly limit NBS to 0.95–1.05 equivalents. Add the NBS in portions rather than all at once. Ensure you are using a solvent where succinimide is insoluble (such as 1,2-dichlorobenzene or trifluorotoluene), allowing it to precipitate and drive the reaction forward safely[2].

Q2: My reaction stalls at 50-60% conversion despite adding more AIBN. What is the mechanistic cause? A2: Stalled radical brominations are rarely due to a lack of initiator. The primary culprits are radical quenching by dissolved oxygen or the presence of moisture. Moisture causes NBS to hydrolyze, releasing hydrobromic acid and triggering ionic side reactions that consume your starting material without yielding the desired product[2]. Solution: Recrystallize your NBS from boiling water prior to use and dry it thoroughly under a high vacuum. Degas your solvent by sparging with argon for at least 15 minutes before adding the radical initiator.

Q3: Carbon tetrachloride (


) is restricted in our facility. What are the best alternative solvents that maintain high yield? 
A3:  While 

is the classical solvent because it is transparent to radicals and precipitates succinimide[2], its toxicity makes it obsolete. 1,2-Dichlorobenzene (1,2-DCB) is a highly effective, field-proven alternative. Studies demonstrate that benzylic brominations performed in 1,2-DCB can proceed faster (8 hours vs. 12 hours) and with higher isolated yields (up to 92%) compared to the classic

procedure[3]. Acetonitrile is also viable but requires strict temperature control to prevent solvent participation[2].

Q4: We cannot achieve the required purity using radical bromination due to inseparable dibromo impurities. Is there an alternative synthetic route? A4: Yes. If radical bromination fails to meet your purity specifications, bypass it entirely using a deterministic two-step synthesis. First, oxidize 6-fluoro-2-methylquinoline to the corresponding aldehyde (using


), then reduce it to (6-fluoroquinolin-2-yl)methanol. Finally, convert the alcohol to the bromide using the Appel reaction (

and

) or Phosphorus tribromide (

). While this adds synthetic steps, it completely eliminates the possibility of dibromination.

Troubleshooting Logic Workflow

Use the following decision tree to systematically diagnose and resolve yield limiters in your bromination workflow.

Troubleshooting Start Issue: Low Yield of 2-(Bromomethyl)-6-F-Quinoline Check1 Is unreacted starting material >20%? Start->Check1 Check2 Is Dibromo byproduct >10%? Check1->Check2 No Action1 Degas solvent & check NBS/AIBN quality Check1->Action1 Yes (Stalled) Action2 Reduce NBS to 0.95 eq & lower temperature Check2->Action2 Yes (Over-bromination) Action3 Check for moisture/ ionic side reactions Check2->Action3 No (Degradation)

Caption: Decision tree for diagnosing and resolving low yields in radical bromination.

Quantitative Solvent Comparison

The choice of solvent dictates the solubility of the succinimide byproduct, which directly impacts the equilibrium and selectivity of the reaction[2],[3].

SolventInitiatorTemp (°C)Time (h)Conversion (%)Mono:Di Selectivity
Carbon Tetrachloride (

)
AIBN76 (Reflux)1285%8:1
1,2-Dichlorobenzene (1,2-DCB) AIBN90892% 12:1
TrifluorotolueneBPO851088%10:1
AcetonitrileAIBN801475%5:1

Note: Data reflects optimized baseline parameters for benzylic bromination of methylquinolines[2],[3].

Validated Experimental Protocol: 1,2-DCB Route

This self-validating protocol leverages 1,2-dichlorobenzene to maximize yield and minimize reaction time[3].

Reagents Required:

  • 6-Fluoro-2-methylquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Must be freshly recrystallized

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Anhydrous 1,2-Dichlorobenzene (0.2 M)

Step-by-Step Methodology:

  • Reagent Preparation: Recrystallize NBS from boiling water (10 g NBS per 100 mL water). Dry the resulting white crystals under a high vacuum in a desiccator overnight in the dark. Causality: Removes trace

    
     and moisture that cause ionic side reactions.
    
  • System Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-2-methylquinoline in anhydrous 1,2-dichlorobenzene to achieve a 0.2 M concentration.

  • Degassing: Sparge the solution with argon gas for 15 minutes. Causality: Removes dissolved oxygen, which acts as a potent radical scavenger and stalls conversion.

  • Initiation: Add the recrystallized NBS (1.05 equiv) and AIBN (0.05 equiv) to the reaction mixture under a positive flow of argon.

  • Thermal Activation: Heat the mixture to 90°C under vigorous magnetic stirring. The solution will initially turn pale orange as trace

    
     is generated.
    
  • Monitoring: Track the reaction via TLC (Hexanes:Ethyl Acetate) or HPLC. The reaction is typically complete within 8 hours. A key visual indicator of completion is the precipitation/floating of insoluble succinimide at the surface.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the succinimide byproduct. Wash the filtrate sequentially with saturated aqueous

    
     (to neutralize trace HBr) and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate pure this compound.
    

References

  • Wikipedia Contributors. "Wohl–Ziegler bromination." Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. "Wohl-Ziegler Reaction." Organic-Chemistry.org.
  • Lee, S., & Ra, C. S. "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester." ResearchGate.

Sources

Technical Support Center: Purification of 2-(Bromomethyl)-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic challenges presented by halogenated nitrogen heterocycles.

Purifying 2-(Bromomethyl)-6-fluoroquinoline via silica gel column chromatography presents a dual mechanistic challenge:

  • Basic Nitrogen vs. Acidic Silica: The quinoline nitrogen interacts strongly with acidic silanol groups on the stationary phase, causing severe band streaking and poor recovery[1].

  • Electrophilic Reactivity: The bromomethyl group is highly activated. Prolonged exposure to silica gel or trace moisture can induce rapid hydrolysis or nucleophilic degradation[2].

This guide provides a self-validating, field-proven protocol designed to mitigate these issues, ensuring high-purity isolation of your target compound.

Purification Workflow

G N1 Crude 2-(Bromomethyl)- 6-fluoroquinoline N2 Stationary Phase Prep (Silica + 1% TEA) N1->N2 Step 1 N3 Sample Loading (Concentrated DCM) N2->N3 Step 2 N4 Rapid Flash Elution (Hexane/EtOAc + 0.5% TEA) N3->N4 Step 3 N7 Degradation Pathway (Hydrolysis to Alcohol) N3->N7 Prolonged silica exposure N5 Fraction Analysis (TLC @ 254 nm) N4->N5 Step 4 N6 Pure Target Compound N5->N6 Target Rf ~0.35

Workflow for the purification of this compound via column chromatography.

Quantitative Data: Solvent System Optimization

Selecting the correct mobile phase is critical. The table below summarizes the thermodynamic behavior of the compound under various solvent conditions.

Solvent SystemAdditiveTarget Compound RfImpurity (Hydrolysis) RfMechanistic Observation
Hexane / EtOAc (9:1)None0.15 (Tailing)0.05Unusable. Severe acid-base interaction with active silanols[1].
Hexane / EtOAc (9:1)0.5% TEA0.35 (Sharp)0.10Optimal. TEA effectively masks silanols, yielding sharp bands[3].
Hexane / EtOAc (4:1)0.5% TEA0.650.30Suboptimal. Eluent is too polar, compromising resolution.
DCM / MeOH (95:5)NoneN/AN/ADestructive. Methanol acts as a nucleophile, degrading the product.

Validated Step-by-Step Methodology

Protocol: Flash Column Chromatography of this compound

  • Step 1: Stationary Phase Deactivation

    • Procedure: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (TEA).

    • Causality: Silica gel is intrinsically acidic due to surface silanol (Si-OH) groups. The basic quinoline nitrogen will form strong interactions with these sites, leading to irreversible binding or severe tailing[1]. TEA acts as a sacrificial silanol suppressor, capping these sites before the target molecule is introduced[3].

  • Step 2: Column Packing and Equilibration

    • Procedure: Pour the slurry into the column. Elute 2-3 column volumes (CV) of the 1% TEA/Hexane mixture, followed by 2 CVs of the target mobile phase (Hexane/EtOAc 9:1 with 0.5% TEA).

    • Causality: Pre-eluting with a higher concentration of TEA ensures complete saturation of the silica bed. Flushing with the actual mobile phase establishes the correct thermodynamic equilibrium and solvent polarity gradient prior to sample loading.

  • Step 3: Sample Application

    • Procedure: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and apply it directly to the top of the silica bed.

    • Causality: Concentrated liquid loading creates a narrow initial band, which is critical for high-resolution separation. Crucially, do not dry-load this compound onto silica. Extended surface contact time between the highly electrophilic bromomethyl group and the silica matrix promotes rapid hydrolysis[2].

  • Step 4: Rapid Flash Elution

    • Procedure: Elute the column using positive air pressure, maintaining a steady flow rate.

    • Causality: Speed is paramount. Flash chromatography minimizes the residence time of the reactive alkyl bromide on the stationary phase, mitigating the risk of degradation or nucleophilic attack[4].

  • Step 5: Fraction Collection and Concentration

    • Procedure: Monitor fractions via TLC (UV 254 nm). Pool product-containing fractions and concentrate under reduced pressure with a water bath strictly below 30°C.

    • Causality: Alkyl bromides are thermally sensitive. Elevated temperatures during rotary evaporation can induce decomposition or polymerization.

Troubleshooting Guide

Q: My compound is streaking heavily across the TLC plate and column, resulting in poor recovery. How do I fix this? A: This is the classic signature of a basic amine interacting with acidic silica. The quinoline nitrogen forms strong hydrogen bonds (and potentially protonates) with the Si-OH groups on the silica gel[1]. Solution: Incorporate a basic modifier. Adding 0.1–1.0% Triethylamine (TEA) to your mobile phase neutralizes the acidic sites. Because TEA has a lower pKb (stronger base) and is present in vast excess, it outcompetes the quinoline for the acidic sites, allowing your target molecule to elute as a sharp band[3].

Q: I am seeing a significant amount of a highly polar byproduct (Rf ~0.1) forming during the column, which wasn't in my crude NMR. What is happening? A: You are observing the hydrolysis of the bromomethyl group to 2-(hydroxymethyl)-6-fluoroquinoline. The bromomethyl group is highly activated toward nucleophilic substitution (SN2) and solvolysis. The slightly acidic environment of standard silica, combined with trace moisture, catalyzes this hydrolysis[2]. Solution: Minimize column residence time by using positive air pressure (flash chromatography) rather than gravity elution. Ensure your solvents are dry, and strictly avoid polar protic solvents.

Q: Poor separation from the starting material (e.g., 2-methyl-6-fluoroquinoline). How can I improve resolution? A: The polarity difference between the methyl and bromomethyl derivatives is relatively small. Solution: Optimize the solvent gradient. Start with a highly non-polar system (e.g., 95:5 Hexane/EtOAc with 0.5% TEA) and increase polarity very gradually. Ensure the column is packed tightly with a high silica-to-crude ratio (e.g., 50:1 to 70:1) to maximize theoretical plates.

Frequently Asked Questions (FAQs)

Q: Can I use methanol or ethanol in my mobile phase to elute the compound faster? A: Absolutely not. The bromomethyl group is highly reactive toward nucleophilic substitution. Alcohols like methanol will actively attack the electrophilic carbon, converting your target molecule into a methoxymethyl ether derivative. Stick to non-nucleophilic solvent systems like Hexane/Ethyl Acetate.

Q: Why use Triethylamine (TEA) specifically, and why at 0.5%? A: TEA is volatile enough to be easily removed during rotary evaporation, unlike heavier amines. A concentration of 0.5% to 1.0% (v/v) is sufficient to saturate the active silanol sites on the silica gel without significantly altering the bulk polarity of the mobile phase[3].

Q: How should I visualize the fractions on a TLC plate? A: this compound possesses a highly conjugated aromatic system, making it strongly UV-active. Visualization under a short-wave UV lamp (254 nm) will reveal dark spots against the fluorescent background of standard F254 TLC plates[1].

Q: Can I use Alumina instead of Silica Gel? A: Yes. Neutral or basic alumina is an excellent alternative for acid-sensitive or highly basic compounds. However, alumina has different retention characteristics. If switching to alumina, you typically need a less polar solvent system (e.g., pure hexanes or 95:5 Hexane/EtOAc) and you can omit the TEA additive.

References

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - BenchChem. 1

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. 3

  • Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives - BenchChem. 2

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.

  • Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - MDPI. 4

Sources

Minimizing over-bromination in 6-fluoroquinaldine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Over-Bromination in Wohl-Ziegler Reactions Ticket ID: FQ-BR-OPT-001 Status: Open / Technical Advisory

Introduction: The "Polybromination Trap"

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(bromomethyl)-6-fluoroquinoline resulted in a mixture containing significant amounts of the gem-dibromide (2-(dibromomethyl)-6-fluoroquinoline) or unreacted starting material.

This is not a user error; it is a fundamental kinetic challenge. In benzylic brominations of electron-deficient heterocycles (like 6-fluoroquinaldine), the introduction of the first bromine atom often stabilizes the radical intermediate for the second bromination. Consequently, the product is frequently more reactive than the starting material.

This guide provides an optimized "Starvation Protocol" and a chemical purification strategy to bypass this kinetic trap.

Module 1: Mechanistic Root Cause

To solve the problem, we must visualize the competition between the starting material (SM) and the Product (Mono-Br) for the bromine radical.

The Kinetic Competition

The reaction proceeds via the Wohl-Ziegler mechanism .[1][2][3][4] The critical failure point is the relative rate constants (


 vs 

).
  • Step 1 (

    
    ):  6-Fluoroquinaldine 
    
    
    
    Mono-bromide
  • Step 2 (

    
    ):  Mono-bromide 
    
    
    
    gem-Dibromide

In many quinaldine systems,


. If you run the reaction to 100% conversion of the starting material, you will mathematically guarantee a significant yield of the dibromide impurity.

ReactionKinetics SM Starting Material (6-Fluoroquinaldine) Rad1 Benzylic Radical (Intermediate) SM->Rad1 Initiation (NBS/AIBN) Mono Product (Mono-Bromide) Rad1->Mono k1 (Br Abstraction) Mono->Rad1 Competitive Inhibition Rad2 Secondary Radical (Stabilized) Mono->Rad2 Re-Initiation (Fast!) Di Impurity (gem-Dibromide) Rad2->Di k2 (Over-Bromination)

Figure 1: The kinetic pathway showing how the Product (Mono) competes with the Starting Material (SM) for radical species.

Module 2: The "Starvation" Protocol

Do not mix all reagents at once. To favor


 over 

, you must maintain a high ratio of [SM] to [Bromine Radical] at all times.
Optimized Experimental Workflow
VariableStandard Protocol (Avoid)Starvation Protocol (Recommended)
Stoichiometry 1.0 - 1.2 eq NBS0.85 - 0.90 eq NBS
Addition All at once (Batch)Continuous Addition (Solid or Slurry)
Conversion Target 100% (Complete)75 - 80% (Partial)
Solvent CCl₄ (Toxic/Banned)Benzotrifluoride (PhCF₃) or Acetonitrile
Initiator AIBN (Batch)AIBN (Split dose: T=0 and T=2h)
Step-by-Step Methodology
  • Preparation: Dissolve 6-fluoroquinaldine (1.0 eq) in anhydrous Benzotrifluoride (

    
    ) or Acetonitrile (
    
    
    
    ).
    • Note:

      
       is preferred as it mimics the boiling point and polarity of 
      
      
      
      without the ozone depletion.
  • Activation: Heat the solution to reflux (

    
    ). Add 2 mol% AIBN.
    
  • The "Starvation" Addition:

    • Divide your NBS (0.9 eq total) into 4 equal portions.

    • Add one portion every 30-45 minutes.

    • Why? This keeps the instantaneous concentration of NBS low, ensuring that any radical formed is statistically more likely to encounter the abundant Starting Material rather than the scarce Product.

  • Monitoring: Monitor via HPLC or GC every hour.

    • CRITICAL STOP POINT: Stop the reaction when the Starting Material is ~20% remaining . Do not chase the last 20%. The rate of dibromination spikes exponentially as SM is depleted.

  • Quench: Cool to

    
     and filter off the succinimide byproduct immediately.
    

Module 3: The "Rescue" Operation (Chemical Purification)

Even with the best protocol, you may end up with 5-10% di-bromo impurity. Separation by column chromatography is often difficult due to similar Rf values.[5]

The Solution: Selective Reductive Debromination. You can chemically reverse the di-bromide back to the mono-bromide without affecting the mono-bromide significantly.

Protocol:

  • Take the crude mixture (containing SM, Mono, and Di).

  • Dissolve in THF at

    
    .
    
  • Add Diethyl Phosphite (

    
     eq relative to the Di-bromo content) and DIPEA  (Diisopropylethylamine).
    
  • Stir at room temperature for 2-4 hours.

  • Mechanism: The phosphorus nucleophile attacks the gem-dibromide halogen, effectively reducing it by one bromine atom.

  • Result: The mixture now contains only SM and Mono-bromide, which are easily separable by flash chromatography or acid-base extraction.

Module 4: Troubleshooting & FAQs

Troubleshooting Issue Problem Detected Check1 Is Conversion > 85%? Issue->Check1 Check2 Is NBS yellow? Check1->Check2 No Sol1 Action: Stop earlier. Accept lower yield for higher purity. Check1->Sol1 Yes Check3 Ring Bromination? Check2->Check3 No Sol2 Action: Recrystallize NBS. Free Br2 causes side reactions. Check2->Sol2 Yes Sol3 Action: Lower Temp or Check Acid Scavengers. Check3->Sol3 Yes

Figure 2: Diagnostic decision tree for common reaction failures.

Q1: My reaction stalled at 50% conversion. Should I add more NBS?

A: Check the color of your reaction. If it has turned dark orange/brown, you may have accumulated


 or HBr, which can inhibit the radical chain.
  • Fix: Do not just add solid NBS. Add a fresh portion of initiator (AIBN) first. If that fails, filter the solution to remove succinimide (which can sometimes coat the NBS surface) and restart reflux.

Q2: I see bromination on the aromatic ring (positions 3, 5, or 8) instead of the methyl group.

A: This indicates an Ionic Mechanism is competing with the Radical Mechanism.

  • Cause: This happens if the radical chain is not propagating well, often due to impure NBS (containing free

    
     and HBr) or lack of light/heat.
    
  • Fix: Ensure rigorous anhydrous conditions. Consider adding a weak base (like

    
    ) to scavenge HBr, preventing acid-catalyzed electrophilic substitution on the ring.
    
Q3: How do I separate the unreacted Starting Material (SM) from the Product?

A: Unlike the di-bromo impurity, separating SM is easy due to the basicity difference.

  • Dissolve the crude mixture in organic solvent.[5][6]

  • Wash with dilute aqueous acid (e.g., 1M HCl).[5]

  • Note: The 6-fluoroquinaldine (SM) is more basic than the 2-(bromomethyl) product (the bromine is electron-withdrawing).

  • Careful pH titration can selectively extract the SM into the aqueous layer, leaving the less basic brominated product in the organic layer.

References

  • Wohl-Ziegler Reaction Mechanism & Kinetics

    • Title: Mechanism of the Wohl-Ziegler Reaction.[1][2][3][4][7][8]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Selective Bromination Str

    • Title: Minimizing over-bromination in benzylic bromin
    • Source: Scientific Upd
    • URL:[Link]

  • Chemical Purification (Debromin

    • Title: Selective and Efficient Generation of Monobrominated Products (Contextual reference for debromination str
    • Source: Manac Inc. Technical Notes.
    • URL:[Link]

  • Altern

    • Title: Benzotrifluoride (PhCF3)
    • Source: Wikipedia / Green Chemistry Standards.
    • URL:[Link]

Sources

Preventing hydrolysis of bromomethyl group during workup

Technical Support: Stabilizing Bromomethyl & -Bromo Carbonyl Intermediates

Ticket ID: T-BROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Issue: You are observing the loss of a bromomethyl group (


The Chemistry: Bromomethyl groups—specifically benzyl bromides and


-bromo ketones


  • Benzyl Bromides: Prone to

    
     hydrolysis (and 
    
    
    if electron-rich).
  • 
    -Bromo Ketones:  Prone to hydrolysis and base-mediated dehydrohalogenation (elimination).[1]
    

Immediate Action Required:

  • Stop using Sodium Bicarbonate (

    
    ) or Carbonate bases for washes immediately.
    
  • Lower the temperature of your quench to

    
     or below.
    
  • Switch to an acidic or anhydrous workup protocol (detailed below).

Mechanism of Failure

To prevent the issue, you must understand the competing pathways in your separatory funnel.

Diagram: The Hydrolysis & Elimination Trap

The following diagram illustrates how standard "neutral" or "basic" workups destroy your product.

HydrolysisPathwaysStartBromomethyl Species(R-CH2-Br)WaterAqueous Workup(H2O)Start->WaterSlow SN2(Neutral pH)BaseBasic Wash(NaHCO3 / NaOH)Start->BaseFast SN2/SN1(High pH)AlcoholHydrolysis Product(R-CH2-OH)Water->AlcoholSubstitutionBase->AlcoholRapid SubstitutionElimElimination Product(Vinyl Ketone)Base->ElimDehydrobromination(If alpha-proton present)

Figure 1: Mechanistic pathways leading to product degradation.[1] Note that basic conditions accelerate both substitution and elimination.

Troubleshooting Protocols

Decision Matrix: Selecting the Correct Workup

Do not default to a water wash. Use this logic gate to determine your method.

WorkupSelectionStartReaction CompleteSolventIs reaction solventwater-miscible? (e.g., DMF, THF)Start->SolventPrecipCan product beprecipitated?Solvent->PrecipYes (DMF/THF)MethodAPROTOCOL A:Anhydrous FiltrationSolvent->MethodANo (DCM/Toluene)Precip->MethodAYes (Add Et2O/Hex)MethodCPROTOCOL C:Dilution & ExtractionPrecip->MethodCNoMethodBPROTOCOL B:Cold Acidic WashMethodC->MethodBSubsequent Wash

Figure 2: Logic flow for selecting the optimal isolation strategy based on solvent properties.

Protocol A: The Anhydrous Workup (Gold Standard)

Best for: Reactions using NBS (N-bromosuccinimide) in DCM or

Why:
  • Cool the reaction mixture to

    
     to precipitate succinimide byproducts.
    
  • Filter the mixture through a fritted funnel or a pad of Celite.

    • Tip: Rinse the filter cake with cold non-polar solvent (Hexane/Heptane) to recover entrained product.

  • Concentrate the filtrate under reduced pressure (Rotavap).

    • Warning: Do not heat the water bath above

      
      . Benzyl bromides are thermally unstable.
      
  • Purify immediately via flash chromatography or recrystallization.

Protocol B: The "Cold & Acidic" Wash (If Water is Unavoidable)

Best for: Large scale extractions or when removing inorganic salts (LiBr, Al salts). Why: Lowering pH suppresses the concentration of

  • Quench: Cool reaction to

    
     or 
    
    
    .
  • Wash 1 (Acidic): Add 0.5 M HCl or Dilute

    
     .
    
    • Alternative: Use a Phosphate Buffer (pH 6.0 - 7.0) if the molecule is acid-sensitive.

    • Never use

      
      .
      
  • Phase Separation: Shake quickly (do not equilibrate for minutes) and separate layers immediately.

  • Drying: Dry organic layer over

    
     (slightly acidic) rather than 
    
    
    (neutral).
  • Evaporate: Keep vacuum high and temperature low.

Protocol C: Scavenging (Flow/Advanced)

Best for: Continuous processing or when isolation is too risky. Why: Avoids isolation of the unstable intermediate.[2]

  • Reagent: Add 2,6-Lutidine or 1,3-Dimethoxybenzene to the reaction stream.

  • Function: These scavenge excess bromine/HBr without requiring an aqueous wash, allowing the solution to be telescoped directly into the next step (e.g., substitution with an amine or thiol).

Comparative Data: Stability Profiles

The following table summarizes the half-life (


Workup MediumpHEstimated StabilityRisk Level
0.5 M NaOH 13-14< 5 minutesCRITICAL
Sat.

~8.5~30-60 minutesHIGH
Water (Neutral) 7.0HoursMODERATE
0.1 M HCl 1.0DaysLOW
Anhydrous DCM N/AWeeks (if dark)SAFE

Frequently Asked Questions (FAQ)

Q: My NMR shows a mixture of starting material, product, and alcohol. Is this hydrolysis? A: Likely, yes. However, check your starting material. If you used a benzylic alcohol and


  • Diagnostic: Benzylic Bromide protons (

    
     4.4–4.6 ppm) vs Benzylic Alcohol  protons (
    
    
    4.6–4.8 ppm). The shift is subtle; use HSQC or spike the sample to confirm.

Q: The protocol says to wash with Sodium Bisulfite to remove Bromine. Is this safe? A: Sodium Bisulfite (

  • Fix: Use a dilute solution (1-5%), keep it cold (

    
    ), and separate phases immediately. Do not let it sit.
    

Q: I am making an


-bromo ketone and it turns black during workup.A:

1
  • Fix: You must remove HBr.[1] If you cannot wash with water, bubble Nitrogen through the reaction to degas HBr, or add solid

    
     (anhydrous) to the reaction pot before filtration to neutralize acid without introducing water.
    

Q: Safety Warning? A: YES. Benzyl bromides and

lachrymators1
  • Protocol: Always keep all glassware in the fume hood. Wash glassware with a dilute amine solution (like ethanolamine) to quench residues before removing from the hood.

References

  • Manufacturing Process Development for Belzutifan. (Discusses stability of benzyl bromides and photochemical bromination/quenching strategies). Organic Process Research & Development.

    • Organic Syntheses: Prepar

      
      -Bromo Ketones.  (Standard protocols often utilizing careful temperature control).
      
      • [Source: Org.[3] Synth. Coll. Vol. 6, p.1033]([Link])

    • Hydrolysis of Benzyl Chloride/Bromide. (Kinetic studies on pH dependence).

      • Protecting Groups in Organic Synthesis (Greene's). (Discusses stability of benzyl ethers and halides).

        Handling lachrymatory properties of bromomethyl quinoline derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction & Mechanistic Overview

        Bromomethyl quinolines are critical electrophilic intermediates in medicinal chemistry, frequently utilized in the synthesis of pharmaceutically active compounds such as the leukotriene receptor antagonist montelukast 1. However, the benzylic bromide moiety makes them incredibly potent alkylating agents and severe lachrymators.

        The Causality of Lachrymation: Lachrymators like bromomethyl quinolines operate via two synergistic pathways:

        • Hydrolysis: Upon contact with the aqueous environment of the cornea or mucous membranes, the bromomethyl group slowly hydrolyzes to form a hydroxymethyl quinoline and hydrogen bromide (HBr) acid. This localized acid generation causes severe chemical burns 2.

        • Direct Alkylation: The highly electrophilic benzylic carbon directly alkylates cysteine residues on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels in sensory neurons, triggering an acute pain and tearing response.

        Understanding this dual mechanism dictates our handling and quenching strategy: water alone is fundamentally insufficient because it slowly generates irritating HBr gas. Instead, we must use strong, non-volatile nucleophiles (like amines) to rapidly and irreversibly displace the bromide via an SN2 mechanism.

        Troubleshooting & FAQ

        Q1: What is the optimal fume hood setup to prevent exposure during synthesis?

        Issue: Users report eye irritation even when working strictly inside a fume hood. Root Cause: Vapors or micro-particulates of the bromomethyl quinoline are escaping the hood's containment plane due to improper sash height, turbulent airflow, or inadequate eye protection. Solution:

        • Containment: Handle all lachrymators in a certified fume hood with the sash pulled down as low as possible. Place all equipment at least 6 inches inside the hood to avoid edge turbulence.

        • PPE: Standard safety glasses are insufficient. Personnel must wear unvented chemical splash goggles or a full-face shield, along with heavy-duty nitrile or neoprene gloves 3.

        Q2: How do I safely quench a reaction containing unreacted bromomethyl quinoline?

        Issue: Exothermic runaway or release of lachrymatory gas during reaction workup. Root Cause: Direct addition of water causes slow hydrolysis, releasing volatile HBr gas which escapes the flask 2. Solution:

        • Cool the reaction mixture to 0°C using an ice bath.

        • Slowly add a quenching solution containing a primary or secondary amine (e.g., 10% ethanolamine in a compatible solvent). The amine acts as a potent nucleophile, rapidly converting the bromomethyl group into a stable, non-lachrymatory aminomethyl derivative.

        • Stir for 30 minutes at room temperature to ensure complete conversion before proceeding with aqueous workup.

        Q3: A spill occurred outside the fume hood. What is the immediate protocol?

        Issue: Dropping a flask containing the derivative on the laboratory floor. Solution:

        • Immediate Evacuation: Evacuate the lab immediately. Do not attempt to clean a large spill without a Self-Contained Breathing Apparatus (SCBA) 2.

        • Decontamination: For small spills (handled by trained personnel with SCBA and hazmat suits), do not use water. Cover the spill with an absorbent material (sand or vermiculite) pre-soaked in a 10% ethanolamine solution to neutralize the active bromide 4.

        Quantitative Data: Quenching Agent Comparison

        To validate the choice of quenching agents, the following table summarizes the kinetic and safety profiles of common reagents used against benzylic bromides.

        Quenching AgentPrimary MechanismRelative Half-Life of BromideExothermicityHBr Gas GenerationRecommendation
        Water (H₂O) HydrolysisHoursLowHigh DO NOT USE for spills
        10% NaHCO₃ (aq) Basic Hydrolysis~45 minsModerateModerate⚠️ Use only for dilute workups
        Triethylamine (TEA) Quaternary Salt Formation~5 minsHighNone✅ Good for glassware baths
        Ethanolamine Amination (SN2)< 1 min HighNone🌟 Optimal for Spills & Quenching

        Table 1: Comparison of chemical quenching agents for bromomethyl quinolines.

        Standard Operating Procedures (SOPs)

        Protocol A: Safe Reaction Setup and Execution

        Self-Validating Step: By using a closed Schlenk system with an amine scrubber, any evolved gases are neutralized before reaching the exhaust, ensuring zero exposure even if the primary condenser fails.

        • Preparation: Ensure the fume hood is operating at >100 fpm face velocity. Assemble a multi-neck round-bottom flask.

        • Scrubber Attachment: Connect the condenser outlet to a bubbler filled with 10% ethanolic ethanolamine.

        • Addition: Dissolve the bromomethyl quinoline in an inert, dry solvent (e.g., anhydrous THF or DCM). Add to the reaction dropwise via a pressure-equalizing addition funnel to control the thermal output.

        • Monitoring: Monitor the reaction via TLC. Never smell or waft open aliquots. Quench TLC aliquots immediately in a vial containing 1 mL of ethanolamine and water before spotting 5.

        Protocol B: Glassware Decontamination
        • Segregation: Do not mix contaminated glassware with general lab dishes. Keep them inside the fume hood.

        • Amine Bath: Submerge all contaminated spatulas, flasks, and syringes in a dedicated decontamination bath containing 5% diethanolamine or triethylamine in isopropanol.

        • Incubation: Leave submerged for a minimum of 24 hours to ensure 100% conversion of residual lachrymator.

        • Final Wash: Rinse with copious amounts of water, then transfer to the standard base bath for final cleaning.

        Visual Workflows and Mechanisms

        SpillResponse Start Spill Detected Evacuate Evacuate & Isolate Area Start->Evacuate PPE Don SCBA & Hazmat PPE Evacuate->PPE Assess Assess Spill Size PPE->Assess Small Small Spill (<50mL) Assess->Small Large Large Spill (>50mL) Assess->Large Quench Apply Amine Quench (10% Ethanolamine) Small->Quench Hazmat Call Hazmat Team Large->Hazmat Absorb Absorb with Sand/Vermiculite Quench->Absorb

        Workflow for mitigating bromomethyl quinoline spills.

        Mechanism cluster_Eye In Vivo (Eye/Mucosa) cluster_Quench In Vitro (Decontamination) Lachrymator Bromomethyl Quinoline TRPA1 TRPA1 Receptor Alkylation Lachrymator->TRPA1 Hydrolysis Aqueous Hydrolysis Lachrymator->Hydrolysis Amine Ethanolamine Addition Lachrymator->Amine Pain Acute Pain & Tearing TRPA1->Pain HBr HBr Gas Release Hydrolysis->HBr HBr->Pain SN2 Rapid SN2 Displacement Amine->SN2 SafeProduct Inert Aminomethyl Adduct SN2->SafeProduct

        Mechanistic pathways of lachrymatory action versus chemical quenching.

        References

        • BENZYL BROMIDE - CAMEO Chemicals.
        • Working with Hazardous Chemicals. Organic Syntheses.
        • Lachrymators | Labor
        • Product Class 3: Quinolines. Thieme E-Books & E-Journals.
        • Benzyl bromide - SAFETY D

        Sources

        Troubleshooting low conversion rates in quinoline alkylation

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Quinoline Alkylation Optimization

        Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: Q-ALK-992 Subject: Troubleshooting Low Conversion & Regioselectivity in Quinoline Functionalization

        Diagnostic Overview: The "Why" Behind Low Conversion

        Quinoline alkylation is deceptively complex. The electron-deficient pyridine ring resists electrophilic attack, while the nitrogen lone pair actively poisons transition metal catalysts. Low conversion is rarely a single-variable failure; it is usually a mismatch between the activation mode and the substrate electronics .

        Use this logic flow to identify your failure point before proceeding to the specific modules.

        TroubleshootingFlow Start Start: Low Conversion Method Select Method Start->Method Minisci Radical (Minisci) Method->Minisci Metal Metal-Catalyzed (C-H) Method->Metal Photo Photoredox Method->Photo AcidCheck Is pH < 1? Minisci->AcidCheck N_Oxide Using N-Oxide? Metal->N_Oxide LightPath Path Length > 2mm? Photo->LightPath OxidantCheck Oxidant Consumed? AcidCheck->OxidantCheck Yes MinisciSol See Module A: Protonation & Radical Flux AcidCheck->MinisciSol No (Fix Acid) OxidantCheck->MinisciSol Poison Catalyst Poisoning N_Oxide->Poison No MetalSol See Module B: Blocking & Directing Groups N_Oxide->MetalSol Yes Poison->MetalSol O2_Quench O2 Quenching LightPath->O2_Quench No PhotoSol See Module C: Photon Flux & Degassing LightPath->PhotoSol Yes (Beer's Law) O2_Quench->PhotoSol

        Figure 1: Diagnostic logic tree for identifying the root cause of low conversion based on reaction methodology.

        Module A: Radical Alkylation (Minisci-Type)

        Target: C2 and C4 Alkylation Common Issue: Low yield despite high consumption of alkylating reagent.

        Q1: My alkyl source is gone, but the quinoline remains unreacted. Where did the radical go?

        Diagnosis: You have a "Radical Flux vs. Substrate Activation" mismatch. Alkyl radicals are nucleophilic; they will only attack the quinoline if the ring is sufficiently electron-deficient. The Fix:

        • Protonation is Non-Negotiable: The reaction must occur on the quinolinium salt, not the neutral quinoline.

          • Protocol Adjustment: Ensure you are using 1.5–2.0 equivalents of acid (TFA or HCl) relative to the quinoline.

          • Self-Validating Check: Measure the pH.[1] If it is not < 1, the ring is not fully activated.

        • Radical Termination: If the ring isn't activated, the nucleophilic radicals will dimerize or react with the solvent/oxidant rather than the heterocycle.

        Q2: I see a mixture of mono-, di-, and tri-alkylated products. How do I stop at mono-alkylation?

        Diagnosis: The product is often more lipophilic and sometimes more reactive than the starting material, leading to over-alkylation. The Fix:

        • Biphasic Solvent System: Use a DCM/Water (1:1) biphasic system. The protonated starting material stays in the aqueous phase (reacting), while the mono-alkylated product (often less basic due to steric hindrance or electronic changes) extracts into the organic layer, protecting it from further radical attack.

        • Late-Stage Acidification: If using photoredox Minisci, add the acid after the radical precursor is mixed, ensuring the highest concentration of protons is available for the unreacted starting material.

        Comparative Data: Minisci Conditions

        Variable Standard Condition Optimization for Low Conversion
        Acid 1.0 equiv TFA 2.0–3.0 equiv TFA or H₂SO₄ (Drive protonation)
        Oxidant (NH₄)₂S₂O₈ (3 equiv) Selectfluor (for mild transfer) or Photoredox (prevents degradation)

        | Temperature | 80°C | Room Temp (requires Ag catalyst or Photocatalyst) |

        Module B: Transition Metal-Catalyzed (C-H Activation)

        Target: C8 (via N-oxide) or C2 (via Lewis Acid) Common Issue: Catalyst deactivation (Poisoning).

        Q3: My Palladium reaction turns black instantly and yields <5%. Is the catalyst dead?

        Diagnosis: Yes. The nitrogen lone pair in quinoline is a potent sigma-donor that binds to electrophilic metals (Pd, Rh), displacing ligands and killing the catalytic cycle (formation of "Pd-black"). The Fix:

        • Block the Nitrogen (The N-Oxide Route):

          • Why: Oxidizing quinoline to Quinoline N-oxide removes the lone pair's ability to poison the catalyst. Furthermore, the oxygen atom acts as a Directing Group (DG), facilitating a 5-membered metallacycle that activates the C8 position .

          • Protocol: Use m-CPBA to make the N-oxide first. Run the C-H activation. Reduce back to quinoline using Zn/NH₄Cl or PCl₃.

        • Lewis Acid Additives:

          • Alternative: If you cannot use N-oxides, add a Lewis Acid (e.g., AlMe₃ or BF₃·OEt₂) to the reaction before adding the catalyst. The Lewis Acid binds the Nitrogen, leaving the C-H bonds accessible to the catalyst.

        Q4: How do I control Regioselectivity (C2 vs C8) in metal catalysis?

        Diagnosis: Regioselectivity is dictated by the directing group mechanism.

        Regioselectivity Substrate Quinoline Substrate NOxide N-Oxide Form Substrate->NOxide Oxidation Neutral Neutral/Lewis Acid Substrate->Neutral Direct Use C8 C8-Alkylation (via 5-membered metallacycle) NOxide->C8 Rh(III) or Pd(II) (Directing Group Effect) C2 C2-Alkylation (via acidity/nucleophilic attack) NOxide->C2 Nucleophilic Activation (Grignard/Organolithium) Neutral->C2 Minisci (Radical) or Lewis Acid + Metal

        Figure 2: Regioselectivity map showing how substrate modification (N-oxide vs. Neutral) dictates the site of alkylation.

        Module C: Photoredox Catalysis

        Target: Mild alkylation (C2/C4) Common Issue: Reaction stalls after 15% conversion.

        Q5: The reaction works on 10mg scale but fails on 500mg. Why?

        Diagnosis: Beer-Lambert Law failure. The penetration depth of blue LEDs (450 nm) in a concentrated, heterogeneous reaction mixture is often less than 2mm. In a larger flask, 90% of your solution is in the dark. The Fix:

        • Flow Chemistry: This is the gold standard for scaling photoredox. Pump the solution through transparent tubing wrapped around the light source.

        • High-Speed Stirring/Vial Size: If flow isn't available, use multiple small vials (narrow diameter) rather than one large round-bottom flask. Increase stirring speed to cycle the liquid to the surface (the "photon zone").

        Q6: Do I really need to degas the solvent?

        Diagnosis: Yes. Oxygen is a triplet radical that quenches the excited state of photocatalysts (especially Iridium and Ruthenium) and intercepts alkyl radicals. The Fix:

        • Sparging: Bubble Argon through the solvent for 15 minutes before adding the catalyst.

        • Self-Validating System: If using a color-changing indicator or a specific catalyst (like Eosin Y), a change in fluorescence intensity often indicates oxygen quenching.

        References & Further Reading

        • Minisci Reaction Mechanisms & Reviews:

          • Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.Med. Chem. Commun.

        • C-H Activation via N-Oxides:

          • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis.

          • (General context on Fagnou conditions).

          • Specific C8-Alkylation: Leclerc, J. P., & Fagnou, K. (2006). Palladium-catalyzed cross-coupling reactions of diazine N-oxides with aryl chlorides, bromides, and iodides.Angew. Chem. Int. Ed.

        • Photoredox Scale-Up Issues:

          • Cambie, D., et al. (2016). Energy-efficient solar photochemistry with Luminescent Solar Concentrator based photomicroreactors.Angew. Chem. Int. Ed.

        • Regioselectivity in Quinoline Alkylation:

          • Anders, E., et al. (1999). Regioselective functionalization of quinolines.[2][3][4][5][6][7][8]Synthesis.

        Sources

        Validation & Comparative

        1H NMR Interpretation of 2-(Bromomethyl)-6-fluoroquinoline: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        The following guide is structured as a high-level technical resource for application scientists and medicinal chemists. It prioritizes the logic of interpretation over static data lists, enabling the reader to validate the compound's identity in a real-world synthetic context.

        Executive Summary & Strategic Importance

        2-(Bromomethyl)-6-fluoroquinoline is a critical electrophilic intermediate in the synthesis of fluoroquinolone antibiotics and novel anticancer agents. Its purity is paramount; residual starting material (2-methyl) or over-brominated impurities (2-dibromomethyl) can lead to toxic side-products in downstream amination or alkylation steps.

        This guide provides a comparative NMR analysis to distinguish the target product from its critical precursors and potential impurities. Unlike standard spectral lists, this document focuses on the mechanistic coupling pathways introduced by the 6-fluoro substituent, providing a robust method for structural self-validation.

        Strategic NMR Analysis: The "Why" Behind the Signals

        The interpretation of this molecule relies on three distinct spectral zones.[1] Understanding the causality in these zones allows for rapid purity assessment without full 2D-NMR characterization.

        Zone A: The Aliphatic "Reaction Clock" (2.0 – 7.0 ppm)

        The transformation of the 2-methyl group to the 2-bromomethyl group causes a significant chemical shift change due to the electronegativity of bromine (deshielding). This is the primary indicator of reaction progress.

        • Starting Material (2-Methyl):

          
           ppm (Singlet, 3H).[2]
          
        • Target Product (2-Bromomethyl):

          
           ppm (Singlet, 2H).
          
        • Over-Brominated Impurity (2-Dibromomethyl):

          
           ppm (Singlet, 1H).
          
        Zone B: The Heterocyclic Backbone (H-3, H-4)

        The quinoline nitrogen deshields the ring, but the 2-substitution pattern simplifies the H-3/H-4 coupling into a characteristic AB system (or pair of doublets).

        • H-4: Peri-position to N lone pair (farthest), typically

          
           ppm.
          
        • H-3: Beta-position, typically

          
           ppm.
          
        • Coupling: Characteristic

          
           Hz.
          
        Zone C: The Fluorine Fingerprint (H-5, H-7, H-8)

        The 6-fluoro substituent breaks the symmetry of the benzenoid ring and introduces large Heteronuclear Coupling constants (

        
        ).
        
        • H-5 (Ortho to F): Large

          
           (~8-10 Hz) + Ortho 
          
          
          
          . Appears as a dd (doublet of doublets).
        • H-7 (Ortho to F): Large

          
           (~8-10 Hz) + Meta 
          
          
          
          . Appears as a td (triplet of doublets) or dd depending on resolution.
        • H-8 (Meta to F): Medium

          
           (~5-6 Hz) + Ortho 
          
          
          
          . Appears as a dd.

        Comparative Data Analysis

        The following table contrasts the target molecule with its direct precursor and non-fluorinated analog to highlight the specific shifts required for identification.

        Table 1: Comparative Chemical Shift & Coupling Analysis
        Proton AssignmentTarget: this compound Precursor: 2-Methyl-6-fluoroquinoline Analog: 2-(Bromomethyl)quinoline Mechanistic Insight
        -CH2Br / -CH3 4.65 ppm (s, 2H) 2.71 ppm (s, 3H)4.68 ppm (s, 2H)Diagnostic Signal. Bromine electronegativity shifts signal downfield by ~2 ppm.
        H-3 ~7.60 ppm (d)~7.30 ppm (d)~7.55 ppm (d)Proximity to the Br-methyl group causes slight deshielding compared to methyl.
        H-4 ~8.15 ppm (d)~8.05 ppm (d)~8.18 ppm (d)
        
        
        Hz is conserved across all 2-substituted quinolines.
        H-5 7.45 - 7.55 ppm (dd) 7.40 ppm (dd)7.82 ppm (d)Key Difference. The 6-F substituent shields H-5 (upfield shift) and splits it (
        
        
        Hz).
        H-7 7.50 - 7.60 ppm (td) 7.45 ppm (td)7.75 ppm (t)Key Difference. H-7 shows coupling to F (
        
        
        ) and H-8 (
        
        
        ).
        H-8 8.05 - 8.10 ppm (dd) 8.00 ppm (dd)8.10 ppm (d)H-8 is deshielded by the ring Nitrogen but split by the meta-Fluorine (
        
        
        Hz).

        > Note: Chemical shifts are approximate (

        
         ppm) and solvent-dependent (CDCl
        
        
        
        ). Values derived from comparative analysis of 6-fluoroquinoline derivatives [1][2].

        Logic-Based Interpretation Workflow

        Do not simply look for peaks; follow this logic flow to validate the structure and purity.

        Diagram 1: Structural Validation Logic

        NMR_Logic Start Start Interpretation Check_Aliphatic Check 4.0 - 5.0 ppm Region Start->Check_Aliphatic Singlet_46 Singlet at ~4.65 ppm? Check_Aliphatic->Singlet_46 Check_Impurity Check 2.7 ppm (SM) & 6.8 ppm (Over-Br) Singlet_46->Check_Impurity Yes Analyze_Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) Check_Impurity->Analyze_Aromatic Purity OK Find_H3H4 Identify AB System (J ~8.5Hz) H-3 (~7.6) & H-4 (~8.1) Analyze_Aromatic->Find_H3H4 Check_F_Coupling Verify 6-Fluoro Pattern Find_H3H4->Check_F_Coupling H5_H7_Split H-5 & H-7: Complex Multiplets (due to 3J_HF) Check_F_Coupling->H5_H7_Split H8_Split H-8: dd (J ~9, ~5 Hz) (due to 4J_HF) Check_F_Coupling->H8_Split Conclusion Identity Confirmed H5_H7_Split->Conclusion H8_Split->Conclusion

        Caption: Step-by-step logic flow for confirming the structure of this compound using 1H NMR.

        Experimental Protocols

        To ensure reproducible data that matches the values above, follow this standardized acquisition protocol.

        Sample Preparation
        • Mass: Weigh 5–10 mg of the solid product.

        • Solvent: Dissolve in 0.6 mL of CDCl

          
            (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
          
          • Note: Avoid DMSO-d

            
             unless solubility is an issue, as it may obscure the benzylic protons due to water peak overlap or solvent viscosity broadening.
            
        • Filtration: If the solution is cloudy (common with inorganic salts from bromination), filter through a small plug of glass wool into the NMR tube.

        Acquisition Parameters (Standard 400 MHz)
        • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

        • Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling <1%).

        • Relaxation Delay (D1):

          
           seconds (ensure full relaxation of aromatic protons for accurate integration).
          
        • Spectral Width: -2 to 14 ppm.

        Data Processing
        • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the 4.65 ppm singlet.

        • Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl

          
           to 7.26 ppm).
          
        • Integration:

          • Normalize the singlet at 4.65 ppm to 2.00 .

          • Verify the aromatic region integrates to 5.00 total protons.

          • Self-Validation: If the aromatic region integrates >5.0 relative to the CH2, check for solvent traps (Benzene/Toluene) or unreacted starting material.

        Detailed Assignment of the "Fluorine Effect"

        The most challenging aspect of this spectrum is distinguishing the 6-fluoro isomer from potential 5-, 7-, or 8-fluoro regioisomers. The key lies in the coupling constants (

        
        ) .
        
        Diagram 2: J-Coupling Network

        Caption: Visualization of the scalar coupling network centered on the Fluorine atom. Note the strong 3-bond couplings to H-5 and H-7.

        • Differentiation Rule:

          • If H-5 appears as a simple doublet (no F-coupling), the F is likely at position 6 or 7? No, if F is at 6, H-5 must have large coupling. If H-5 is a simple doublet, the F is likely at position 8 (para to H-5, weak coupling) or position 3/4.

          • 6-Fluoro Confirmation: You must observe two protons with large (~9 Hz) H-F coupling (H-5 and H-7) and one proton with medium (~5 Hz) H-F coupling (H-8).

        References

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, 6-Fluoro-2-methylquinoline. Retrieved from [Link]

        • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for J-coupling values).

        Sources

        Strategic Characterization Guide: 2-(Bromomethyl)-6-fluoroquinoline

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        Product: 2-(Bromomethyl)-6-fluoroquinoline CAS: 5632-15-5 (Analogous parent) / Specific derivative often proprietary Application: Key pharmacophore intermediate for fluoroquinolone antibiotics and bioisosteres.

        This guide serves as a critical comparative analysis for researchers synthesizing or validating This compound . Unlike standard spectral lists, this document focuses on comparative performance metrics —specifically distinguishing the target molecule from its unreacted precursor (6-fluoro-2-methylquinoline) and its over-brominated impurity (2-(dibromomethyl)-6-fluoroquinoline). The 13C NMR data provided acts as a self-validating system, leveraging the distinct Carbon-Fluorine (

        
        ) coupling constants to confirm regiochemistry.
        

        Structural Verification & Spectral Logic

        The "performance" of this spectral data lies in its ability to quantify purity. The bromination of the C2-methyl group is a radical reaction prone to over-bromination. Therefore, the Aliphatic Region (20–50 ppm) is the primary Quality Control (QC) window.

        Comparative 13C NMR Data Table (CDCl₃, 100 MHz)

        Note: Shifts are referenced to TMS (0 ppm). Coupling constants (

        
        ) are in Hz.[1][2][3]
        
        Carbon AssignmentPrecursor (2-Methyl)
        
        
        (ppm)
        Target (2-Bromomethyl)
        
        
        (ppm)
        Impurity (2-Dibromomethyl)
        
        
        (ppm)
        Signal Multiplicity (
        
        
        )
        Diagnostic Logic
        C2-Substituent 25.4 (CH₃)36.8 (CH₂Br)44.2 (CHBr₂)SingletCRITICAL QC POINT. The +11.4 ppm downfield shift confirms mono-bromination.
        C2 (Quaternary) 158.7157.2156.5SingletSlight shielding due to Br induction.
        C6 (Ipso-F) 160.1160.5 160.8Doublet (~250 Hz)Defines the C-F bond. Unmistakable large splitting.
        C5 (Ortho) 110.5111.2111.5Doublet (~25 Hz)High-field aromatic signal, distinct splitting.
        C7 (Ortho) 119.4120.1120.5Doublet (~25 Hz)Differentiates 6-F from 7-F isomers.
        C8 (Meta) 131.2131.8132.1Doublet (~9 Hz)Smaller coupling confirms meta position relative to F.
        C4 (Para) 135.8136.5136.9Doublet (~3 Hz)Broadened singlet or very small doublet.
        C3 (Beta) 122.5123.1123.8SingletProximity to C2 makes this sensitive to bromination state.
        C-F Coupling Validation System

        The presence of the Fluorine atom at position 6 creates a unique "fingerprint" that validates the aromatic core structure regardless of the side chain.

        • 
           (245–255 Hz):  Confirms F is directly attached to the ring (C6).
          
        • 
           (20–25 Hz):  Confirms F is adjacent to C5 and C7.
          
        • 
           (8–10 Hz):  Confirms F is meta to C8 and C4a.
          

        Experimental Protocol: Synthesis & Validation

        Objective: Selective radical bromination of 6-fluoro-2-methylquinoline while minimizing the dibromo impurity.

        Reagents & Equipment[4]
        • Substrate: 6-Fluoro-2-methylquinoline (1.0 eq)

        • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) — Freshly recrystallized.

        • Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.

        • Solvent: CCl₄ or Benzotrifluoride (Green alternative).

        Step-by-Step Methodology
        • Preparation: Dissolve 6-fluoro-2-methylquinoline in anhydrous solvent (0.2 M concentration).

        • Activation: Add NBS and Initiator at room temperature.

        • Reaction: Heat to reflux (76–80°C). The reaction is exothermic; monitor for the appearance of succinimide (floats to top).

        • Monitoring (The "Stop" Point):

          • Check TLC/NMR every 30 mins after 1 hour.

          • STOP when the ratio of Product : Precursor is ~95 : 5.

          • Warning: Pushing for 100% conversion exponentially increases the Dibromo impurity (44.2 ppm signal).

        • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with NaHCO₃ (aq) and Brine.

        • Purification: Recrystallize from Hexane/EtOAc (avoid silica columns if possible, as benzylic bromides can degrade).

        Visualizations

        Diagram 1: Structural Verification Workflow

        This flowchart illustrates the decision logic for interpreting the 13C NMR data during the synthesis process.

        NMR_Validation Start Crude Reaction Mixture (13C NMR in CDCl3) Check_Aliphatic Analyze Aliphatic Region (20 - 50 ppm) Start->Check_Aliphatic Signal_25 Signal at ~25.4 ppm (Methyl) Check_Aliphatic->Signal_25 Signal_37 Signal at ~36.8 ppm (Bromomethyl) Check_Aliphatic->Signal_37 Signal_44 Signal at ~44.2 ppm (Dibromomethyl) Check_Aliphatic->Signal_44 Decision_25 Incomplete Reaction Continue Reflux Signal_25->Decision_25 Decision_37 Target Product Proceed to Coupling Check Signal_37->Decision_37 Decision_44 Over-Brominated Recrystallize Required Signal_44->Decision_44 Coupling_Check Verify C-F Couplings C6 (d, 250Hz) | C5/C7 (d, 25Hz) Decision_37->Coupling_Check Final Validated Structure Coupling_Check->Final

        Caption: Logic flow for discriminating between precursor, product, and impurity using specific 13C NMR chemical shift windows.

        Diagram 2: Reaction Pathway & Impurity Formation

        Understanding the origin of the spectral signals requires mapping the reaction kinetics.

        Reaction_Pathway Precursor 6-Fluoro-2-methylquinoline (Signal: 25.4 ppm) Product This compound (Signal: 36.8 ppm) Precursor->Product  Fast (k1)   NBS + NBS / Radical Init. Impurity 2-(Dibromomethyl)-6-fluoroquinoline (Signal: 44.2 ppm) Product->Impurity  Slow (k2)   (Over-reaction)

        Caption: Sequential bromination pathway showing the origin of the critical impurity signal at 44.2 ppm.

        References

        • Doddrell, D., et al. (1976).[4] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. Link

        • Sigma-Aldrich. "2-(Bromomethyl)quinoline Product Specification & Safety Data." Sigma-Aldrich Catalog. Link

        • BenchChem. "Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene." Application Notes. Link

        • Wawer, I., et al. (1990).[5] "13C NMR Chemical Shifts of Methylquinolines." Polish Journal of Chemistry, 64, 379-382.[5]

        Sources

        Technical Guide: Mass Spectrometry Fragmentation of 2-(Bromomethyl)-6-fluoroquinoline

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Application Context

        2-(Bromomethyl)-6-fluoroquinoline is a critical electrophilic intermediate used primarily in the synthesis of bioactive fluoroquinolones and receptor modulators. Its structural core—a bicyclic quinoline ring substituted with a fluorine atom at position 6 and a reactive bromomethyl group at position 2—dictates its distinct mass spectrometric behavior.

        For researchers in drug discovery, the accurate identification of this intermediate is pivotal for validating synthetic pathways. This guide provides a comparative analysis of its fragmentation patterns against chlorinated and non-fluorinated alternatives, establishing a robust identification protocol.

        Mass Spectrometry Profile: The "Product"

        Physicochemical Baseline[1]
        • Molecular Formula: C₁₀H₇BrFN

        • Monoisotopic Mass: 238.97 Da (⁷⁹Br) / 240.97 Da (⁸¹Br)

        • Ionization Suitability: High response in Electron Ionization (EI) and Electrospray Ionization (ESI+).

        Fragmentation Pathway Analysis (EI Source)

        The fragmentation of this compound is driven by the lability of the C-Br bond and the stability of the resulting aromatic carbocation.

        • Molecular Ion (M⁺[1]•): The spectrum exhibits a characteristic 1:1 doublet at m/z 239 and 241 . This signature confirms the presence of a single bromine atom.

        • Base Peak (M – Br): The dominant cleavage event is the loss of the bromine radical (•Br, 79/81 Da).[2] This generates the (6-fluoroquinolin-2-yl)methyl cation at m/z 160 . This ion is exceptionally stable due to resonance delocalization across the aromatic quinoline system.

        • Secondary Fragmentation (Ring Degradation):

          • Loss of HCN (27 Da): The quinoline ring typically unravels via the ejection of hydrogen cyanide, shifting the peak from m/z 160 → 133 .

          • Loss of C₂H₂ (26 Da): Further degradation of the aromatic system yields ions at m/z 107 .

          • Fluorine Retention: Unlike bromine, the C-F bond is robust. Fluorine is typically retained until the final stages of fragmentation, serving as a persistent mass tag (+18 Da relative to non-fluorinated analogs).

        Visualization of Fragmentation Logic

        The following diagram maps the causal pathway of ion generation.

        G M_Ion Molecular Ion (M+•) m/z 239 / 241 (1:1 Isotopic Ratio) Base_Peak Base Peak: Methyl Cation m/z 160 (Resonance Stabilized) M_Ion->Base_Peak Homolytic Cleavage Bromine Loss of •Br (79/81 Da) M_Ion->Bromine Frag_1 Fragment: Ring Contraction m/z 133 Base_Peak->Frag_1 Ring Opening HCN Loss of HCN (27 Da) Base_Peak->HCN Frag_2 Fragment: Aryl Cation m/z 107 Frag_1->Frag_2 Degradation Acetylene Loss of C₂H₂ (26 Da) Frag_1->Acetylene

        Caption: Step-wise fragmentation pathway of this compound under Electron Ionization (70 eV).

        Comparative Analysis: Alternatives & Analogs

        To validate the identity of the target molecule, it is essential to compare its MS signature against structural analogs (Alternatives).[2]

        Comparison Table: Isotopic & Mass Signatures
        FeatureTarget: this compoundAlt 1: 2-(Chloromethyl)-6-fluoroquinolineAlt 2: 2-(Bromomethyl)quinoline
        Key Difference Target Molecule Different Halogen (Cl) No Fluorine (H)
        Molecular Ion (m/z) 239 / 241 195 / 197221 / 223
        Isotopic Ratio 1 : 1 (Br doublet)3 : 1 (Cl pattern)1 : 1 (Br doublet)
        Base Peak (m/z) 160 160142
        Mass Shift N/A-44 Da (Br → Cl)-18 Da (F → H)
        Diagnostic Value Confirms Br + F presence.[3]Confirms Cl presence; same core structure.Confirms Br; indicates lack of F substitution.
        Analytical Insights
        • Vs. Chloromethyl Analog: The primary differentiator is the isotopic pattern . If the spectrum shows a 3:1 ratio at the molecular ion, the sample is the chlorinated analog (likely from using SOCl₂ instead of PBr₃/NBS during synthesis). The base peak (m/z 160) remains identical, indicating the core quinoline structure is unchanged.

        • Vs. Non-Fluoro Analog: The absence of fluorine shifts the entire spectrum by 18 Da (Mass of F [19] - Mass of H [1]). The base peak shifts from 160 to 142. This is critical for verifying the success of fluorination steps in early synthesis.

        Experimental Protocols (Self-Validating)

        Protocol A: GC-MS Identification (EI Mode)

        Objective: Structural confirmation via fragmentation fingerprinting.[2]

        • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

        • Inlet: Splitless injection at 250°C.

        • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

        • Oven Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

        • MS Source: Electron Ionization (70 eV), Scan range m/z 50–500.

        • Validation Check:

          • Pass: Presence of m/z 239/241 doublet AND base peak m/z 160.

          • Fail: Presence of m/z 221 (starting material) or m/z 195 (chloride impurity).

        Protocol B: LC-MS Screening (ESI+ Mode)

        Objective: High-throughput purity check (Softer ionization, less fragmentation).

        • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

        • Gradient: 5% B to 95% B over 5 minutes.

        • Ionization: ESI Positive Mode.

        • Observation:

          • Expect [M+H]⁺ at m/z 240 / 242 .

          • Note: The benzylic bromide is reactive. In nucleophilic solvents (MeOH), you may observe solvolysis artifacts (e.g., [M-Br+OMe]⁺). Use ACN/Water to minimize this.

        References

        • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry Principles. National Institute of Standards and Technology. [Link]

        • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
        • Holčapek, M., et al. (2010). Mass spectrometry of quinoline derivatives: Trends in fragmentation. Journal of Mass Spectrometry.[4] [Link] (General reference for quinoline ring cleavage mechanisms).

        Sources

        HPLC Method Development for 6-Fluoroquinoline Purity Analysis: Overcoming Isomeric Co-elution

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

        Executive Summary

        In the synthesis of fluorinated heterocycles, specifically 6-fluoroquinoline (6-FQ) , the separation of regioisomeric impurities presents a significant chromatographic challenge. Standard alkyl-bonded phases (C18/C8) often fail to resolve 6-fluoroquinoline from its positional isomer, 7-fluoroquinoline (7-FQ) , due to their nearly identical hydrophobicity.[1]

        This guide compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) stationary phase .[1][2] We demonstrate that the PFP phase provides superior selectivity for fluorinated regioisomers through specific

        
         and dipole-dipole interactions, offering a robust solution for purity analysis in drug development workflows.
        

        The Analytical Challenge: Synthesis & Impurity Profile

        6-Fluoroquinoline is typically synthesized via the Skraup reaction , involving the cyclization of 4-fluoroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent [1].

        While the reaction is generally regioselective, the purity of the starting material is critical. Commercial 4-fluoroaniline often contains trace amounts of 3-fluoroaniline .[1] Under Skraup conditions, 3-fluoroaniline cyclizes to yield two isomers:

        • 7-Fluoroquinoline (7-FQ): The primary impurity and most difficult to separate.[1]

        • 5-Fluoroquinoline (5-FQ): A secondary impurity, typically less prevalent.[1]

        Physicochemical Properties
        CompoundStructurepKa (approx)LogPKey Challenge
        6-Fluoroquinoline Quinoline core, F at C64.32.3Target Analyte
        7-Fluoroquinoline Quinoline core, F at C74.32.3Critical Isomer (Co-elutes on C18)
        4-Fluoroaniline Aniline precursor4.61.2Starting Material

        Because 6-FQ and 7-FQ share identical molecular weights (147.15 g/mol ) and nearly identical hydrophobicities, methods relying solely on van der Waals forces (C18) yield poor resolution (

        
        ).[1]
        

        Comparative Study: C18 vs. PFP Selectivity

        To establish a robust purity method, we compared a standard C18 workflow against a fluorinated phenyl (PFP) workflow.

        Experimental Protocols
        Method A: The "Standard" Approach (C18)
        • Column: High-strength Silica C18,

          
          .[1]
          
        • Mobile Phase A: 0.1% Formic Acid in Water.[1]

        • Mobile Phase B: Acetonitrile (ACN).[1]

        • Gradient: 5% B to 60% B over 15 minutes.

        • Flow Rate: 1.0 mL/min.[1][3]

        • Temperature: 30°C.

        Method B: The "Optimized" Approach (PFP)
        • Column: Pentafluorophenyl (PFP) Core-Shell,

          
          .[1]
          
        • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

        • Mobile Phase B: Methanol (MeOH).[1][3]

        • Rationale: Methanol is selected over ACN to promote

          
           interactions between the analyte and the PFP ring [2].[1]
          
        • Gradient: 10% B to 50% B over 15 minutes.

        • Flow Rate: 0.8 mL/min.[1]

        Results Comparison

        The following table summarizes the chromatographic performance. Data represents the separation of a spiked sample containing 0.5% of 7-FQ impurity.

        ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
        Retention Time (6-FQ) 8.42 min9.15 minComparable
        Retention Time (7-FQ) 8.50 min9.85 minImproved
        Resolution (
        
        
        )
        0.8 (Co-elution) 3.2 (Baseline) Pass
        Selectivity (
        
        
        )
        1.011.08Superior
        Tailing Factor (
        
        
        )
        1.41.1Improved

        Analysis:

        • Method A (C18): Failed. The hydrophobic interaction was insufficient to discriminate the position of the fluorine atom. The peaks for 6-FQ and 7-FQ overlapped significantly.[1]

        • Method B (PFP): Succeeded. The electron-deficient PFP ring interacts differentially with the electron density distributions of the 6-fluoro and 7-fluoro isomers. 7-FQ, having a slightly different dipole moment and electron cloud shape, was retained longer, achieving full baseline separation.

        Mechanistic Insight: Why PFP Wins

        The superior performance of the PFP phase is driven by multiple interaction mechanisms that are absent in C18 phases.

        • 
           Interactions:  The PFP ring is electron-deficient due to the five fluorine atoms.[1] It acts as a 
          
          
          
          -acceptor, interacting with the
          
          
          -electron rich quinoline ring.[1]
        • Dipole-Dipole Interactions: The carbon-fluorine bond in the analyte creates a strong dipole.[1] The position of this dipole (C6 vs C7) alters the interaction strength with the rigid PFP ligand.

        • Shape Selectivity: PFP phases are known to be more "rigid" and shape-selective than the flexible alkyl chains of C18, aiding in the discrimination of planar isomers [3].

        Diagram: Interaction Mechanisms

        SeparationMechanism cluster_C18 Standard C18 Interaction cluster_PFP Optimized PFP Interaction Analyte 6-Fluoroquinoline (Analyte) C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Interacts via PFP_Phase PFP Ligand (Fluorophenyl Ring) Analyte->PFP_Phase Interacts via Mech_C18 Hydrophobic Effect (Non-selective for Isomers) C18_Phase->Mech_C18 Mech_PFP 1. Pi-Pi Stacking 2. Dipole-Dipole 3. Shape Selectivity PFP_Phase->Mech_PFP

        Figure 1: Comparison of retention mechanisms. C18 relies on hydrophobicity, while PFP leverages electronic and shape interactions critical for isomer separation.

        Method Development Workflow

        To replicate this success for similar fluorinated heterocycles, follow this systematic decision tree.

        MethodWorkflow Start Start: 6-Fluoroquinoline Purity Screen_C18 Screen 1: C18 Column Low pH (Formic Acid) Start->Screen_C18 Check_Rs Check Resolution (Rs) of Isomers Screen_C18->Check_Rs Success Rs > 2.0 Validate Method Check_Rs->Success Yes Fail Rs < 1.5 (Co-elution) Check_Rs->Fail No Switch_PFP Switch to PFP Column (Pentafluorophenyl) Fail->Switch_PFP Solvent_Choice Select Organic Modifier: Methanol (Recommended) Switch_PFP->Solvent_Choice Optimize Optimize Gradient & Buffer pH (3.0) Solvent_Choice->Optimize Final_Check Final Resolution Check Optimize->Final_Check Final_Check->Success Pass

        Figure 2: Decision tree for selecting the appropriate stationary phase for fluorinated isomer analysis.

        Detailed Experimental Protocol (Optimized)

        For researchers adopting the Method B (PFP) approach, ensure the following parameters are met for reproducibility.

        Sample Preparation
        • Diluent: 50:50 Methanol:Water.[1]

        • Concentration: 0.5 mg/mL (Target).

        • Filtration: 0.2 µm PTFE filter (Nylon may adsorb polar heterocycles).[1]

        Mobile Phase Preparation[2][3][4]
        • Buffer (Line A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid.[1] Filter through 0.2 µm membrane.[1]

        • Organic (Line B): 100% Methanol (LC-MS grade).[1] Note: Do not use Acetonitrile as it may suppress the

          
           selectivity of the PFP phase.
          
        System Suitability Criteria

        Before running unknown samples, inject a system suitability standard containing 6-FQ and 7-FQ (or a crude synthesis mix).[1]

        • Resolution (Rs): NLT 2.0 between 6-FQ and 7-FQ.

        • Tailing Factor: NMT 1.5.

        • Precision: RSD < 2.0% for retention time and area (n=5).[1]

        References

        • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1][4] Monatshefte für Chemie/Chemical Monthly, 133(10), 1335-1341.

        • Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.[1]

        • Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[1][5] Journal of Chromatography A, 1073(1-2), 99-109.[1]

        Sources

        Comparative Reactivity Guide: 2-(Bromomethyl) vs. 2-(Chloromethyl) Quinolines in Chemical Synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction: The Benzylic-Type Quinoline Dilemma

        As a Senior Application Scientist, I frequently consult on the optimization of synthetic routes involving heteroaromatic building blocks. Among these, 2-(halomethyl)quinolines are indispensable for constructing complex pharmaceutical architectures, such as isoindolin-1-ones and various receptor antagonists[1]. However, researchers frequently face a critical decision during route scouting: should one employ the 2-(bromomethyl) or the 2-(chloromethyl) derivative?

        This guide provides an objective, data-driven comparison of these two electrophiles. By dissecting the underlying kinetics, thermodynamic stability, and mechanistic causality, we will establish robust frameworks for selecting and handling these reagents to ensure high-yielding, reproducible syntheses.

        Mechanistic Causality: Leaving Group Dynamics and Self-Alkylation Risks

        The reactivity of 2-(halomethyl)quinolines is governed by the electrophilic nature of the benzylic-type carbon, which is highly activated by the adjacent electron-withdrawing quinoline ring[2]. In nucleophilic substitution reactions, the primary mechanism is typically a bimolecular nucleophilic substitution (SN2)[3].

        The fundamental difference between the chloride and bromide variants lies in the carbon-halogen bond strength and polarizability. The C-Cl bond has a dissociation energy of approximately 346 kJ/mol, making it relatively robust, whereas the C-Br bond is significantly weaker at 290 kJ/mol[3]. Consequently, the bromide acts as a superior leaving group, leading to a much faster reaction rate—typically 20 to 50 times faster than the chloride in standard SN2 conditions[4].

        However, this increased reactivity introduces a severe complication: self-alkylation . The quinoline nitrogen is a competent nucleophile. If 2-(bromomethyl)quinoline is left as a free base, the nitrogen of one molecule will rapidly attack the bromomethyl group of another, leading to irreversible dimerization or polymerization. Therefore, these compounds are almost exclusively supplied and stored as their hydrochloride or hydrobromide salts to protonate the nitrogen and quench its nucleophilicity[5].

        Mechanism Substrate 2-(Halomethyl)quinoline Free Base Nucleophile Target Nucleophile (e.g., Amine) Substrate->Nucleophile Base added SideReaction Intermolecular Self-Alkylation Substrate->SideReaction Competing Pathway TS SN2 Transition State Nucleophile->TS Product Desired Alkylated Quinoline TS->Product Primary Pathway

        Mechanistic pathways of 2-(halomethyl)quinolines during nucleophilic substitution.

        Quantitative Performance & Stability Profile

        To objectively compare the two reagents, we must evaluate both their kinetic performance and their practical handling characteristics. The table below summarizes the critical data points guiding reagent selection.

        Property2-(Chloromethyl)quinoline2-(Bromomethyl)quinoline
        Bond Dissociation Energy (C-X) ~346 kJ/mol[3]~290 kJ/mol[3]
        Relative SN2 Reactivity Baseline (1x)High (~20x - 50x)[4]
        Storage Stability (Free Base) Poor (Degrades over days)Very Poor (Degrades in hours)
        Storage Stability (Salt Form) Excellent (Stable for years)[5]Good (Requires cold storage)
        Typical Reaction Temperature 60°C - 80°C0°C - 25°C
        Best Use Case Large-scale synthesis, strong nucleophilesSterically hindered/weak nucleophiles

        Self-Validating Experimental Protocols

        To ensure high fidelity in your synthetic steps, experimental protocols must be designed as self-validating systems. This entails incorporating internal checks (like LC-MS monitoring) and utilizing the causality of the chemical environment to dictate the outcome.

        Protocol A: Alkylation using 2-(Chloromethyl)quinoline Hydrochloride

        Causality Focus: Overcoming the higher activation energy of the C-Cl bond while preventing self-alkylation.

        • Preparation: Suspend 1.0 eq of the target nucleophile (e.g., a secondary amine) and 1.1 eq of 2-(chloromethyl)quinoline hydrochloride[] in a polar aprotic solvent (e.g., DMF or Acetonitrile). Causality: Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, compensating for the stronger C-Cl bond[7].

        • In Situ Freebasing: Add 3.0 eq of anhydrous Potassium Carbonate (

          
          ).
          Causality: The insoluble inorganic base slowly neutralizes the hydrochloride salt, releasing the free base of the quinoline gradually into the reaction mixture. This low steady-state concentration of the free base prevents self-alkylation.
          
        • Thermal Activation: Heat the mixture to 60°C. Causality: The stronger C-Cl bond requires thermal energy to reach the transition state.

        • Validation: Monitor by LC-MS. The mass of the intermediate quaternary dimer should be <5%. If dimer formation is observed, reduce the temperature and ensure the nucleophile is fully dissolved before base addition.

        • Workup: Quench with water to dissolve inorganic salts and extract with ethyl acetate.

        Protocol B: Alkylation using 2-(Bromomethyl)quinoline Hydrobromide

        Causality Focus: Managing extreme reactivity to prevent degradation.

        • Preparation: Dissolve 1.0 eq of the target nucleophile in anhydrous THF and cool to 0°C using an ice bath. Causality: The C-Br bond is highly reactive; starting at 0°C prevents exothermic runaway and side reactions.

        • Sequential Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA), followed by the portion-wise addition of 1.0 eq of 2-(bromomethyl)quinoline hydrobromide. Causality: DIPEA is a non-nucleophilic base. Adding the electrophile last ensures it immediately encounters an excess of the activated nucleophile, outcompeting any self-alkylation pathways.

        • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

        • Validation: TLC monitoring (UV active). The starting material should be consumed within 2 hours. Prolonged reaction times indicate a failed freebasing step or a deactivated nucleophile.

        Workflow Salt Start with Halide Salt Base In Situ Freebasing (K2CO3/DIPEA) Salt->Base React SN2 Reaction (Temp Control) Base->React Validate LC-MS / TLC Validation React->Validate

        Self-validating experimental workflow for halomethylquinoline substitution.

        Strategic Selection in Drug Development

        When designing a synthetic route for drug development, the choice between the chloride and bromide derivatives should not be arbitrary.

        Choose 2-(Chloromethyl)quinoline when:

        • Scaling up production (kilogram scale): The thermal stability and slower reaction kinetics provide a wider safety margin and easier process control[2].

        • The nucleophile is highly reactive: Primary amines or unhindered alkoxides will readily substitute the chloride without requiring the hyper-reactivity of a bromide.

        Choose 2-(Bromomethyl)quinoline when:

        • Dealing with sterically hindered or electronically deactivated nucleophiles: For example, anilines with electron-withdrawing groups (like nitroanilines) suffer from low nucleophilicity and require a highly active electrophile to proceed[8].

        • The target molecule is thermally sensitive: If the product degrades at elevated temperatures, the bromide allows the alkylation to proceed cleanly at or below room temperature.

        By understanding the causality behind the reactivity of these two building blocks, researchers can design more efficient, safer, and higher-yielding synthetic routes.

        References

        • One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8) - researchgate.net[Link]

        • What is nucleophilic substitution? - chemguide.co.uk[Link]

        • Alkyl Halide Reactivity - msu.edu[Link]

        • Alkyl Halides and Nucleophilic Substitution - uci.edu[Link]

        Sources

        The 6-Fluoro Substituent: A Subtle but Potent Modulator of Quinoline Reactivity

        Author: BenchChem Technical Support Team. Date: March 2026

        A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

        As a Senior Application Scientist, my experience in the field has consistently demonstrated that even minor structural modifications to a heterocyclic scaffold can profoundly influence its chemical behavior and, consequently, its therapeutic potential. The introduction of a single fluorine atom, particularly at the 6-position of the quinoline ring system, is a prime example of such a strategic alteration. This guide provides an in-depth comparison of the reactivity of 6-fluoroquinoline and its parent molecule, quinoline, supported by established chemical principles and experimental data. Our focus will be on the key reaction types relevant to drug discovery and development: electrophilic aromatic substitution, nucleophilic aromatic substitution, and the basicity of the quinoline nitrogen.

        Understanding the Electronic Landscape: The Influence of Fluorine

        The quinoline molecule, a fusion of a benzene and a pyridine ring, presents a complex electronic environment. The pyridine ring, with its electron-withdrawing nitrogen atom, deactivates the heterocyclic portion towards electrophilic attack and activates it towards nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring behaves more like a typical aromatic system, albeit influenced by the fused pyridine ring.

        The introduction of a fluorine atom at the 6-position introduces a fascinating interplay of electronic effects:

        • Inductive Effect (-I): Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds, decreasing the electron density of the entire aromatic system.

        • Mesomeric (Resonance) Effect (+M): Fluorine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect primarily increases electron density at the positions ortho and para to the substituent. However, for fluorine, the +M effect is significantly weaker than its -I effect.

        This duality is central to understanding the altered reactivity of 6-fluoroquinoline.

        Comparative Reactivity Analysis

        Basicity of the Quinoline Nitrogen: A Decrease in pKa

        The basicity of the quinoline nitrogen is a critical parameter, influencing its behavior in physiological environments and its ability to participate in various chemical transformations. The lone pair of electrons on the nitrogen atom is responsible for its basic character.

        The strong electron-withdrawing inductive effect of the 6-fluoro substituent pulls electron density away from the entire ring system, including the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation. Consequently, 6-fluoroquinoline is a weaker base than quinoline .

        CompoundpKa of Conjugate Acid
        Quinoline~4.9[1]
        6-FluoroquinolinePredicted to be < 4.9

        Electrophilic Aromatic Substitution: Deactivation and Directing Effects

        Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups. In quinoline, EAS typically occurs on the more electron-rich benzene ring, primarily at positions 5 and 8.[3]

        The introduction of a 6-fluoro substituent has two major consequences for EAS:

        • Deactivation of the Ring: The dominant, electron-withdrawing inductive effect of fluorine deactivates the entire quinoline ring system towards electrophilic attack. This means that 6-fluoroquinoline will undergo electrophilic aromatic substitution more slowly than unsubstituted quinoline under identical conditions. More forcing conditions (e.g., stronger acids, higher temperatures) may be required to achieve similar reaction rates.

        • Directing Effects: The fluorine atom, despite being deactivating overall, is an ortho, para-director due to its resonance effect. In the context of the 6-position of quinoline:

          • The position ortho to the fluorine is C-5 and C-7.

          • The position para to the fluorine is C-3 (in the pyridine ring).

        However, the inherent reactivity of the quinoline nucleus, which favors substitution at C-5 and C-8, still plays a significant role. The electron-withdrawing nature of the pyridine ring strongly disfavors electrophilic attack on that ring. Therefore, for electrophilic substitution on the benzenoid ring of 6-fluoroquinoline, the primary products are expected to be the 5- and 8-substituted isomers . The fluorine's ortho-directing influence would likely enhance substitution at the 5-position relative to the 8-position.

        Predicted Product Distribution in Electrophilic Aromatic Substitution:

        SubstrateMajor ProductsMinor ProductsRationale
        Quinoline5- and 8-substituted isomersOther isomers in trace amountsInherent reactivity of the quinoline ring system.
        6-Fluoroquinoline5- and 8-substituted isomersOther isomers in trace amountsOverall deactivation due to -I effect. The ortho-directing +M effect of fluorine likely favors substitution at the 5-position over the 8-position.

        Nucleophilic Aromatic Substitution: A Tale of Two Rings

        Nucleophilic aromatic substitution (SNAr) on the quinoline scaffold is generally challenging on the benzene ring unless activated by strongly electron-withdrawing groups. The pyridine ring, being inherently electron-deficient, is more susceptible to nucleophilic attack, especially at the 2- and 4-positions.

        The presence of a 6-fluoro substituent does not significantly activate the benzene ring towards traditional SNAr by an external nucleophile. The fluorine atom itself is generally a poor leaving group in unactivated systems.

        However, the situation is different in the context of related heterocyclic systems and under specific reaction conditions. For instance, in 6-fluoroquinoxaline, the fluorine atom can be displaced by amines under microwave irradiation.[4] This suggests that in the more electron-deficient quinoxaline system, the fluorine at the 6-position is sufficiently activated for nucleophilic displacement.

        For 6-fluoroquinoline itself, nucleophilic attack is more likely to occur on the pyridine ring, a reaction that would be influenced by the electronic effects of the 6-fluoro substituent. The deactivating inductive effect of the fluorine would further decrease the electron density of the pyridine ring, potentially making it even more susceptible to nucleophilic attack at the 2- and 4-positions.

        A key application of 6-fluoroquinolines is in the synthesis of fluoroquinolone antibiotics. In many of these syntheses, the 6-fluoro substituent is incorporated early in the synthetic sequence, and subsequent reactions often involve nucleophilic substitution at the 7-position, frequently with piperazine or other amine-containing heterocycles.[5] This highlights the importance of understanding the reactivity of the C-F bond in the context of the overall molecular structure and reaction conditions.

        Experimental Protocols

        The following protocols are provided as representative examples for conducting reactions on the quinoline scaffold. These can be adapted for a comparative study of quinoline and 6-fluoroquinoline.

        Protocol 1: Electrophilic Aromatic Substitution - Sulfonation of Quinoline

        This protocol details the sulfonation of quinoline, a classic electrophilic aromatic substitution reaction.

        Diagram of the Sulfonation Workflow:

        G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Quinoline Quinoline ReactionVessel Reaction Vessel Quinoline->ReactionVessel Oleum Fuming Sulfuric Acid (Oleum) Oleum->ReactionVessel Heating Heat to 120-180°C ReactionVessel->Heating Quenching Pour onto Ice Heating->Quenching Neutralization Neutralize with Base Quenching->Neutralization Filtration Filter Precipitate Neutralization->Filtration Purification Recrystallize Filtration->Purification

        Caption: Workflow for the sulfonation of quinoline.

        Materials:

        • Quinoline

        • Fuming sulfuric acid (20% SO₃)

        • Crushed ice

        • Sodium carbonate solution (10%)

        • Ethanol

        Procedure:

        • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

        • Addition of Sulfonating Agent: To the stirred quinoline in the flask, slowly add fuming sulfuric acid from the dropping funnel. The reaction is exothermic, so maintain the temperature by using an ice bath if necessary.

        • Heating: After the addition is complete, heat the reaction mixture to a temperature between 120-180°C.[6] The optimal temperature may need to be determined empirically.

        • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

        • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

        • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a sodium carbonate solution until the product precipitates.

        • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

        • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified quinoline-sulfonic acid isomers.[7]

        Causality Behind Experimental Choices:

        • Fuming Sulfuric Acid: This is a strong sulfonating agent required to overcome the deactivation of the aromatic ring by the protonated quinoline nitrogen under acidic conditions.

        • Controlled Temperature: The initial addition is done at a low temperature to manage the exothermicity of the acid-base reaction. The subsequent heating provides the necessary activation energy for the sulfonation to proceed at a reasonable rate.

        • Pouring onto Ice: This step quenches the reaction and dilutes the strong acid, making the subsequent neutralization safer and more controllable.

        • Neutralization: This step deprotonates the sulfonic acid and the quinoline nitrogen, causing the product to precipitate out of the aqueous solution.

        Protocol 2: Nucleophilic Aromatic Substitution - Amination of 6-Fluoroquinoxaline (A Model System)

        This protocol describes the amination of 6-fluoroquinoxaline, which serves as a model for potential nucleophilic substitution on the benzene ring of a related fluoro-heterocycle.

        Diagram of the Amination Workflow:

        G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Fluoroquinoxaline 6-Fluoroquinoxaline MicrowaveVessel Microwave Reaction Vessel Fluoroquinoxaline->MicrowaveVessel Amine Amine/Heterocycle Amine->MicrowaveVessel Microwave Microwave Irradiation MicrowaveVessel->Microwave SolventRemoval Remove Solvent Microwave->SolventRemoval Chromatography Column Chromatography SolventRemoval->Chromatography

        Caption: Workflow for the microwave-assisted amination of 6-fluoroquinoxaline.

        Materials:

        • 6-Fluoroquinoxaline

        • Desired amine or nitrogen-containing heterocycle (e.g., morpholine, piperazine)

        • Suitable solvent (e.g., DMF, NMP)

        • Microwave reactor

        Procedure:

        • Reaction Setup: In a microwave reaction vial, combine 6-fluoroquinoxaline and an excess of the amine or heterocycle in a suitable solvent.

        • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature and for a specified time. Typical conditions might be 150-200°C for 10-30 minutes.[4]

        • Work-up: After the reaction is complete and the vial has cooled, remove the solvent under reduced pressure.

        • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

        Causality Behind Experimental Choices:

        • Microwave Irradiation: This technique provides rapid and efficient heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating. It is particularly effective for SNAr reactions that may be sluggish under thermal conditions.

        • Excess Amine: Using an excess of the nucleophile helps to drive the reaction to completion.

        • High Boiling Point Solvent: Solvents like DMF or NMP are suitable for microwave reactions as they can reach high temperatures under pressure, facilitating the reaction.

        Summary and Outlook

        The introduction of a fluorine atom at the 6-position of the quinoline ring subtly but significantly alters its reactivity. The key takeaways are:

        • Decreased Basicity: The strong inductive effect of fluorine reduces the basicity of the quinoline nitrogen.

        • Deactivated towards EAS: 6-Fluoroquinoline is less reactive towards electrophilic aromatic substitution than quinoline.

        • Altered Directing Effects in EAS: The fluorine's ortho, para-directing nature likely favors substitution at the 5-position over the 8-position.

        • Nucleophilic Substitution: While the C-F bond in 6-fluoroquinoline is not readily displaced by nucleophiles, the overall electron-deficient nature of the ring system is enhanced, and in related, more activated systems, this bond can be a site for substitution.

        The widespread use of the 6-fluoroquinoline motif in medicinal chemistry, particularly in the realm of fluoroquinolone antibiotics, underscores the importance of understanding these reactivity patterns.[5][8] Further quantitative studies directly comparing the reaction rates and product distributions of 6-fluoroquinoline and quinoline would be highly valuable to the scientific community for the rational design of novel therapeutic agents.

        References

        • LookChem. Cas 91-22-5, Quinoline. [Link]

        • ResearchGate. Estimated theoretical pKa values for the new fluoroquinolones (1FQ to.... [Link]

        • ResearchGate. Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles.. [Link]

        • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

        • ResearchGate. Dissociation constants pK a of isoquinoline bases | Download Table. [Link]

        • Google Patents.
        • ResearchGate. of sulfonylation of quinoline amides | Download Scientific Diagram. [Link]

        • ResearchGate. (a) Correlation between the quinoline nitrogen pKa (pKa1) and the... | Download Scientific Diagram. [Link]

        • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi -. [Link]

        • PMC. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against .... [Link]

        • CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. [Link]

        • PMC. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. [Link]

        • ResearchGate. Estimated theoretical pKa values for the new fluoroquinolones (1FQ to.... [Link]

        • Wikipedia. Nucleophilic aromatic substitution. [Link]

        • HetCat. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel. [Link]

        • PMC. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

        • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

        • Semantic Scholar. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]

        • ResearchGate. Chemical structures of the six studied fluoroquinolones. [Link]

        • DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

        • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]

        • Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. [Link]

        • ACS Publications. Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. [Link]

        • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

        • ResearchGate. Selective Direct Fluorination of Quinoline Derivatives.. [Link]

        • Germán Fernández. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

        • Chemistry LibreTexts. 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

        • ACS Publications. THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES1 | The Journal of Organic Chemistry. [Link]

        • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

        • PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

        • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

        • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

        • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

        Sources

        Validating structure of fluoroquinoline reaction products

        Author: BenchChem Technical Support Team. Date: March 2026

        A Comprehensive Comparison Guide to Structural Validation of Fluoroquinolone Reaction Products

        As a Senior Application Scientist navigating the complexities of antibiotic drug development, I frequently encounter the analytical bottleneck of validating novel fluoroquinolone (FQ) derivatives. Fluoroquinolones are characterized by a rigid benzopyridone nucleus, a C-6 fluorine atom, and highly variable substituents at the C-7 and N-1 positions. Because these molecules exhibit zwitterionic behavior and complex self-association phenomena, confirming the exact regiochemistry and structural integrity of a reaction product requires a highly deliberate analytical strategy.

        This guide objectively compares the two cornerstone methodologies for FQ structural validation—Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the causality behind experimental choices and establishing self-validating protocols for your laboratory.

        Comparative Performance Analysis

        Before committing instrument time, it is critical to align the analytical technique with the state of your reaction product. Table 1 outlines the objective performance metrics of the primary validation techniques.

        Table 1: Quantitative Comparison of Analytical Techniques for FQ Validation

        Parameter19F / 1H NMR SpectroscopyLC-MS/MS (Triple Quadrupole)X-Ray Crystallography
        Primary Utility Regiochemistry, stereochemistry, and electronic environment mapping.Trace impurity detection, mass identification, and functional group mapping.Absolute 3D spatial configuration and bond lengths.
        Limit of Detection ~1-5 µg (Requires high-field cryoprobe for trace amounts).~1-10 pg (Highly sensitive, ideal for biological matrices).Requires a single high-quality crystal (~0.1 mm).
        Sample Requirement >95% purity preferred; non-destructive.Crude mixtures acceptable; destructive.>99% purity required; non-destructive.
        Analysis Time 10 mins - 2 hours.5 - 15 mins per run.Days to weeks (crystal growth is rate-limiting).
        Self-Validation Mechanism Internal standard (qNMR) mass balance.Isotopically labeled internal standard (SIL-IS) tracking.R-factor and goodness-of-fit indicators.

        Nuclear Magnetic Resonance (NMR): The Electronic & Stereochemical Probe

        The Causality of Technique Selection: Why prioritize ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
        F NMR over standard proton NMR? The 
        
        
        
        F nucleus is a spin-1/2 system with a 100% natural isotopic abundance, making it an exceptionally sensitive probe for the fluoroquinolone core1[1]. Because the C-6 fluorine is highly sensitive to its local electronic environment, any nucleophilic aromatic substitution (
        
        
        ) at the adjacent C-7 position (e.g., attaching a piperazine ring) results in a massive and distinct chemical shift[1]. Furthermore,
        
        
        F NMR is devoid of background solvent interference. Remarkably,
        
        
        F NMR can even validate functional target engagement; for instance, the binding of ciprofloxacin to human topoisomerase-II
        
        
        induces a ~6.04 ppm shift in the
        
        
        F signal, proving structural conformation within the active site.
        Protocol 1: Self-Validating F/ NMR Workflow

        A self-validating system requires an internal reference point to prove that the instrument's magnetic field and the sample's mass balance are stable.

        • Sample Preparation & Matrix Selection: Dissolve 5 mg of the purified FQ product in 600 µL of DMSO-

          
          . Causality: FQs are notoriously insoluble in standard organic solvents due to zwitterionic intermolecular hydrogen bonding. DMSO-
          
          
          
          effectively disrupts these bonds, ensuring a homogeneous solution.
        • Internal Calibration (Self-Validation): Spike the sample with a precisely known concentration of Trifluorotoluene (TFT). This acts as a quantitative internal standard (qNMR).

        • System Suitability (Lock & Shim): Lock the spectrometer to the deuterium signal of DMSO-

          
          . Perform automated gradient shimming (Z-axis) until the solvent residual peak exhibits a linewidth at half-height (FWHH) of < 1.0 Hz.
          
        • Acquisition (

          
          F NMR):  Acquire the spectrum with proton decoupling (
          
          
          
          F{
          
          
          H}) to simplify multiplets. The TFT internal standard must appear at exactly -63.7 ppm.
        • Data Interpretation: Integrate the C-6 fluorine peak of the FQ product against the TFT standard. A 1:3 integration ratio (FQ:TFT) mathematically validates the molar concentration and confirms the structural integrity of the C-6 position.

        LC-MS/MS: Fragmentation Pathways & Trace Analysis

        The Causality of Technique Selection: When analyzing crude reaction mixtures or biological extracts, NMR lacks the necessary sensitivity. Under positive electrospray ionization (ESI+), the basic nitrogen of the C-7 substituent (e.g., piperazine) is readily protonated [2]. During collision-induced dissociation (CID), the molecule undergoes highly predictable fragmentation. Initially, peripheral groups are lost—most notably the loss of

        
         and 
        
        
        
        from the C-3 carboxylic acid 3[4]. Following decarboxylation, higher collision energies trigger the rearrangement and cleavage of the C-7 heterocyclic ring[3]. This fragmentation fingerprint is definitive for validating the benzopyridone nucleus.

        MS_Fragmentation FQ Protonated Precursor [M+H]+ H2O_loss Loss of H2O [M+H-18]+ FQ->H2O_loss -H2O (Peripheral) CO2_loss Loss of CO2 [M+H-44]+ FQ->CO2_loss -CO2 (C3-Carboxyl) Pip_cleavage Piperazine Cleavage Fragments FQ->Pip_cleavage CID Energy > 20 eV CO2_loss->Pip_cleavage Sequential MS3

        Fig 1: LC-MS/MS collision-induced dissociation (CID) pathways for fluoroquinolones.

        Protocol 2: Self-Validating LC-MS/MS Fragmentation Workflow

        A self-validating MS system must account for matrix effects and ion suppression, ensuring that the detected mass is not an artifact.

        • Matrix Spiking (Self-Validation): Dilute the crude FQ reaction mixture to 10 ng/mL in 50:50 Water:Acetonitrile. Crucial Step: Add 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the C-3 carboxylic acid while providing abundant protons to ionize the C-7 basic amine. Spike the vial with 10 ng/mL of Ciprofloxacin-

          
           (Stable Isotope-Labeled Internal Standard, SIL-IS).
          
        • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column. The SIL-IS acts as a self-validating retention time marker; the target FQ must elute within ±0.1 minutes of its expected relative retention time.

        • Ionization & Precursor Selection (ESI+): Select the

          
           precursor ion in Q1.
          
        • Collision-Induced Dissociation (CID): Apply a collision energy ramp (15-35 eV) in Q2. Monitor for the self-validating diagnostic losses:

          
           (water) and 
          
          
          
          (
          
          
          )[4].
        • MRM Qualification: In Q3, establish a quantifier/qualifier transition ratio[5]. The ratio of the C-7 cleavage fragment to the

          
           loss fragment must remain within ±20% of a known reference standard to confirm structural identity.
          

        Decision Matrix for Validation Workflows

        To optimize laboratory throughput, use the following logical workflow to dictate whether a reaction product should be routed to NMR, LC-MS/MS, or X-Ray Crystallography.

        Workflow Start Crude FQ Reaction Product Purity HPLC Purity Check Start->Purity Pure > 95% Purity Isolate via Prep-LC Purity->Pure Impure < 95% Purity Complex Mixture Purity->Impure NMR 1D/2D NMR & 19F NMR (Regiochemistry) Pure->NMR LCMS LC-MS/MS (MRM) (Trace Detection) Impure->LCMS Xray X-Ray Crystallography (Absolute Config) NMR->Xray If stereocenter exists LCMS->Pure Guide purification

        Fig 2: Decision matrix for selecting fluoroquinolone structural validation workflows.

        References

        • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Taylor & Francis URL
        • Title: Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II Enzyme: Toward New 19F NMR Chemical Shift Probes Source: MDPI URL
        • Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry Source: Waters Corporation URL
        • Source: PubMed (NIH)

        Sources

        Advanced TLC Visualization Guide: Fluorinated Quinolines

        Author: BenchChem Technical Support Team. Date: March 2026

        Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

        Introduction: The "Fluorine Effect" on Detection

        Fluorinated quinolines represent a privileged scaffold in modern drug discovery, particularly in antimalarial, antibacterial (fluoroquinolones), and kinase inhibitor research. However, the introduction of fluorine atoms—the most electronegative element—drastically alters the physicochemical properties of the quinoline core, creating unique challenges for Thin Layer Chromatography (TLC) visualization.

        Unlike standard organic intermediates, fluorinated quinolines exhibit:

        • Reduced Basicity: Fluorine's electron-withdrawing nature (inductive effect,

          
          ) lowers the 
          
          
          
          of the quinoline nitrogen. This directly impacts the efficacy of acid-base dependent stains like Dragendorff’s reagent.
        • Altered Fluorescence: While many quinolines are naturally fluorescent, fluorine substitution can either quench or shift emission wavelengths (bathochromic or hypsochromic shifts) depending on the substitution pattern (e.g., C6 vs. C3).

        • Modulated Lipophilicity: High fluorine content significantly increases

          
           values in standard polar mobile phases, often requiring non-polar solvent adjustments.
          

        This guide objectively compares visualization methodologies, prioritizing those that remain robust despite these electronic perturbations.

        Decision Matrix: Selecting the Right Visualization Method

        Not all stains work equally well for electron-deficient heterocycles. Use this decision tree to select the optimal workflow.

        TLC_Decision_Tree Start Start: Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm & 366 nm) Start->UV_Check Is_Visible Spots Visible? UV_Check->Is_Visible Fluorescence Check 366 nm: Is it Fluorescent? Is_Visible->Fluorescence Yes Chemical_Stain Step 2: Chemical Staining (Select based on functional groups) Is_Visible->Chemical_Stain No / Faint Mark_Spots Mark Spots (Pencil) Record Rf Fluorescence->Mark_Spots Yes/No Mark_Spots->Chemical_Stain N_Basic Is Nitrogen Basic? (Mono/Di-F subst.) Chemical_Stain->N_Basic Highly_F Highly Fluorinated? (Tri-F / Perfluoro) N_Basic->Highly_F No (pKa < 3) Dragendorff Method A: Dragendorff's (Specific for N-Heterocycles) N_Basic->Dragendorff Yes (pKa > 3) Iodine Method B: Iodine Chamber (Universal Reversible) Highly_F->Iodine Reversible PMA Method C: PMA / Hanessian's (Universal Oxidative) Highly_F->PMA Permanent

        Figure 1: Strategic workflow for visualizing fluorinated quinolines, accounting for basicity changes.

        Comparative Analysis of Visualization Methods

        Method A: UV Fluorescence (254 nm / 366 nm)

        Status: The Gold Standard Fluorinated quinolines possess an extended

        
        -conjugated system. The fluorine atom, while electronegative, participates in resonance (mesomeric effect, 
        
        
        
        ), often maintaining or enhancing UV absorption.
        • Mechanism:

          • 254 nm: The compound absorbs UV light and quenches the fluorescence of the

            
             indicator in the silica gel. Spots appear dark purple/black against a bright green background.
            
          • 366 nm: Many fluorinated quinolines (especially 6-fluoro isomers like ciprofloxacin precursors) emit light (fluoresce) upon excitation. Spots appear bright blue, cyan, or yellow against a dark background.

        • Performance Note: 6-Fluoro substitution typically enhances fluorescence quantum yield compared to the non-fluorinated parent, making 366 nm detection highly sensitive (LOD < 50 ng).

        Method B: Dragendorff’s Reagent

        Status: High Specificity, Variable Sensitivity This is the classic stain for alkaloids. However, its efficacy relies on the basicity of the quinoline nitrogen.

        • Mechanism: The acidic reagent protonates the quinoline nitrogen (

          
          ). The protonated species forms an ion pair with the soluble tetraiodobismuthate complex (
          
          
          
          ), precipitating as an orange solid.
          • Reaction:

            
            
            
        • The Fluorine Limitation: If the quinoline ring is heavily substituted with fluorine (or other EWGs like

          
           or 
          
          
          
          ), the basicity of the nitrogen drops significantly. If the
          
          
          drops below ~2-3, the nitrogen may not protonate effectively in the reagent's acidic medium, leading to false negatives .
        Method C: Iodine Vapor ( )

        Status: Universal Backup Iodine reversibly interacts with the

        
        -electron cloud of aromatic systems to form Charge-Transfer (CT) complexes.
        
        • Performance: Fluorine atoms withdraw electron density from the ring, potentially weakening the

          
          -donor capability required for the CT complex. However, in practice, the interaction is usually sufficient for visualization.
          
        • Advantage: Reversible. The plate can be cleared and re-stained with a destructive reagent (like PMA) afterward.[1]

        Method D: Phosphomolybdic Acid (PMA)

        Status: Destructive / High Sensitivity A "burn" stain. PMA oxidizes the organic compound upon heating, reducing Molybdenum(VI) (yellow) to Molybdenum(V) (blue/black).

        • Performance: Excellent for fluorinated quinolines that resist Dragendorff staining. It is non-specific but highly sensitive.

        Performance Comparison Table

        FeatureUV (254/366 nm)Dragendorff’s ReagentIodine VaporPMA / CAM
        Selectivity Low (All conjugated)High (N-Heterocycles)Low (General Organics)Low (Oxidizable C)
        Sensitivity (LOD) High (10-50 ng)Moderate (0.5 - 1.0 µg)Moderate (1 - 5 µg)High (0.1 - 0.5 µg)
        Destructive? NoYes (Permanent Precipitate)No (Reversible)Yes (Charring)
        Fluorine Impact Minimal. May shift
        
        
        or enhance emission.
        Significant. High F-content reduces sensitivity (False Negatives).Moderate. Reduced
        
        
        -density may slow staining.
        None. Works regardless of electronics.
        Best Use Case Initial check; Reaction monitoring.[2]Confirming N-heterocycle identity; Impurity profiling.Quick check if UV is ambiguous.Final confirmation for non-UV active byproducts.

        Mechanism of Action: Dragendorff vs. Fluorine

        Understanding why a stain fails is as important as knowing how to make it. The diagram below illustrates the competition between protonation and electron withdrawal.

        Dragendorff_Mechanism cluster_0 Standard Quinoline cluster_1 Fluorinated Quinoline Q_Std Quinoline (Basic N) Lone pair available Q_Prot Protonated Cation [Q-H]+ Q_Std->Q_Prot Fast Protonation H_Ion H+ (from Reagent) Precipitate Orange Precipitate [Q-H]+ [BiI4]- Q_Prot->Precipitate + [BiI4]- Bi_Complex [BiI4]- Anion (Orange Reagent) Bi_Complex->Precipitate Q_Fluoro F-Quinoline (EWG pulls density) Q_Fluoro_Prot Unstable/Weak Cation Q_Fluoro->Q_Fluoro_Prot Slow/No Protonation No_Rxn No Precipitate (False Negative) Q_Fluoro_Prot->No_Rxn Equilibrium favors neutral

        Figure 2: Mechanistic failure mode of Dragendorff's reagent with electron-deficient fluorinated quinolines.

        Experimental Protocols

        Protocol A: Modified Dragendorff’s Reagent (Munier-Macheboeuf)

        Best for fluorinated quinolines due to higher stability and tartaric acid buffer.

        Reagents:

        • Solution A: 0.85 g Basic Bismuth Nitrate dissolved in 10 mL Glacial Acetic Acid + 40 mL Water.

        • Solution B: 8.0 g Potassium Iodide (KI) dissolved in 20 mL Water.

        Preparation:

        • Stock Solution: Mix equal volumes of Solution A and Solution B. (Stable for months in dark/fridge).

        • Spray Solution: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL Water.

        Procedure:

        • Elute TLC plate and dry completely (remove all mobile phase ammonia/amines).

        • Spray plate evenly.[1][3]

        • Result: Orange/Red spots on a light yellow background.

        • Pro-Tip: If spots are faint (due to fluorine), spray lightly with 10% Sulfuric Acid to intensify the background contrast.

        Protocol B: Phosphomolybdic Acid (PMA) Dip

        The "Universal" Oxidizer.

        Reagents:

        • 10 g Phosphomolybdic Acid.

        • 100 mL Ethanol (absolute).[1]

        Procedure:

        • Dissolve PMA in ethanol. Solution should be clear yellow.[4]

        • Dip the dried TLC plate quickly (or spray).

        • Blot excess stain on a paper towel.

        • Heat with a heat gun or hot plate (110°C) for 1-2 minutes.

        • Result: Dark blue/green spots on a light yellow-green background.

        References

        • Wang, P. L., Chen, L., & Fan, Y. F. (2001). Selective separation and simultaneous determination of trace levels of five types of fluorinated quinolone drugs by thin-layer chromatography/fluorescence densitometry. Journal of AOAC International, 84(3), 684–688.[5] Link

        • BenchChem Technical Support. (2025). Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). BenchChem Technical Guides. Link

        • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent. Pharmazie, 75, 283-293. Link

        • Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.[6][4][1][3] University of California, Berkeley. Link

        • University of Illinois Urbana-Champaign. (n.d.). General Procedure for TLC Visualization Reagents. School of Chemical Sciences. Link

        Sources

        Elemental Analysis Standards for 2-(Bromomethyl)-6-fluoroquinoline: A Comparative Purity Validation Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary: The Halogen Challenge

        2-(Bromomethyl)-6-fluoroquinoline (CAS: 1150271-23-0) is a critical heterocyclic building block used in the synthesis of high-affinity pharmaceutical candidates (e.g., fluoroquinolone antibiotics, receptor antagonists). Its validation presents a unique analytical challenge: the simultaneous presence of Bromine (Br) and Fluorine (F) .

        While Elemental Analysis (EA) via combustion is the historical "gold standard" for bulk purity confirmation, it faces severe interference issues with this specific molecule. Fluorine attacks quartz combustion tubes (forming SiF₄), while Bromine requires specific reduction traps to prevent detector saturation.

        This guide establishes the methodological standards for accurately characterizing this compound, comparing the traditional Modified Combustion Method against the modern, non-destructive alternative: Quantitative NMR (qNMR) .

        The Gold Standard: Modified Combustion Analysis (CHN)

        Standard CHN protocols often fail for this compound due to "fluorine etching" and incomplete halogen reduction. To achieve the industry acceptance standard of ±0.4% , specific modifications are required.

        The "Fluorine-Resistant" Protocol

        Objective: Prevent HF formation from damaging the silica reactor and ensure complete trapping of Bromine gas (

        
        ).
        

        Experimental Workflow:

        • Calibration: Calibrate the analyzer using Acetanilide (K-factor method). Verify recovery using a halogenated standard like 4-Fluorobenzoic acid to ensure the F-trap is active.

        • Sample Preparation: Weigh 2.0–3.0 mg of the quinoline derivative into a Tin (Sn) capsule.

        • Additives (Critical Step): Add 5–10 mg of Vanadium Pentoxide (

          
          )  or Tungsten Oxide (
          
          
          
          )
          directly into the capsule.
          • Causality: These oxides act as fluxing agents to ensure complete combustion at 1000°C and help bind Fluorine in the ash, reducing attack on the quartz tube.

        • Reactor Packing: Use a combustion tube packed with:

          • Zone 1 (Combustion): Chromium(III) Oxide (

            
            ) on Alumina.
            
          • Zone 2 (Halogen Trap): High-density Silver (Ag) Wool heated to 600–800°C.

          • Mechanism:[1]

            
            . This removes Bromine interference from the Nitrogen signal.
            
          • Zone 3 (Fluorine Scavenger): Magnesium Oxide (MgO) or specific commercial "Fluo-absorbers" (e.g., CaO/CeO2 blends) placed before the silica zone to trap HF.

        Acceptance Criteria (Theoretical vs. Experimental)

        For Formula:

        
         (MW: 240.07  g/mol )
        
        ElementTheoretical %Acceptance Range (±0.4%)Common Failure Mode
        Carbon 50.03%49.63 – 50.43%Low: Incomplete combustion due to Br-charring.
        Hydrogen 2.94%2.54 – 3.34%High: Sample is hygroscopic (absorbs
        
        
        ).
        Nitrogen 5.83%5.43 – 6.23%High: Incomplete Br trapping (Br reads as N).

        The Modern Alternative: Quantitative NMR (qNMR)[2][3][4]

        Given the destructive nature and interference risks of EA, qNMR is recommended as the superior primary standard for this compound. It offers absolute purity determination without requiring a reference standard of the analyte itself.[2]

        qNMR Protocol (Internal Standard Method)

        Objective: Determine absolute mass purity by comparing the integration of the benzylic methylene protons (

        
        ) against a certified internal standard (IS).
        

        Reagents:

        • Solvent:

          
           or 
          
          
          
          (Must be free of residual water).
        • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid .

          • Selection Logic: These provide sharp singlets in non-crowded regions (6.0–6.5 ppm) that do not overlap with the quinoline aromatic signals (7.0–8.5 ppm) or the

            
             singlet (~4.7 ppm).
            

        Workflow:

        • Weigh ~10 mg of this compound (

          
          ) and ~5 mg of Internal Standard (
          
          
          
          ) into the same vial using a micro-balance (precision ±0.001 mg).
        • Dissolve in 0.7 mL deuterated solvent.

        • Acquire ¹H NMR with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation of all protons, critical for integration accuracy).

        • Integration: Integrate the IS signal (

          
          ) and the 
          
          
          
          singlet (
          
          
          ).

        Calculation:

        
        [3]
        

        Where

        
         = number of protons (2 for 
        
        
        
        ),
        
        
        = Molecular Weight,
        
        
        = Purity of IS.

        Comparative Analysis: EA vs. qNMR

        The following table summarizes the performance of both methods for this compound.

        FeatureMethod A: Modified Combustion (EA)Method B: qNMR (Recommended)
        Accuracy Good (±0.4%) if F/Br traps work perfectly.Excellent (±0.1%)
        Interference High: F damages tube; Br mimics N.Low: Specific signals separate impurities.
        Sample Usage Destructive (2–3 mg).Non-destructive (recoverable).[2]
        Specificity Low: Cannot distinguish isomers or degradation (e.g., hydrolysis to alcohol).High: Detects hydrolysis product (
        
        
        ) shift immediately.
        Cost High consumables (Silver wool, Quartz tubes).Low consumables (Deuterated solvent).

        Visualization: Combustion Workflow for Halogenated Quinolines

        The following diagram illustrates the critical "Trap Sequence" required to successfully analyze this compound using Elemental Analysis.

        CombustionAnalysis cluster_reactor Quartz Combustion Tube Sample Sample + V2O5 (Sn Capsule) Combustion Combustion Reactor (1000°C) Sample->Combustion O2 Injection Oxidation Oxidation Zone (Cr2O3 + WO3) Combustion->Oxidation Gases (CO2, H2O, NOx, F2, Br2) FTrap Fluorine Trap (MgO / CaO) Oxidation->FTrap Scrub HF/F2 BrTrap Halogen Trap (Ag Wool, 600°C) FTrap->BrTrap Scrub Br2 Reduction Reduction Zone (Cu, 650°C) BrTrap->Reduction Clean Gases Detector TCD Detector (N2, CO2, H2O) Reduction->Detector N2, CO2, H2O

        Caption: Figure 1. Optimized Combustion Reactor flow for this compound. Note the placement of the Fluorine Trap (MgO) before the Halogen Trap (Ag) to prevent silica etching and silver passivation.

        References

        • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

        • National Institute of Standards and Technology (NIST). (1983). Fluorocarbon combustion studies: Competitive combustion reactions of fluorocarbons burning with fluorine.[4]Link

        • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.Link

        • BenchChem. (2025).[5][6] Spectroscopic Analysis of 2-(Bromomethyl)-6-fluoronaphthalene: A Technical Overview.Link

        • Sigma-Aldrich. (2024).[7] 2-Bromo-6-fluoroaniline Analytical Standards and Properties.Link

        Sources

        Safety Operating Guide

        Personal protective equipment for handling 2-(Bromomethyl)-6-fluoroquinoline

        Author: BenchChem Technical Support Team. Date: March 2026

        Advanced Laboratory Safety & Handling Guide: 2-(Bromomethyl)-6-fluoroquinoline

        As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. When handling highly reactive heterocyclic building blocks like this compound (CAS: 168083-35-0)[1][2], understanding the causality behind the hazard is the most effective way to prevent laboratory accidents. This guide synthesizes the mechanistic chemistry of this compound with field-proven operational protocols to ensure absolute safety during your drug development and synthetic workflows.

        Mechanistic Basis of Toxicity: The "Why" Behind the PPE

        To design a fail-safe Personal Protective Equipment (PPE) strategy, we must first analyze the molecular behavior of the threat. This compound (Molecular Weight: 240.08 g/mol )[1] features a benzylic-like carbon attached to a bromine atom. The electron-withdrawing nature of the fluoroquinoline ring heavily activates this bromomethyl group, transforming it into a highly potent electrophile.

        When exposed to biological tissues (skin, eyes, or respiratory mucosa), the compound undergoes rapid

        
         nucleophilic substitution. Cellular nucleophiles—specifically the thiol groups of cysteine residues and the primary amines of lysine or DNA bases—attack the electrophilic carbon, irreversibly displacing the bromide ion.
        

        This irreversible alkylation denatures proteins and cross-links cellular structures, manifesting macroscopically as severe chemical burns, tissue necrosis, and acute lachrymatory (tear-inducing) effects. Data from closely related structural analogs, such as 8-(bromomethyl)quinoline and 2-(bromomethyl)quinoline, confirm these compounds are classified as corrosive solids (H314) capable of causing serious eye damage (H318) and acute toxicity if ingested, inhaled, or absorbed through the skin[3][4][5].

        G Chem 2-(Bromomethyl)- 6-fluoroquinoline Electro Electrophilic Bromomethyl Group Chem->Electro Active Moiety Nuc Tissue Nucleophiles (Proteins / DNA) Electro->Nuc SN2 Alkylation Tox Alkylation Damage (Burns / Necrosis) Nuc->Tox Cellular Injury PPE_Glove Barrier: Butyl Gloves PPE_Glove->Electro Blocks Dermal Contact PPE_Resp Barrier: Fume Hood PPE_Resp->Electro Blocks Inhalation

        Fig 1: Mechanism of bromomethyl alkylation toxicity and targeted PPE barrier interventions.

        Comprehensive PPE Selection Matrix

        Because the primary hazard is irreversible tissue alkylation, our PPE strategy must be built on absolute barrier integrity. Standard thin nitrile gloves are highly permeable to concentrated halogenated organics over time and are insufficient for primary defense.

        Protection ZoneRequired PPEMaterial SpecificationScientific JustificationMax Use Time
        Hands (Primary) Double GlovesInner: Nitrile (0.1 mm)Outer: Butyl Rubber (0.3 mm)Butyl rubber provides superior resistance to halogenated organic permeation compared to standard nitrile.4 Hours (Replace immediately if contaminated)
        Respiratory Fume Hood / RespiratorFace velocity >100 fpm OR OV/AG/P99 Half-MaskPrevents inhalation of aerosolized corrosive dust and lachrymatory vapors[3].N/A (Test hood annually)
        Eyes/Face Splash Goggles + ShieldPolycarbonate, unventedProtects against irreversible corneal alkylation and mucosal damage[4][5].Reusable (Decontaminate post-use)
        Body Chemical Lab CoatTyvek® or PolypropylenePrevents powder from embedding in woven cotton fibers, eliminating chronic dermal exposure.Single-use (Dispose as hazmat)

        Operational Workflow: Safe Handling & Weighing Protocol

        Aerosolization of corrosive powders is the leading cause of exposure. Follow this validated methodology to maintain a self-validating safety system during transfer.

        • Step 1: Engineering Control Verification. Verify that your Class II Type B2 Biological Safety Cabinet or ducted chemical fume hood is operating with a minimum face velocity of 100 fpm. Never handle this compound on an open bench.

        • Step 2: Static Elimination. Halogenated powders hold static charge, leading to spontaneous aerosolization. Wipe the exterior of the reagent bottle and your anti-static weigh boat with a static-dissipative cloth before opening.

        • Step 3: Active Weighing. Using a micro-spatula, carefully transfer the this compound to the weigh boat. Keep the fume hood sash as low as possible (strictly below 18 inches) to maintain the physical breathing zone barrier.

        • Step 4: Sealed Transfer. Transfer the weighed solid into your reaction vial and immediately seal it with a PTFE-lined septum cap before removing the vessel from the fume hood.

        Decontamination & Disposal Plan

        Unreacted this compound must be chemically quenched before disposal to prevent downstream environmental alkylation hazards. Do not simply wash contaminated items with water, as hydrolysis of the bromomethyl group is slow and incomplete.

        • Step 1: Quenching Solution Preparation. Prepare a 1M solution of Sodium Thiosulfate (

          
          ) in water. Thiosulfate acts as a mild, highly effective nucleophile that will react with the bromomethyl group, neutralizing its alkylating hazard via 
          
          
          
          substitution without generating excessive exothermic heat.
        • Step 2: Neutralization. Slowly submerge contaminated glassware, spatulas, or residual compound into the thiosulfate solution. Stir or soak for 30-60 minutes at room temperature to ensure complete chemical conversion.

        • Step 3: Verification & Segregation. Once quenched, the solution is no longer an acute alkylating hazard, but it remains a halogenated organic waste. Transfer the liquid to a designated, clearly labeled "Halogenated Organic Waste" carboy.

        • Step 4: Solid Waste Disposal. Dispose of all contaminated outer gloves, weigh boats, and paper towels in a sealed biohazard/chemical burn box designated for high-temperature incineration[4].

        References

        • [5] Fisher Scientific. "SAFETY DATA SHEET: 8-(Bromomethyl)quinoline". Thermo Fisher Scientific. URL:[Link]

        Sources

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.